molecular formula C9H11Cl2FN2O2S2 B1670457 Dichlofluanid CAS No. 1085-98-9

Dichlofluanid

货号: B1670457
CAS 编号: 1085-98-9
分子量: 333.2 g/mol
InChI 键: WURGXGVFSMYFCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dichlofluanid is a fungicide widely used to control many fungal diseases in plants. It is also added as an antifouling agent to copper-based boat paints.>This compound is a member of the class of sulfamides that is sulfamide in which the hydrogens attached to one of the nitrogens are replaced by methyl groups, while those attached to the other nitrogen are replaced by a phenyl and a [dichloro(fluoro)methyl]sulfanediyl group. A fungicide introduced in 1965 and used in the cultivation of fruit and vegetables, as well as in wood preservatives, it is no longer approved for use in the European Union. It has a role as an acaricide and an antifungal agrochemical. It is a member of sulfamides, an organofluorine compound, an organochlorine compound and a phenylsulfamide fungicide. It derives from a sulfamide.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)aniline
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InChI

InChI=1S/C9H11Cl2FN2O2S2/c1-13(2)18(15,16)14(17-9(10,11)12)8-6-4-3-5-7-8/h3-7H,1-2H3
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InChI Key

WURGXGVFSMYFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)S(=O)(=O)N(C1=CC=CC=C1)SC(F)(Cl)Cl
Source PubChem
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Molecular Formula

C9H11Cl2FN2O2S2
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DSSTOX Substance ID

DTXSID5041851
Record name Dichlofluanid
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Molecular Weight

333.2 g/mol
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Physical Description

White solid; Sensitive to light; [Merck Index] Colorless solid; [MSDSonline]
Record name Dichlofluanid
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Solubility

INSOL IN WATER; 1.5% IN METHANOL; 7% IN XYLENE, SOL IN ACETONE, In water 1.3 mg/l (20 °C). In dichloromethane >200, toluene 145, xylene 70, methanol 15, isopropanol 10.6, hexane 2.6 (all in g/l, 20 °C).
Record name DICHLOFLUANID
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Vapor Pressure

0.00000011 [mmHg], Vapor pressure = 1X10-6 mm Hg @ 20 °C, 1.57X10-7 mm Hg at 25 °C
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Color/Form

WHITE POWDER, White, crystalline powder

CAS No.

1085-98-9
Record name Dichlofluanid
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Melting Point

105-105.6 °C
Record name DICHLOFLUANID
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Foundational & Exploratory

Dichlofluanid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dichlofluanid: Chemical Structure, Properties, and Analysis

Introduction

This compound, known by the IUPAC name N-{[dichloro(fluoro)methyl]sulfanyl}-N′,N′-dimethyl-N-phenylsulfuric diamide, is a broad-spectrum fungicide.[1][2] First introduced in 1964 by Bayer, it has been utilized in agriculture to protect a variety of fruits, vegetables, and ornamental plants from fungal diseases such as apple scab, gray mold, and downy mildew.[1] It also serves as a wood preservative.[1][3] this compound is a member of the sulfamide class of compounds and is functionally related to sulfamide.[3] While historically significant, its use in the European Union is no longer approved for plant protection products.[3][4] This guide provides a detailed overview of its chemical structure, physicochemical properties, toxicological profile, and analytical methodologies.

Chemical Identity and Structure

This compound is an organochlorine and organofluorine compound.[3] Its chemical identity is defined by various standard identifiers.

Chemical Structure:

Table 1: Chemical Identification of this compound

Identifier Value Source(s)
IUPAC Name N-{[Dichloro(fluoro)methyl]sulfanyl}-N′,N′-dimethyl-N-phenylsulfuric diamide [1][2]
CAS Number 1085-98-9 [1][5][6]
EC Number 214-118-7 [4]
Molecular Formula C₉H₁₁Cl₂FN₂O₂S₂ [1][5][7]
SMILES String CN(C)S(=O)(=O)N(C1=CC=CC=C1)SC(F)(Cl)Cl [3]
InChI Key WURGXGVFSMYFCG-UHFFFAOYSA-N [5][6]

| Synonyms | Euparen, Elvaron, BAY 47531 |[1][2][5] |

Physicochemical Properties

This compound is a white, crystalline powder.[3][4][8] It is sensitive to light, though discoloration does not reportedly affect its biological activity.[3][9] It is stable in acidic media but decomposes in alkaline conditions.[3][9]

Table 2: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Weight 333.22 g/mol [1][7]
Melting Point 105–106 °C [1][2][7]
Density 1.55 g/cm³ [1]
Vapor Pressure 1.57 x 10⁻⁷ mm Hg (at 25 °C) [3]
Water Solubility 1.3 mg/L (at 20 °C) [2][3]
Organic Solvent Solubility Dichloromethane: >200 g/LToluene: 145 g/LXylene: 70 g/LMethanol: 15 g/LIsopropanol: 10.6 g/LHexane: 2.6 g/L [3]
Log P (Octanol-Water Partition Coefficient) 3.7 [2]

| Hydrolytic Half-life (DT₅₀) at 22 °C | >15 days (pH 4)>18 hours (pH 7)<10 minutes (pH 9) |[3] |

Toxicological Profile

This compound exhibits low mammalian toxicity via oral ingestion but can act as a skin sensitizer.[2][3]

Table 3: Toxicological Data for this compound

Parameter Value Species Source(s)
LD₅₀ (Oral) 2500 mg/kg Rat [1]
LD₅₀ (Oral) 4630 mg/kg Rat [3]
LD₅₀ (Oral) 1905 mg/kg Mouse [3]
LD₅₀ (Oral) 805 mg/kg Guinea Pig [3]
LD₅₀ (Dermal) > 5000 mg/kg Rat [2]
LC₅₀ (Inhalation) 300 mg/m³ (4h) Rat [3]
Acceptable Daily Intake (ADI) 0.3 mg/kg bw/day Human (JMPR 1983) [3]

| Hazard Classifications | Acute Toxicity 4 (Inhalation), Skin Sensitizer 1, Eye Irritant 2, Aquatic Acute 1 | | |

Experimental Protocols: Residue Analysis

The determination of this compound residues in environmental or agricultural samples is crucial for regulatory and safety monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique for this purpose.[3][10]

Detailed Methodology: GC-MS Analysis of this compound in Vegetable Matrices

This protocol is a representative example based on established methods for pesticide residue analysis.[11]

1. Objective: To quantify this compound residues in vegetable samples using dispersive solid-phase extraction (d-SPE) followed by GC-MS analysis.

2. Materials and Reagents:

  • This compound analytical standard (≥99% purity)

  • Acetone (pesticide residue grade)

  • Acetonitrile (pesticide residue grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB)

  • Homogenizer

  • Centrifuge

  • GC-MS system with an appropriate capillary column (e.g., HP-5MS)

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetone.

  • Create a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution of the stock solution with acetone.

4. Sample Preparation (QuEChERS-based d-SPE):

  • Homogenization: Weigh 10 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add appropriate salting-out agents (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).

    • Seal the tube and shake vigorously for 1-2 minutes.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add d-SPE sorbents. The choice of sorbents depends on the matrix; for a typical green vegetable, this may include 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5 mg GCB.[11] PSA removes organic acids and sugars, while GCB removes pigments.[11]

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for GC-MS analysis. Transfer it to an autosampler vial.

5. GC-MS Analysis:

  • Injection: Inject 1 µL of the final extract into the GC-MS.

  • GC Conditions (Example):

    • Inlet: Splitless mode, 250 °C

    • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

    • Oven Program: Start at 70 °C, hold for 1 min, ramp to 180 °C at 25 °C/min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5MS)

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic ions for this compound.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

6. Data Analysis:

  • Identify this compound in the sample chromatogram by comparing its retention time with that of a known standard.

  • Quantify the concentration using a calibration curve constructed from the peak areas of the working standards.

Visualizations

Logical Relationship Diagram

This diagram illustrates the classification, applications, and primary effects of this compound.

Dichlofluanid_Overview This compound This compound Fungicide Fungicide This compound->Fungicide Primary Role WoodPreservative Wood Preservative This compound->WoodPreservative Secondary Role Acaricide Acaricide This compound->Acaricide Secondary Role Fruit Fruit (Apples, Grapes, Strawberries) Fungicide->Fruit Vegetables Vegetables Fungicide->Vegetables Ornamentals Ornamental Plants Fungicide->Ornamentals GrayMold Gray Mold (Botrytis) Fruit->GrayMold Controls AppleScab Apple Scab (Venturia) Fruit->AppleScab Controls DownyMildew Downy Mildew Vegetables->DownyMildew Controls

Caption: Logical overview of this compound's classification and applications.

Experimental Workflow Diagram

This diagram outlines the key steps in the GC-MS analytical workflow for determining this compound residues in vegetable samples.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start 1. Homogenize Vegetable Sample (10g) extraction 2. Add Acetonitrile (10mL) & Salts (MgSO₄, NaCl) start->extraction centrifuge1 3. Shake & Centrifuge extraction->centrifuge1 cleanup 4. Transfer Supernatant & Add d-SPE Sorbents (PSA, GCB) centrifuge1->cleanup centrifuge2 5. Vortex & Centrifuge cleanup->centrifuge2 final_extract 6. Collect Final Extract for Analysis centrifuge2->final_extract injection 7. Inject 1µL into GC-MS final_extract->injection separation 8. Chromatographic Separation injection->separation detection 9. Mass Spectrometric Detection (SIM Mode) separation->detection quantification 10. Identification by Retention Time detection->quantification reporting 11. Quantification via Calibration Curve quantification->reporting

Caption: Workflow for this compound residue analysis using GC-MS.

References

Dichlofluanid Synthesis and Impurity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofluanid, chemically known as N-((dichlorofluoromethyl)thio)-N',N'-dimethyl-N-phenylsulfamide, is a broad-spectrum fungicide with protective action. It is utilized in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. This technical guide provides an in-depth overview of the synthesis pathway of this compound, a detailed analysis of potential impurities that may arise during its production, and the analytical methodologies for their detection and quantification. This document is intended to be a valuable resource for researchers, chemists, and professionals involved in the development, manufacturing, and quality control of this compound.

Synthesis Pathway

The commercial synthesis of this compound is a two-step process that involves the formation of a sulfamide intermediate followed by its reaction with a sulfenyl chloride.

Step 1: Synthesis of N,N-dimethyl-N'-phenylsulfamide

The first step is the synthesis of the key intermediate, N,N-dimethyl-N'-phenylsulfamide. A common industrial method involves the reaction of N,N-dimethylamine hydrochloride with 4-chloro-nitrobenzene in the presence of a base, followed by reduction of the nitro group and subsequent reaction with a sulfamoyl chloride. A more direct laboratory-scale synthesis involves the reaction of aniline with N,N-dimethylsulfamoyl chloride in the presence of a base like pyridine or triethylamine to scavenge the hydrochloric acid byproduct.

Step 2: Synthesis of this compound

The final step in the synthesis of this compound involves the reaction of N,N-dimethyl-N'-phenylsulfamide with dichlorofluoromethanesulphenyl chloride. This reaction is typically carried out in an aprotic solvent.

The overall synthesis pathway can be visualized as follows:

Dichlofluanid_Synthesis cluster_step1 Step 1: N,N-dimethyl-N'-phenylsulfamide Synthesis cluster_step2 Step 2: this compound Synthesis Aniline Aniline reaction1 Aniline->reaction1 Dimethylsulfamoyl_Chloride N,N-dimethylsulfamoyl chloride Dimethylsulfamoyl_Chloride->reaction1 Base Base (e.g., Pyridine) Base->reaction1 DMSA N,N-dimethyl-N'-phenylsulfamide (DMSA) DMSA_step2 N,N-dimethyl-N'-phenylsulfamide (from Step 1) reaction1->DMSA Dichlorofluoromethanesulphenyl_Chloride Dichlorofluoromethanesulphenyl chloride reaction2 Dichlorofluoromethanesulphenyl_Chloride->reaction2 This compound This compound DMSA_step2->reaction2 reaction2->this compound

Figure 1: Overall synthesis pathway of this compound.

Potential Impurities

Impurity profiling is a critical aspect of chemical manufacturing, ensuring the safety and efficacy of the final product. Impurities in this compound can originate from starting materials, intermediates, byproducts of the synthesis, and degradation products.

1. Starting Material and Intermediate-Related Impurities:

Impurities present in the starting materials or formed during the synthesis of the intermediate can carry over to the final product.

Impurity NameChemical StructurePotential Source
Aniline C₆H₅NH₂Unreacted starting material from Step 1.
4-Chloroaniline ClC₆H₄NH₂An impurity in the aniline starting material.
N,N-Dimethylaniline C₆H₅N(CH₃)₂Potential byproduct from the synthesis of N,N-dimethyl-N'-phenylsulfamide.
Diphenylamine (C₆H₅)₂NHA known impurity in industrial-grade aniline.

2. Process-Related Impurities (Byproducts):

These impurities are formed concomitantly with this compound during the synthesis process.

Impurity NameChemical StructurePotential Formation Pathway
N,N-Dimethyl-N'-phenylsulfamide (DMSA) C₈H₁₂N₂O₂SUnreacted intermediate from Step 2.
Bis(N,N-dimethyl-N'-phenylsulfamoyl)sulfide C₁₆H₂₂N₄O₄S₃Potential side reaction between the intermediate and a sulfur-containing species.
Halogenated Analogues e.g., C₉H₁₁Cl₃N₂O₂S₂Impurities in the dichlorofluoromethanesulphenyl chloride starting material (e.g., trichloromethanesulfenyl chloride) can lead to the formation of analogues with different halogen substitutions.[1]

3. Degradation Impurities:

This compound can degrade under certain conditions, leading to the formation of impurities.

Impurity NameChemical StructureFormation Condition
N,N-Dimethyl-N'-phenylsulfamide (DMSA) C₈H₁₂N₂O₂SHydrolysis of this compound. This is a major degradation product.
2-chloro-2-fluoro-7-phenyl-3,4-dithia-2-aza-7-thiaheptane 7,7-dioxide C₁₀H₁₂ClFN₂O₂S₃Potential rearrangement or further reaction product of degradation.

The formation of the primary degradation product, DMSA, is a key consideration in the stability and analysis of this compound.

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis DMSA N,N-dimethyl-N'-phenylsulfamide (DMSA) Hydrolysis->DMSA

Figure 2: Primary degradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and impurity analysis are crucial for reproducible results.

Synthesis of N,N-dimethyl-N'-phenylsulfamide (General Laboratory Procedure):

  • To a solution of aniline in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of a tertiary amine base (e.g., triethylamine).

  • Cool the mixture in an ice bath.

  • Slowly add an equimolar amount of N,N-dimethylsulfamoyl chloride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC) (General Method):

A reversed-phase HPLC method is suitable for the separation and quantification of this compound and its non-volatile impurities.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the technical grade this compound in acetonitrile to a concentration of approximately 1 mg/mL.

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS) (General Method):

GC-MS is a powerful technique for the identification of volatile impurities and degradation products.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless mode at 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 min.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

  • Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve the technical grade this compound in a suitable solvent like acetone or toluene.

Data Presentation

The following table summarizes the key quantitative data related to the analysis of this compound and its impurities.

ParameterHPLC MethodGC-MS Method
Limit of Detection (LOD) Typically in the range of 0.01-0.05% for known impurities.Dependent on the specific impurity, can be in the low ppm range.
Limit of Quantification (LOQ) Typically in the range of 0.05-0.1% for known impurities.Dependent on the specific impurity, can be in the mid to high ppm range.
Relative Retention Time (RRT) of DMSA ~0.6 (relative to this compound)Variable depending on the column and conditions.
Typical Purity of Technical Grade this compound > 95%> 95%

Regulatory Considerations

The control of impurities in active pharmaceutical ingredients and pesticides is a critical regulatory requirement. Regulatory bodies such as the US Food and Drug Administration (FDA) and the Pest Management Regulatory Agency (PMRA) in Canada have established guidelines for the identification, qualification, and control of impurities.[2][3] For this compound, it is essential to characterize and control any impurity present at a level of 0.1% or higher in the technical grade active ingredient (TGAI). Toxicological assessments are required for any significant impurity to ensure the safety of the final product.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound, a detailed discussion of potential impurities, and general methodologies for their analysis. A thorough understanding of the synthesis pathway and potential byproducts is essential for the effective control of the manufacturing process and to ensure the quality, safety, and efficacy of the final this compound product. The provided experimental protocols and data serve as a valuable starting point for researchers and professionals in the field. Continuous monitoring and characterization of the impurity profile are paramount for regulatory compliance and product stewardship.

References

Dichlofluanid Degradation in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Environmental Fate of Dichlofluanid, Focusing on its Degradation Products and the Methodologies for their Study.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a broad-spectrum fungicide, has been utilized in agriculture to protect a variety of crops from fungal diseases. Understanding its environmental fate, particularly its degradation pathways and the resulting products in soil and water, is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the degradation of this compound, with a focus on its primary metabolites, the kinetics of its degradation, and the detailed experimental protocols used to study these processes.

Degradation in Soil

This compound is considered to be of low persistence in soil environments. Its degradation is influenced by factors such as soil type, organic matter content, pH, and microbial activity. The primary degradation pathway in soil involves the cleavage of the N-S bond, leading to the formation of N',N'-dimethyl-N'-phenylsulfamide (DMSA). Mineralization of the parent compound to carbon dioxide has also been observed.

Quantitative Data for Soil Degradation

The dissipation of this compound in soil is typically characterized by its half-life (DT50). While specific values can vary depending on the experimental conditions and soil characteristics, a general overview is presented below.

ParameterValueConditionsSource
Aerobic Soil DT503.5 daysTypical[1]
Aerobic Soil DT502.5 daysLaboratory, 20°C[1]

Further research is needed to provide more extensive quantitative data on the formation and decline of DMSA and other potential metabolites in various soil types under both aerobic and anaerobic conditions.

Degradation in Water

In aquatic environments, the degradation of this compound is primarily driven by hydrolysis and photolysis. The rate of hydrolysis is highly dependent on the pH of the water, with rapid degradation occurring under alkaline conditions. Photolysis, or degradation by sunlight, also contributes to its breakdown in surface waters.

Key Degradation Products in Water:
  • N',N'-dimethyl-N'-phenylsulfamide (DMSA) : The major degradation product resulting from the cleavage of the this compound molecule.

  • Dichlorofluoromethane : A photodecomposition product.

  • Aniline : Another identified photodecomposition product.

Quantitative Data for Aquatic Degradation

The rate of hydrolysis of this compound is significantly influenced by pH.

pHDT50 at 22°CSource
4>15 days[2]
7>18 hours[2]
9<10 minutes[2]

Quantitative data on the formation and decline of DMSA and other photolysis products under various aquatic conditions would be beneficial for a more complete environmental risk assessment.

Degradation Pathways

The primary degradation pathway for this compound in both soil and water initiates with the cleavage of the molecule to form DMSA. In water, photolysis can lead to further breakdown into smaller molecules.

Dichlofluanid_Degradation This compound This compound DMSA N',N'-dimethyl-N'-phenylsulfamide (DMSA) This compound->DMSA Hydrolysis (Soil & Water) Photolysis (Water) Dichlorofluoromethane Dichlorofluoromethane This compound->Dichlorofluoromethane Photolysis (Water) Aniline Aniline This compound->Aniline Photolysis (Water) Mineralization Mineralization (CO2) DMSA->Mineralization Further Degradation (Soil)

Degradation pathway of this compound in soil and water.

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often followed to assess the environmental fate of pesticides like this compound.

Aerobic and Anaerobic Soil Metabolism Study (based on OECD Guideline 307)

This type of study aims to determine the rate and pathway of degradation in soil under controlled laboratory conditions.

  • Test System : Samples of at least three different soil types with varying textures, organic carbon content, and pH are used.

  • Test Substance : Radiolabeled ([14C]) this compound is typically used to trace its fate and the formation of metabolites and non-extractable residues, and to quantify mineralization to 14CO2.

  • Application : The test substance is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation : The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for up to 120 days. For anaerobic studies, the soil is flooded, and conditions are maintained to ensure the absence of oxygen.

  • Sampling : Soil samples are collected at various time intervals throughout the incubation period.

  • Extraction : The soil samples are extracted using appropriate solvents (e.g., acetonitrile, methanol) to isolate the parent compound and its degradation products.

  • Analysis : The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.

  • Mineralization : Evolved 14CO2 is trapped in an alkaline solution and quantified by Liquid Scintillation Counting (LSC) to determine the extent of mineralization.

  • Data Analysis : The data are used to calculate the DT50 and DT90 values for this compound and to elucidate the degradation pathway.

Hydrolysis Study (based on OECD Guideline 111)

This study evaluates the abiotic degradation of a substance in water at different pH levels.

  • Test System : Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.

  • Test Substance : A solution of this compound in a minimal amount of a water-miscible solvent is added to the buffer solutions.

  • Incubation : The solutions are incubated in the dark at a constant temperature (e.g., 22°C).

  • Sampling : Aliquots of the solutions are taken at various time points.

  • Analysis : The samples are analyzed by a suitable method, such as HPLC or Gas Chromatography (GC), to determine the concentration of the remaining this compound.

  • Data Analysis : The rate of hydrolysis and the DT50 value are calculated for each pH.

Photolysis Study in Water

This study investigates the degradation of a substance in water due to simulated or natural sunlight.

  • Test System : Solutions of this compound are prepared in sterile, purified water. The use of photosensitizers like acetone may be employed in mechanistic studies.

  • Irradiation : The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any hydrolytic degradation.

  • Sampling : Samples are taken from both the irradiated and control solutions at various time intervals.

  • Analysis : The concentrations of this compound and its photoproducts are determined using analytical techniques like GC-MS or LC-MS/MS.

  • Data Analysis : The rate of photolysis and the quantum yield are calculated.

Experimental and Analytical Workflow

The general workflow for studying the degradation of this compound involves sample preparation, extraction, cleanup, and analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Interpretation Soil_Sample Soil/Water Sample Collection Fortification Fortification with this compound Soil_Sample->Fortification Incubation Incubation (Controlled Conditions) Fortification->Incubation Extraction Solvent Extraction (e.g., QuEChERS) Incubation->Extraction Cleanup Dispersive Solid-Phase Extraction (d-SPE) Extraction->Cleanup GCMS GC-MS/MS Cleanup->GCMS LCMS LC-MS/MS Cleanup->LCMS Quantification Quantification of Parent & Metabolites GCMS->Quantification LCMS->Quantification Kinetics Degradation Kinetics (DT50) Quantification->Kinetics Pathway Pathway Elucidation Quantification->Pathway

General workflow for this compound degradation studies.

Conclusion

This compound undergoes relatively rapid degradation in both soil and water environments. The primary degradation product is consistently identified as DMSA. Hydrolysis is a key degradation route in water, particularly under alkaline conditions, while photolysis also plays a role. In soil, microbial activity is a significant contributor to its breakdown. While general degradation pathways and rates have been established, this guide highlights the need for more detailed quantitative data on the formation and dissipation of metabolites to fully characterize the environmental risk profile of this compound. The standardized experimental protocols outlined provide a framework for generating such crucial data.

References

Environmental Fate and Persistence of Dichlofluanid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofluanid (N-[(dichlorofluoromethyl)thio]-N′,N′-dimethyl-N-phenylsulfamide) is a broad-spectrum fungicide that has been utilized in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. It has also seen use as a wood preservative and in antifouling paints.[1] Understanding the environmental fate and persistence of this compound is critical for assessing its potential environmental impact and ensuring its safe use. This technical guide provides a comprehensive overview of the degradation, mobility, and bioaccumulation of this compound in the environment, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Degradation of this compound

This compound is susceptible to degradation in the environment through several key processes, primarily hydrolysis and photolysis. It is generally considered to be non-persistent in most soil and aquatic systems.[2] The primary degradation product of this compound is N,N-dimethyl-N'-phenylsulfamide (DMSA), which is less toxic and fungicidally inactive.

Abiotic Degradation

Hydrolysis

Hydrolysis is a major pathway for the degradation of this compound, particularly under neutral and alkaline conditions. The rate of hydrolysis is highly dependent on the pH of the aqueous solution.[3][4][5][6]

Table 1: Hydrolysis Half-life (DT50) of this compound at 22°C [3]

pHHalf-life (DT50)
4>15 days
7>18 hours
9<10 minutes

Photolysis

Photodegradation in the presence of sunlight also contributes to the breakdown of this compound. In the atmosphere, vapor-phase this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about one day.[3] In aqueous media, photolysis proceeds via a first-order reaction, with half-lives reported to be less than 23 days.[7] The presence of dissolved organic matter can influence the rate of photolysis.

Biotic Degradation

Soil Metabolism

Information on the specific half-life of this compound in soil is limited, but it is generally considered to be not persistent.[2] Biodegradation is expected to occur in both soil and water.[3]

Water-Sediment Systems

Degradation Pathway of this compound

The primary degradation pathway of this compound involves the cleavage of the N-S bond, leading to the formation of DMSA and a dichlorofluoromethylthio moiety. DMSA can be further degraded. Photolysis can lead to the formation of other products such as dichlorofluoromethane and aniline.

Dichlofluanid_Degradation This compound This compound DMSA DMSA (N,N-dimethyl-N'-phenylsulfamide) This compound->DMSA Hydrolysis, Biotic Degradation Photolysis_Products Photolysis Products (e.g., Dichlorofluoromethane, Aniline) This compound->Photolysis_Products Photolysis Other_Products Further Degradation Products DMSA->Other_Products Further Degradation QuEChERS_Workflow start Sample Homogenization extraction Extraction (Acetonitrile + Salts) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, C18, GCB) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 analysis Analysis (GC-MS or LC-MS/MS) centrifuge2->analysis

References

An In-depth Technical Guide to the Solubility of Dichlofluanid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the solubility characteristics of Dichlofluanid, a fungicide used in agriculture and as a wood preservative. The following sections summarize its solubility in various aqueous and organic media, outline a standard experimental protocol for solubility determination, and provide a visual representation of the experimental workflow.

Data Presentation: Quantitative Solubility of this compound

This compound exhibits low aqueous solubility and varying degrees of solubility in organic solvents. The data compiled from various technical sources are presented below. All measurements were taken at 20°C unless otherwise specified.

SolventSolubility (g/L)CommentsSource(s)
Aqueous
Water0.0013At 20°C[1][2][3]
Water (pH 4)0.00158At 20°C. Solubility is noted to be pH-independent between pH 4-9.
Organic Solvents
Dichloromethane>200[1][2]
Toluene145[1][2]
Xylene70[1][4]
Methanol15Corresponds to 1.5 g/100 ml[1][4]
Isopropanol10.6[1][2]
Hexane2.6[1][2]
AcetoneSolubleUsed for preparing stock solutions; quantitative data not specified.[1][5]

Experimental Protocols: Solubility Determination

The most common and robust method for determining the thermodynamic solubility of a compound is the shake-flask method . This protocol is consistent with the principles outlined in OECD Guideline 105 for "Water Solubility" testing[6][7][8][9].

Objective:

To determine the saturation concentration of this compound in a specific solvent at a controlled temperature and pressure.

Materials:
  • This compound (analytical standard, >99% purity)

  • Solvent of interest (e.g., deionized water, HPLC-grade organic solvent)

  • Glass flasks or vials with airtight screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis[5][10].

Methodology:
  • Preparation of Solvent System:

    • Prepare the desired solvent. For aqueous solubility, use deionized water or a buffer solution with a known pH. Ensure the solvent is degassed to prevent bubble formation.

  • Addition of Solute:

    • Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is established with an undissolved phase present[11][12].

  • Equilibration:

    • Seal the flasks tightly to prevent solvent evaporation.

    • Place the flasks in an orbital shaker set to a constant temperature (e.g., 20 ± 0.5 °C)[7].

    • Agitate the flasks at a constant speed (e.g., 100-150 rpm) for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, but a period of 24 to 48 hours is common for sparingly soluble compounds[13][14].

  • Phase Separation:

    • After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle[15].

    • To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the samples at a controlled temperature[9].

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Sample Analysis:

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticulates. Discard the initial portion of the filtrate to avoid errors from filter adsorption.

    • Accurately dilute the filtrate with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or GC-MS[5][10][16]. A standard calibration curve must be prepared using solutions of known this compound concentrations.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep_solute Weigh excess This compound prep_solvent Measure known volume of solvent mix Combine solute and solvent in sealed flask prep_solvent->mix shake Agitate at constant temperature (24-48h) mix->shake settle Settle suspension shake->settle centrifuge Centrifuge sample settle->centrifuge supernatant Collect supernatant centrifuge->supernatant filter Filter through 0.22 µm syringe filter supernatant->filter dilute Dilute sample filter->dilute quantify Quantify concentration (HPLC or GC-MS) dilute->quantify result Calculate Solubility quantify->result

References

A Comprehensive Technical Guide to the History of Dichlofluanid Use in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlofluanid, chemically known as N-dichlorofluoromethylthio-N′, N′-dimethyl-N-phenylsulfamide, is a broad-spectrum sulfamide fungicide.[1][2] It was developed and introduced for its protective action against a variety of fungal pathogens in agricultural and horticultural crops. This guide provides an in-depth technical overview of the history of its use, mode of action, regulatory journey, and the experimental methodologies employed in its evaluation.

Historical Development and Regulatory Status

This compound was first developed by Bayer AG and introduced to the market in 1964 under the trade names Euparen and Elvaron.[1] It was initially registered for use as a fungicide on plants in 1965.[2][3][4] The use of this compound expanded across Europe for several decades.[5] However, its approval for use in plant protection products in the European Union was later withdrawn.[2] The manufacturer did not seek a new registration under the EU's Directive 91/414/EWG by 2003, leading to its removal from the market for agricultural applications.[4] While it is no longer approved for agricultural use in the EU, it has received approval as a biocide for use in antifouling products.[4][6][7]

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cluster_0 Development & Introduction cluster_1 Regulatory Status (EU) 1964 Marketed by Bayer 1965 Introduced as a fungicide 1964->1965 2003 No new registration sought 1965->2003 Post-2003 Withdrawn for agricultural use 2003->Post-2003 Present Approved as a biocide Post-2003->Present

Figure 1: Timeline of this compound's History.
Agricultural Applications

This compound was widely used to control a range of fungal diseases on various crops. Its applications included the protection of fruits, vegetables, and ornamental plants.[1] It was also utilized as a wood preservative.[1]

Crop Target Pathogen/Disease
Apples, PearsApple Scab (Venturia inaequalis), Brown Rot, Storage Diseases[1]
StrawberriesGray Mold (Botrytis cinerea), Leather Rot[1][5]
GrapesDowny Mildew, Botrytis[1][5]
BerriesGray Mold (Botrytis cinerea)[1]
Stone FruitsClasterosporium spp.
Tomatoes, CucurbitsDowny Mildew
OrnamentalsFungal diseases[1]
Mode of Action

This compound is a multi-site fungicide with protective action.[3] Its primary mode of action is the inhibition of fungal spore germination.[3] It achieves this by binding with thiol groups, including the tripeptide glutathione, which in turn inhibits mitochondrial respiration and lipid peroxidation in the fungal cells.

dot

This compound This compound Thiol_Groups Thiol Groups (e.g., Glutathione) This compound->Thiol_Groups Binds to Mitochondrial_Respiration Mitochondrial Respiration Thiol_Groups->Mitochondrial_Respiration Inhibits Lipid_Peroxidation Lipid Peroxidation Thiol_Groups->Lipid_Peroxidation Inhibits Spore_Germination Spore Germination Inhibition Mitochondrial_Respiration->Spore_Germination Lipid_Peroxidation->Spore_Germination

Figure 2: Simplified Mode of Action of this compound.

Quantitative Data

Residue Levels from Supervised Trials

The following table summarizes residue data of this compound and its metabolite, N', N'-dimethyl-N-phenyl sulphamide (DMSA), from supervised trials conducted in Germany, England, and Finland.[5]

Crop Pre-harvest Interval (days) This compound Residue (ppm) DMSA Residue (ppm)
Apples10 - 140.2 - 3.2Not determined
Strawberries11 - 14n.d. - 3.60.25 - 3.1
Raspberries75.9 - 13.80.65 - 6.4
13 - 142.3 - 10.50.45 - 4.0
Fresh Currants140.9 - 2.20.8 - 1.0
Grapes40 - 500.7 - 10.90.25 - 4.4
Lettuce14n.d. - 0.30.8 - 2.5
Tomatoes5 - 70.1 - 0.20.1 - 0.9
n.d. = not detected
Toxicological Data
Test Organism Value
LD50 (oral)Rat500 mg/kg[4]
LD50 (transdermal)Rat1000 mg/kg[4]

Experimental Protocols

Residue Analysis

The determination of this compound residues in agricultural commodities typically involves solvent extraction, cleanup, and instrumental analysis.[8][9]

1. Sample Preparation and Extraction:

  • A representative sample of the vegetable or fruit is homogenized.

  • The homogenized sample is extracted with an organic solvent mixture, such as acetone-ethyl acetate (1:1, v/v).[9] For some methods, acetonitrile is used.[10]

2. Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

  • The crude extract is cleaned up using a d-SPE method. This often involves adding a mixture of primary secondary amine (PSA) to remove organic acids, graphitized carbon black (GCB) to remove pigments, and anhydrous magnesium sulfate (MgSO4) to remove water.[9] The exposure time to PSA can be a critical factor as this compound can degrade at a basic pH.[11]

3. Instrumental Analysis:

  • The final extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10]

    • GC-MS: Provides high separation efficiency and accurate structural information, making it a powerful tool for detecting this compound residues.[8]

    • LC-MS/MS: Used with an electrospray ionization (ESI) source for sensitive and selective quantification.[10]

dot

Sample Homogenized Sample Extraction Solvent Extraction (e.g., Acetone/Ethyl Acetate) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Supernatant Centrifugation1->Supernatant dSPE d-SPE Cleanup (PSA, GCB, MgSO4) Supernatant->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Analysis GC-MS or LC-MS/MS Analysis Final_Extract->Analysis

Figure 3: Workflow for this compound Residue Analysis.
Toxicological Studies

A variety of toxicological studies have been conducted to assess the safety of this compound.

  • Acute Toxicity: These studies determine the lethal dose (LD50) from a single exposure. For this compound, oral and dermal LD50 values in rats have been established.[4]

  • Genotoxicity: Assays are performed to evaluate the potential for a substance to cause DNA damage. This compound has been tested for genotoxicity using methods such as the sister chromatid exchange assay in Chinese hamsters.[12][13]

  • Chronic Toxicity: These studies involve long-term exposure to the substance to assess potential adverse health effects. Chronic toxicity tests have been performed on various organisms, including marine invertebrates.[14]

Efficacy Trials

Efficacy trials are essential to demonstrate that a fungicide effectively controls the target disease under field conditions. While specific protocols for this compound are not detailed in the provided results, the general principles for such trials are well-established.[15]

  • Experimental Design: Trials are typically set up using a randomized block design to minimize the effects of field variability.[15]

  • Treatments: The trials include the test product (this compound formulation) at various application rates, an untreated control, and often a reference product (a standard fungicide for comparison).[15]

  • Application: The fungicide is applied using commercial-scale equipment to simulate real-world usage.

  • Assessment: Disease incidence and severity are assessed at regular intervals after application and compared between the different treatment groups.

  • Statistical Analysis: The collected data is statistically analyzed to determine if the observed effects of the fungicide are significant.

dot

Discovery Discovery & Screening (~1 in 10,000) Testing Field & Toxicology Testing (Efficacy, Environmental Fate, Toxicity) Discovery->Testing ~11+ years Registration Regulatory Review (e.g., EPA, EU) Testing->Registration Commercialization Commercialization & Post-Market Monitoring Registration->Commercialization

Figure 4: General Pesticide Development and Registration Process.

Conclusion

This compound served as an important fungicide in agriculture for several decades, offering broad-spectrum control of various fungal diseases. Its history reflects the typical lifecycle of a pesticide, from development and widespread use to eventual regulatory changes leading to its withdrawal from agricultural applications in certain regions. The scientific methodologies developed for its analysis and evaluation continue to be relevant in the field of pesticide science.

References

Dichlofluanid: A Technical Guide to its Application as an Antifouling Agent in Marine Paints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofluanid (N-((dichlorofluoromethyl)thio)-N',N'-dimethyl-N-phenylsulfamide) is a broad-spectrum biocide that has been utilized as an active ingredient in antifouling marine paints. It serves as a replacement for organotin compounds, such as tributyltin (TBT), which were banned due to their severe impact on the marine ecosystem. As a fungicide, this compound is effective in preventing the settlement and growth of a variety of marine fouling organisms on submerged surfaces. This technical guide provides a comprehensive overview of this compound's function as an antifouling agent, detailing its mechanism of action, efficacy, environmental fate, and toxicological profile.

Mechanism of Action

While the precise molecular mechanisms are not fully elucidated for all fouling species, this compound is understood to act as a general biocide. Its primary mode of action is believed to be the inhibition of fungal spore germination through multi-site activity. In the broader context of antifouling, this compound induces oxidative stress in marine organisms.[1][2] Studies on the marine mysid, Neomysis awatschensis, have shown that exposure to this compound can lead to an oxidative imbalance, indicated by increased intracellular concentrations of malondialdehyde and glutathione, as well as altered enzymatic activities of catalase and superoxide dismutase.[1] At higher concentrations, it has also been observed to decrease the enzymatic activity of acetylcholinesterase, which would disrupt neurotransmission.[1]

Degradation and Environmental Fate

This compound is characterized by its rapid degradation in the marine environment, primarily through hydrolysis.[3] This rapid breakdown is a key characteristic positioning it as a more environmentally acceptable alternative to persistent biocides.

Degradation Pathway

In aqueous environments, particularly at a pH greater than 7, this compound quickly hydrolyzes to form N,N-dimethyl-N'-phenylsulfamide (DMSA).[1] DMSA is considered to be less toxic than the parent compound. DMSA can be further degraded, with N,N-dimethylsulfamide (DMS) being a major persistent transformation product.

This compound This compound DMSA DMSA (N,N-dimethyl-N'-phenylsulfamide) This compound->DMSA Hydrolysis (rapid) DMS DMS (N,N-dimethylsulfamide) DMSA->DMS Further Degradation

Degradation pathway of this compound in the marine environment.
Half-Life in Marine Environments

The persistence of this compound in the marine environment is low due to its rapid hydrolysis.

Parameter Value Conditions Reference
Half-life< 24 hoursAqueous mean[4]
Half-life2-3 daysLab studies[5]

Ecotoxicology

The ecotoxicological profile of this compound reveals its toxicity to a range of non-target marine organisms. It is important to note that while this compound itself is toxic, its primary degradation product, DMSA, is considered to be less so.

Toxicity to Marine Organisms
Species Endpoint Concentration (µg/L) Exposure Duration Reference
Echinometra lucunter (sea urchin) embryosEC50198.5 (84.6–466.1)40 hours[4][6]
Nitocra sp. (copepod)EC50566.4 (304.0–738.4)7 days[4][6]
Neomysis awatschensis (mysid) - juvenilesLC503.196 hours[1]
Neomysis awatschensis (mysid) - adultsLC5024.596 hours[1]

Leaching from Marine Paints

The effectiveness and environmental impact of an antifouling paint are directly related to the rate at which the biocide leaches from the paint matrix into the surrounding water.

Parameter Observation Time Reference
Leached this compoundMaximum of 23.5 ± 1.13 µg/L1 hour[7]
Leached this compoundMinimum of 0.46 ± 0.05 µg/L7 days[7]

These findings suggest a significant initial release of this compound, which then decreases over time.

Experimental Protocols

Marine Invertebrate Toxicity Testing (Generalized Workflow)

The evaluation of the toxicity of this compound to marine invertebrates generally follows a standardized protocol.

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis TestOrganism Acclimatize Test Organisms Exposure Expose Organisms to Test Solutions (e.g., 48h, 96h, 7d) TestOrganism->Exposure TestSolution Prepare this compound Concentrations TestSolution->Exposure Observation Record Endpoints (Mortality, Immobilization, Development) Exposure->Observation Control Maintain Control Groups (Solvent and Negative) Control->Observation Calculation Calculate EC50/LC50 Values Observation->Calculation

Generalized workflow for marine invertebrate toxicity testing.

A typical acute toxicity test involves exposing a specified number of organisms (at least 10 per concentration) to a series of at least six concentrations of the test chemical.[8] The tests are conducted for a defined period, commonly 48 or 96 hours, during which endpoints such as mortality or immobilization are recorded.[8] For chronic tests, longer exposure durations are used to assess effects on development and reproduction.

Leaching Rate Determination

Standardized methods, such as those developed by the American Society for Testing and Materials (ASTM), are used to determine the release rate of biocides from antifouling coatings.[9][10] These protocols typically involve immersing painted panels in artificial seawater under controlled conditions of temperature, pH, and water flow.[10][11] The concentration of the leached biocide in the seawater is then measured at specific time intervals.

Environmental Risk Assessment

The environmental risk of using this compound in antifouling paints is a function of its toxicity and the environmental exposure concentrations.

cluster_hazard Hazard Identification cluster_exposure Exposure Assessment cluster_risk Risk Characterization Toxicity Ecotoxicity Data (EC50, LC50) Risk Compare PEC with PNEC (Predicted No-Effect Concentration) Toxicity->Risk Leaching Leaching Rate from Paints PEC Predicted Environmental Concentration (PEC) Leaching->PEC Degradation Environmental Degradation Rate Degradation->PEC PEC->Risk

Environmental risk assessment considerations for this compound.

The risk is considered acceptable if the Predicted Environmental Concentration (PEC) is below the Predicted No-Effect Concentration (PNEC). The rapid degradation of this compound helps to lower its PEC in the marine environment.

Analytical Methods

The detection and quantification of this compound and its primary metabolite, DMSA, in environmental samples are crucial for monitoring and risk assessment. Methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are employed for their determination in seawater and sediment.[12][13] Sample preparation often involves ultrasonic extraction followed by solid-phase extraction (SPE) for clean-up and concentration.[12]

Conclusion

This compound serves as an effective antifouling agent in marine paints, offering a less persistent alternative to previously used organotin compounds. Its broad-spectrum activity against fouling organisms, combined with its rapid degradation in the marine environment, are key advantages. However, its acute toxicity to non-target marine invertebrates necessitates careful risk assessment and management to ensure its use does not adversely affect marine ecosystems. Further research into its specific molecular mechanisms of action against a wider range of fouling organisms would be beneficial for the development of more targeted and environmentally benign antifouling solutions.

References

Dichlofluanid's Biological Onslaught Against Fungal Pathogens: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of Dichlofluanid, a broad-spectrum sulfamide fungicide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's mechanism of action, presents its efficacy against key fungal pathogens through quantitative data, details relevant experimental protocols, and visualizes the implicated biological pathways.

Core Mechanism of Action: Multi-Site Inhibition via Thiol Interaction

This compound exerts its antifungal effect through a multi-site mode of action, primarily by inhibiting spore germination.[1] The core of its activity lies in the reactivity of its dichlorofluoromethylthio group with sulfhydryl (-SH) groups present in various essential fungal enzymes and proteins. This non-specific interaction disrupts the normal cellular functions of the fungus, leading to a potent fungicidal effect.

The reaction with thiol groups can lead to enzyme inactivation and a cascade of downstream cellular disruptions. This multi-site activity is a key advantage, as it reduces the likelihood of target-site specific resistance developing in fungal populations.

Quantitative Efficacy Against Fungal Pathogens

This compound has demonstrated significant efficacy against a range of economically important plant pathogenic fungi. The following tables summarize the available quantitative data on its inhibitory activity.

Fungal SpeciesTest TypeParameterValueReference
Sclerotinia minorAscospore GerminationComplete Inhibition3-4 ppm[2]
Sclerotinia sclerotiorumAscospore GerminationComplete Inhibition3-4 ppm[2]

Postulated Signaling Pathway Interference

The primary mechanism of this compound, the disruption of sulfhydryl groups, strongly suggests an interference with cellular signaling pathways that are regulated by the thiol-disulfide homeostasis. This disruption can lead to a state of oxidative stress within the fungal cell. While direct experimental evidence specifically linking this compound to the modulation of MAP kinase or Protein Kinase C (PKC) pathways is limited, a logical pathway can be inferred based on the known responses of fungi to thiol-reactive compounds and the resulting oxidative stress.

Dichlofluanid_Signaling_Pathway This compound This compound Thiol_Groups Fungal Sulfhydryl (-SH) Groups (e.g., in enzymes, Glutathione) This compound->Thiol_Groups Reacts with Enzyme_Inactivation Enzyme Inactivation Thiol_Groups->Enzyme_Inactivation Leads to GSH_Depletion Glutathione (GSH) Depletion Thiol_Groups->GSH_Depletion Leads to Cellular_Response Cellular Response: - Inhibition of Spore Germination - Cell Death Enzyme_Inactivation->Cellular_Response Oxidative_Stress Oxidative Stress (Imbalance in Redox State) MAPK_Pathway MAP Kinase Pathway (e.g., Hog1) Oxidative_Stress->MAPK_Pathway Activates PKC_Pathway Protein Kinace C (PKC) Pathway (Cell Wall Integrity) Oxidative_Stress->PKC_Pathway Activates GSH_Depletion->Oxidative_Stress Contributes to MAPK_Pathway->Cellular_Response Regulates PKC_Pathway->Cellular_Response Regulates

Experimental Protocols

The following sections detail standardized laboratory protocols for assessing the antifungal activity of compounds like this compound.

Mycelial Growth Inhibition Assay

This assay determines the effect of a fungicide on the vegetative growth of a fungus.

Objective: To quantify the inhibition of fungal mycelial growth by this compound.

Materials:

  • Pure culture of the target fungal pathogen (e.g., Botrytis cinerea, Alternaria solani).

  • Potato Dextrose Agar (PDA) medium.

  • This compound stock solution of known concentration.

  • Sterile petri dishes (90 mm diameter).

  • Sterile cork borer (5-7 mm diameter).

  • Incubator set to the optimal growth temperature for the fungus.

  • Ruler or calipers.

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to approximately 45-50°C.

  • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of plates with no fungicide.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take mycelial plugs using a sterile cork borer.

  • Place one mycelial plug in the center of each PDA plate (amended and control).

  • Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Percentage Inhibition = [(DC - DT) / DC] x 100 Where:

    • DC = Average diameter of the fungal colony in the control plate.

    • DT = Average diameter of the fungal colony in the treated plate.

  • The IC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Mycelial_Growth_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PDA Prepare Potato Dextrose Agar (PDA) Amend_PDA Amend PDA with this compound (various concentrations) PDA->Amend_PDA Fungicide_Stock Prepare this compound Stock Solution Fungicide_Stock->Amend_PDA Fungal_Culture Grow Fungal Culture Inoculate Inoculate with Fungal Plugs Fungal_Culture->Inoculate Pour_Plates Pour into Petri Dishes Amend_PDA->Pour_Plates Pour_Plates->Inoculate Incubate Incubate Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Spore Germination Assay

This assay is crucial for evaluating fungicides like this compound that are known to primarily inhibit spore germination.

Objective: To determine the effect of this compound on the germination of fungal spores.

Materials:

  • Fungal spore suspension of the target pathogen.

  • Germination medium (e.g., a dilute nutrient solution or water agar).

  • This compound stock solution.

  • Microscope slides or multi-well plates.

  • Humid chamber.

  • Microscope.

Procedure:

  • Prepare a spore suspension from a mature fungal culture by washing the surface with sterile distilled water containing a wetting agent (e.g., Tween 80) and filtering through sterile cheesecloth.

  • Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Prepare a series of this compound dilutions in the germination medium.

  • In the wells of a microtiter plate or on microscope slides, mix a small volume of the spore suspension with an equal volume of the fungicide dilution. Include a control with germination medium only.

  • Incubate the slides or plates in a humid chamber at the optimal temperature for spore germination for a sufficient period (e.g., 6-24 hours).

  • After incubation, stop the germination process by adding a drop of a fixative (e.g., lactophenol cotton blue).

  • Using a microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of spore germination for each treatment and the control.

  • Calculate the percentage of inhibition of spore germination relative to the control.

  • The concentration that inhibits 50% (IC50) or 90% (IC90) of spore germination can be determined from the dose-response curve.

Spore_Germination_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Spore_Suspension Prepare Fungal Spore Suspension Mix Mix Spore Suspension with Fungicide Spore_Suspension->Mix Fungicide_Dilutions Prepare this compound Dilutions Fungicide_Dilutions->Mix Incubate Incubate in Humid Chamber Mix->Incubate Observe Observe Under Microscope Incubate->Observe Count Count Germinated/Ungerminated Spores Observe->Count Calculate_Inhibition Calculate Percent Inhibition Count->Calculate_Inhibition

Conclusion

This compound is a potent fungicide with a multi-site mechanism of action centered on the inhibition of sulfhydryl groups within essential fungal enzymes. This mode of action leads to a broad disruption of cellular processes, most notably the inhibition of spore germination. While its efficacy against certain pathogens like Sclerotinia species is documented, a more extensive collection of quantitative data against a wider range of fungi would be beneficial for a comprehensive understanding of its activity spectrum. The inferred impact on cellular signaling pathways, particularly those related to oxidative stress response, provides a promising avenue for further research into the detailed molecular interactions of this fungicide. The standardized protocols provided herein offer a framework for the continued evaluation of this compound and other antifungal compounds.

References

Dichlofluanid: An In-depth Technical Guide to its Hydrolysis and Photolysis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofluanid, a broad-spectrum fungicide, has been widely utilized in agriculture and as an antifouling agent. Understanding its environmental fate is crucial for assessing its potential impact and for the development of safer, more effective alternatives. This technical guide provides a comprehensive overview of the hydrolysis and photolysis pathways of this compound, focusing on its degradation products, the kinetics of these processes, and the experimental methodologies used for their investigation.

Hydrolysis Pathway

This compound is susceptible to hydrolysis, a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by the pH of the aqueous solution.

Degradation Products

The primary hydrolysis product of this compound is N,N-dimethyl-N'-phenylsulfamide (DMSA). This transformation occurs through the cleavage of the N-S bond, leading to the formation of DMSA and a dichlorofluoromethylthio moiety, which is further degraded. In alkaline conditions, the hydrolysis can also yield fluorodichloromethanethiol (Cl₂FCSH), which is prone to oxidation.[1]

Factors Influencing Hydrolysis

The stability of this compound is highly dependent on pH. It is relatively stable in acidic conditions but degrades rapidly as the pH becomes neutral and alkaline. Temperature also plays a role, with higher temperatures generally accelerating the rate of hydrolysis.

Photolysis Pathway

Photolysis is the decomposition of a chemical compound by light. This compound can be degraded by exposure to ultraviolet (UV) radiation, both through direct absorption of light and indirect photochemical reactions.

Degradation Products

The photolysis of this compound can lead to a variety of degradation products. The primary hydrolysis product, DMSA, is also susceptible to photodegradation. The major phototransformation product of DMSA in natural waters is N,N-dimethylsulfamide (DMS).[2] Indirect photolysis, involving reactive species such as triplet state organic matter, plays a significant role in the degradation of DMSA.[2]

In the presence of a photocatalyst like titanium dioxide (TiO₂), the degradation of this compound is significantly accelerated. Under these conditions, identified photoproducts include benzothiazole, aniline, and dichlorofluoromethane. In organic solvents like acetone, photolysis can yield products such as phenylisocyanate, phenyl isothiocyanate, and dimethyl amidosulfonyl chloride.[3]

Factors Influencing Photolysis

The rate of photolysis is influenced by the intensity and wavelength of the light source. The presence of photosensitizers or photocatalysts, such as dissolved organic matter or TiO₂, can significantly enhance the degradation rate.

Quantitative Data on this compound Degradation

The following tables summarize the quantitative data available for the hydrolysis and photolysis of this compound and its primary degradation product, DMSA.

Table 1: Hydrolysis Half-life (t½) of this compound at 22 °C [3]

pHHalf-life (t½)
4>15 days
7>18 hours
9<10 minutes

Table 2: Degradation Half-life (t½) of DMSA in Natural Waters [2]

Water TypeHalf-life (t½)
Natural Waters~23 days

Experimental Protocols

The study of this compound's hydrolysis and photolysis involves specific experimental setups and analytical techniques to monitor the degradation of the parent compound and identify its transformation products.

Hydrolysis Study

A typical hydrolysis study for this compound would follow a protocol similar to the OECD Guideline for Testing of Chemicals 111 ("Hydrolysis as a Function of pH").

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible solvent. Add a small volume of the stock solution to the buffer solutions to achieve a known initial concentration.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 22 °C).

  • Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

  • Sample Analysis: Analyze the samples for the concentration of this compound and its primary hydrolysis product, DMSA. This is typically done using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography (GC) with a suitable detector.

  • Data Analysis: Determine the rate of hydrolysis and the half-life at each pH by plotting the concentration of this compound against time.

Photolysis Study

A photolysis study for this compound can be conducted following guidelines such as the OECD Guideline for the Testing of Chemicals 316 ("Phototransformation of Chemicals in Water – Direct Photolysis").

Objective: To determine the rate of direct photolysis of this compound in water.

Methodology:

  • Preparation of Test Solutions: Prepare a solution of this compound in sterile, purified water.

  • Irradiation: Irradiate the test solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity should be measured and controlled.

  • Control Samples: Prepare dark control samples (wrapped in aluminum foil) to be incubated alongside the irradiated samples to account for any hydrolysis or other non-photolytic degradation.

  • Sampling: At selected time intervals, take samples from both the irradiated and dark control solutions.

  • Sample Preparation and Analysis: Extract the samples with a suitable organic solvent. Analyze the extracts for this compound and its photoproducts using analytical techniques such as GC-MS or LC-MS/MS.

  • Data Analysis: Calculate the rate of photolysis and the quantum yield. The quantum yield is a measure of the efficiency of a photochemical process.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile degradation products. A typical method would involve:

  • Sample Preparation: Liquid-liquid extraction of the aqueous sample with a solvent like dichloromethane or ethyl acetate, followed by concentration of the extract. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also commonly used for sample preparation from various matrices.[4][5][6][7]

  • GC Conditions: A capillary column (e.g., DB-5ms) with a temperature program to separate the compounds of interest.

  • MS Conditions: Electron ionization (EI) is commonly used, with the mass spectrometer scanning a range of mass-to-charge ratios to detect the parent compound and its fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for the analysis of less volatile and more polar compounds.

  • Sample Preparation: Direct injection of the aqueous sample or after solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

  • LC Conditions: A reverse-phase column (e.g., C18) with a gradient elution program using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) as the mobile phase.

  • MS/MS Conditions: Electrospray ionization (ESI) is a common ionization source. The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the degradation pathways of this compound and a typical experimental workflow for its analysis.

Dichlofluanid_Hydrolysis_Pathway This compound This compound DMSA N,N-dimethyl-N'-phenylsulfamide (DMSA) This compound->DMSA Hydrolysis (pH dependent) FCSH Fluorodichloromethanethiol (Cl₂FCSH) This compound->FCSH Alkaline Hydrolysis OxidationProducts Oxidation Products FCSH->OxidationProducts

This compound Hydrolysis Pathway

Dichlofluanid_Photolysis_Pathway cluster_direct Direct & Indirect Photolysis cluster_photocatalysis Photocatalysis (TiO₂) cluster_solvent Photolysis in Acetone This compound This compound DMSA DMSA This compound->DMSA DMS N,N-dimethylsulfamide (DMS) DMSA->DMS hν, Reactive Species Dichlofluanid2 This compound Intermediates Intermediates Dichlofluanid2->Intermediates hν, TiO₂ Benzothiazole Benzothiazole Intermediates->Benzothiazole Aniline Aniline Intermediates->Aniline Dichlorofluoromethane Dichlorofluoromethane Intermediates->Dichlorofluoromethane Dichlofluanid3 This compound Products Products Dichlofluanid3->Products hν, Acetone Phenylisocyanate Phenylisocyanate Products->Phenylisocyanate Phenylisothiocyanate Phenyl isothiocyanate Products->Phenylisothiocyanate DMASC Dimethyl amidosulfonyl chloride Products->DMASC

This compound Photolysis Pathways

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Concentration->GCMS LCMSMS LC-MS/MS Concentration->LCMSMS Identification Compound Identification GCMS->Identification LCMSMS->Identification Quantification Quantification Identification->Quantification Kinetics Kinetic Analysis Quantification->Kinetics

Analytical Workflow for this compound

References

Methodological & Application

Application Note: Determination of Dichlofluanid in Vegetable Matrices using GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichlofluanid is a broad-spectrum sulfamide fungicide used to control various fungal diseases in fruits, vegetables, and ornamental plants. Due to its potential risks to human health and the environment, regulatory bodies have established maximum residue limits (MRLs) for this compound in food products. Consequently, sensitive and selective analytical methods are required for the routine monitoring of its residues. This application note details a robust and validated method for the quantitative analysis of this compound in vegetable samples using Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS). The method employs a dispersive solid-phase extraction (d-SPE) technique, commonly known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), for sample preparation, ensuring high recovery and efficient matrix cleanup.

Experimental

Sample Preparation (QuEChERS Method)

A dispersive solid-phase extraction (d-SPE) method was utilized for the extraction and cleanup of this compound from vegetable samples.[1][2]

Protocol:

  • Homogenization: Weigh 10.0 g of a homogenized vegetable sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone and ethyl acetate to the tube.[1] Extract the sample for 10 minutes using a mechanical oscillator.

  • Salting Out: Add 3.5 g of anhydrous magnesium sulfate (MgSO₄) and 3.5 g of sodium chloride (NaCl). Vortex the mixture for 1 minute.[1]

  • Centrifugation: Centrifuge the tube for 3 minutes at 5,000 rpm.[1]

  • Dispersive SPE Cleanup: Transfer the supernatant to a clean tube containing primary secondary amine (PSA), graphitized carbon black (GCB), and anhydrous MgSO₄ for cleanup.[2]

  • Final Preparation: Take an aliquot of the cleaned extract, evaporate to near dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent (e.g., acetone/hexane 1:1) for GC-MS/MS analysis.[3]

GC-MS/MS Analysis

The analysis was performed on a triple quadrupole gas chromatograph-mass spectrometer.

Instrumentation Parameters:

ParameterValue
Gas Chromatograph Agilent 7890 GC or equivalent[1]
Capillary ColumnDB-5 MS (30 m x 0.25 mm x 0.25 µm) or equivalent[1]
Injection Volume1 µL (Splitless)[1]
Injector Temperature250°C[1]
Carrier GasHelium (99.999% purity)[1]
Flow Rate1.2 mL/min[1]
Oven Temperature ProgramStart at 100°C (hold for 2 min), ramp to 200°C at 30°C/min, then ramp to 280°C at 10°C/min (hold for 2 min)[1]
Mass Spectrometer Agilent 5975 MS or equivalent triple quadrupole MS[1]
Ionization ModeElectron Impact (EI)[1]
Electron Energy70 eV[1]
Ion Source Temperature230°C[1]
Quadrupole Temperature150°C[1]
Interface Temperature280°C[1]
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions:

The selection of precursor and product ions is critical for the selective and sensitive detection of this compound. The following MRM transitions are recommended:

Precursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
223.9123.177.0[4]
223.97122.99-[3]
225.97122.99-[3]

Results and Discussion

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.

Quantitative Data Summary:

ParameterResult
Linearity Range0.02 - 2.00 mg/L[1][2]
Correlation Coefficient (r²)0.9994[1][2]
Limit of Detection (LOD)0.13 µg/kg (S/N = 3)[1][2]
Limit of Quantification (LOQ)0.43 µg/kg (S/N = 10)[1][2]
Recovery (at 0.01, 0.02, 0.05 mg/kg spiking levels)73.3% - 116.7%[1][2]
Relative Standard Deviation (RSD)4.1% - 22.3%[1][2]

The method demonstrates excellent linearity over the tested concentration range. The low LOD and LOQ values indicate high sensitivity, making it suitable for residue analysis at trace levels. The recovery and precision data are within the acceptable limits for pesticide residue analysis.

Visualization of Protocols

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Vegetable Sample (10g) Extraction Add Acetone/Ethyl Acetate (1:1) Oscillate for 10 min Sample->Extraction Salting Add MgSO4 and NaCl Vortex for 1 min Extraction->Salting Centrifuge1 Centrifuge at 5000 rpm for 3 min Salting->Centrifuge1 Cleanup d-SPE Cleanup (PSA, GCB, MgSO4) Centrifuge1->Cleanup Final_Prep Evaporate and Reconstitute Cleanup->Final_Prep Injection Inject 1 µL into GC-MS/MS Final_Prep->Injection Separation GC Separation (DB-5 MS Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Analytical Method Validation Logic

validation_logic Validation Method Validation Linearity Linearity & Range Validation->Linearity Sensitivity Sensitivity Validation->Sensitivity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD) Validation->Precision Robustness Robustness Validation->Robustness Selectivity Selectivity Validation->Selectivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The developed GC-MS/MS method provides a reliable and sensitive approach for the determination of this compound residues in vegetable samples. The use of a dispersive-SPE sample preparation procedure is quick, effective, and allows for high throughput.[1] The validation data confirms that the method is accurate, precise, and suitable for routine monitoring to ensure food safety and compliance with regulatory standards.

References

Application Note: High-Throughput Analysis of Dichlofluanid Residues in Food Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Dichlofluanid residues in various food matrices, including fruits and vegetables. The methodology utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][2][3][4][5] This method provides high sample throughput, excellent recovery, and low limits of detection, making it suitable for routine monitoring and regulatory compliance testing of this compound residues in the food safety sector.

Introduction

This compound is a broad-spectrum fungicide used to control various fungal diseases on fruits, vegetables, and ornamental plants. Due to potential health risks associated with pesticide residues in food, regulatory bodies worldwide have established Maximum Residue Limits (MRLs). Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound levels in food products to ensure consumer safety. This application note presents a validated HPLC-MS/MS method that offers high selectivity and sensitivity for the determination of this compound.

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis that involves a simple and efficient extraction and cleanup process.[3][4][5]

1.1. Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • For dry matrices, add 10 mL of water to hydrate the sample.[2]

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate internal standard solution.

  • Shake vigorously for 1 minute to ensure thorough mixing.

  • Add a pre-packaged mixture of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).[2]

  • Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥ 3000 x g for 5 minutes.[1]

1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing a d-SPE cleanup mixture. A common mixture for general food matrices includes 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA). For pigmented samples, graphitized carbon black (GCB) may be included.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥ 3000 x g for 5 minutes.[1]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

2.1. Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Optimized for separation of this compound from matrix interferences
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

2.2. Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[2][6]
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Collision Gas Argon

2.3. MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
333.0224.010
333.0123.024

Note: The specific collision energies may require optimization on the instrument used.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method for this compound analysis.

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.005 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg

Table 2: Recovery and Precision in Different Matrices

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Tomato 0.0195.25.8
0.198.74.2
Cucumber 0.0192.16.5
0.196.43.9
Lettuce 0.0189.57.1
0.194.85.3

Experimental Workflow Diagram

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction with Acetonitrile and QuEChERS Salts Homogenization->Extraction 10g sample Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (MgSO4, PSA) Centrifugation1->dSPE Acetonitrile Layer Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Filtered Extract MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and efficient solution for the routine analysis of this compound residues in a variety of food matrices. The use of the QuEChERS sample preparation protocol significantly reduces sample preparation time and solvent consumption while ensuring high recovery and reproducibility. The high sensitivity and selectivity of the tandem mass spectrometry detection in MRM mode allow for accurate quantification of this compound at levels well below the established MRLs, ensuring compliance with food safety regulations.

References

Application Notes and Protocols for QuEChERS Extraction of Dichlofluanid in Produce

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of the fungicide Dichlofluanid from various produce matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The provided information is intended to guide researchers in developing and validating their own analytical methods for the determination of this compound residues in fruits and vegetables.

Introduction

This compound is a broad-spectrum sulfamide fungicide used to control various fungal diseases on fruits, vegetables, and ornamental plants. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. Accurate and reliable analytical methods are therefore essential for monitoring its residues in produce to ensure food safety.

The QuEChERS method has become a widely adopted sample preparation technique for pesticide residue analysis due to its simplicity, speed, and low solvent consumption.[1] This document outlines several variations of the QuEChERS protocol applicable to this compound extraction and provides relevant quantitative data and analytical conditions for its determination by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A critical consideration for the analysis of this compound is its susceptibility to degradation, particularly under basic pH conditions. This degradation can be influenced by the chosen QuEChERS buffering system and the type of sorbent used in the dispersive solid-phase extraction (d-SPE) cleanup step.[2] Therefore, careful selection of the extraction and cleanup parameters is crucial for obtaining accurate and reproducible results.

Experimental Protocols

This section details three common QuEChERS protocols that can be adapted for the extraction of this compound from produce: the original unbuffered method, the acetate-buffered method (AOAC 2007.01), and the citrate-buffered method (EN 15662). The choice of method may depend on the specific matrix and the desired pH of the extract to ensure the stability of this compound.

General Sample Preparation
  • Homogenization: Weigh a representative portion of the produce sample (e.g., 10-15 g) and homogenize it to a uniform consistency. For samples with low water content, it may be necessary to add a specific amount of deionized water before homogenization.[3]

  • Sample Weighing: Accurately weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

Protocol 1: Original Unbuffered QuEChERS

This method is simple but may not be suitable for all matrices due to the potential for pH-dependent degradation of certain pesticides.

  • Extraction:

    • Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the homogenized sample.

    • Shake vigorously for 1 minute.

    • Add the unbuffered QuEChERS extraction salts (4 g anhydrous magnesium sulfate, 1 g sodium chloride).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube. The choice of d-SPE sorbent is critical and is discussed in detail in Section 3.

    • Shake for 30 seconds.

    • Centrifuge at ≥3000 rcf for 2 minutes.

    • The resulting supernatant is ready for analysis.

Protocol 2: Acetate-Buffered QuEChERS (AOAC Official Method 2007.01)

This method provides a buffered extraction at approximately pH 4.8, which can help to stabilize pH-sensitive pesticides.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile to the 50 mL centrifuge tube containing the homogenized sample.

    • Shake vigorously for 1 minute.

    • Add the acetate-buffered QuEChERS extraction salts (4 g anhydrous magnesium sulfate, 1 g sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Follow the same procedure as in Protocol 1, Section 2.2.2.

Protocol 3: Citrate-Buffered QuEChERS (EN 15662)

This method provides a buffered extraction at approximately pH 5.5 and is widely used in Europe.

  • Extraction:

    • Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the homogenized sample.[1]

    • Shake vigorously for 4 minutes.[1]

    • Add the citrate-buffered QuEChERS extraction salts (4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).[1]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Follow the same procedure as in Protocol 1, Section 2.2.2.

Dispersive SPE (d-SPE) Cleanup Considerations

The d-SPE cleanup step is crucial for removing matrix co-extractives that can interfere with the analysis and potentially degrade this compound. The choice of sorbent(s) depends on the matrix composition.

  • Primary Secondary Amine (PSA): PSA is effective at removing organic acids, sugars, and some pigments.[1] However, PSA can increase the pH of the extract, which can lead to the degradation of this compound.[2] If PSA is used, it is critical to minimize the contact time between the extract and the sorbent and to consider performing the cleanup at low temperatures (e.g., using a cold centrifuge).[2]

  • C18: C18 is a non-polar sorbent used to remove lipids and other non-polar interferences. It has been shown to be a suitable alternative to PSA for some matrices, with less impact on the stability of pH-sensitive pesticides.

  • Graphitized Carbon Black (GCB): GCB is effective at removing pigments like chlorophyll and carotenoids.[1] However, it can also adsorb planar pesticides, so its use should be evaluated carefully.

  • Z-Sep/Z-Sep+: These are zirconia-based sorbents that can effectively remove fats and pigments.[4] They may offer an alternative to PSA and GCB for problematic matrices.

For the analysis of this compound, a d-SPE tube containing a combination of anhydrous magnesium sulfate (to remove residual water) and a suitable sorbent or combination of sorbents is recommended. Based on the available data, a combination of C18 and/or a minimal amount of GCB is likely a safer choice than PSA to avoid degradation of this compound.

Quantitative Data

The following tables summarize the quantitative data for the analysis of this compound in various produce matrices using QuEChERS-based methods.

Table 1: Method Performance for this compound in Vegetables [1]

MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)
Cabbage0.0173.3 - 106.74.1 - 22.3
0.0283.3 - 116.7
0.0583.3 - 106.7
Radish0.0173.3 - 106.74.1 - 22.3
0.0283.3 - 116.7
0.0583.3 - 106.7
Sprouted Beans0.0173.3 - 106.74.1 - 22.3
0.0283.3 - 116.7
0.0583.3 - 106.7
Cucumber0.0173.3 - 106.74.1 - 22.3
0.0283.3 - 116.7
0.0583.3 - 106.7
Tomato0.0173.3 - 106.74.1 - 22.3
0.0283.3 - 116.7
0.0583.3 - 106.7

Table 2: Linearity, LOD, and LOQ for this compound [1]

ParameterValue
Linearity Range (mg/L)0.02 - 2.00
Correlation Coefficient (r²)>0.99
Limit of Detection (LOD) (µg/kg)0.13
Limit of Quantification (LOQ) (µg/kg)0.43

Table 3: Recovery of Pesticides in Various Fruits using QuEChERS (General Applicability) [5]

Fruit MatrixQuEChERS MethodAverage Recovery (%)
PeachesCitrate-bufferedNot specified for this compound
GrapesAcetate-bufferedNot specified for this compound
BananasAcetate-bufferedNot specified for this compound
ApplesAcetate-bufferedNot specified for this compound
PearsAcetate-bufferedNot specified for this compound
StrawberriesAcetate-bufferedNot specified for this compound

Note: While specific recovery data for this compound in these fruits was not found in the cited source, the study suggests the general suitability of these buffered QuEChERS methods for multi-residue analysis in these matrices.

Analytical Instrumentation

The final extracts can be analyzed by either GC-MS(/MS) or LC-MS/MS.

GC-MS/MS Parameters
  • Gas Chromatograph (GC):

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector: Splitless mode.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Table 4: Example GC-MS/MS MRM Transitions for this compound [6]

Precursor Ion (m/z)Product Ion (m/z)
223.9123.1 (Quantifier)
223.977.0 (Qualifier)
LC-MS/MS Parameters
  • Liquid Chromatograph (LC):

    • Column: C18 reversed-phase column (e.g., 1.8 µm particle size).

    • Mobile Phase: Gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 5: Example LC-MS/MS MRM Transitions for this compound [7]

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
333.0123.032
333.0224.016
350.0123.032

Visualizations

QuEChERS Experimental Workflow

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Produce Weigh Weigh 10g Sample Homogenize->Weigh Add_ACN Add 10mL Acetonitrile (& optional buffer) Weigh->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer 1mL Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to d-SPE Tube (MgSO4 + Sorbent) Transfer_Supernatant->Add_dSPE Shake3 Shake (30 sec) Add_dSPE->Shake3 Centrifuge2 Centrifuge (2 min) Shake3->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis GC-MS/MS or LC-MS/MS Final_Extract->Analysis

Caption: QuEChERS workflow for this compound extraction in produce.

Logical Relationship of QuEChERS Components

QuEChERS_Components cluster_steps Core Steps cluster_components Key Components cluster_analysis Analytical Techniques QuEChERS QuEChERS Method Extraction Extraction QuEChERS->Extraction Cleanup Cleanup (d-SPE) QuEChERS->Cleanup Extraction->Cleanup GCMS GC-MS/MS Cleanup->GCMS LCMS LC-MS/MS Cleanup->LCMS Sample Produce Sample Sample->Extraction Solvent Acetonitrile Solvent->Extraction Salts Extraction Salts Salts->Extraction Sorbents d-SPE Sorbents Sorbents->Cleanup

Caption: Logical relationship of QuEChERS components and steps.

References

Application Note: Solid-Phase Extraction (SPE) for Enhanced Cleanup of Dichlofluanid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichlofluanid is a broad-spectrum fungicide used to control various fungal diseases on crops. Its determination in complex matrices such as food and environmental samples requires robust analytical methods to ensure consumer safety and regulatory compliance. Sample preparation is a critical step in the analytical workflow, aimed at removing interfering matrix components and concentrating the analyte of interest. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup of pesticide residues, including this compound, offering significant advantages over traditional liquid-liquid extraction methods. These benefits include higher sample throughput, reduced solvent consumption, and improved selectivity. This application note provides a detailed overview of SPE methodologies for this compound cleanup, including both traditional cartridge-based SPE and dispersive SPE (d-SPE), often used in conjunction with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.

Methodologies and Protocols

Two primary SPE-based approaches for this compound cleanup are presented: a dispersive SPE (d-SPE) protocol commonly used for vegetable matrices and a more traditional cartridge-based SPE method applicable to various agricultural products.

Dispersive Solid-Phase Extraction (d-SPE) for this compound in Vegetables

This protocol is adapted from a method developed for the rapid determination of this compound residues in vegetables, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2]

Experimental Protocol

a) Sample Extraction:

  • Weigh 10.0 g of a homogenized vegetable sample into a 50 mL centrifuge tube.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and ethyl acetate.

  • Vortex or shake vigorously for 10 minutes to extract this compound from the sample matrix.

  • Add 3.5 g of anhydrous magnesium sulfate (MgSO₄) and 3.5 g of sodium chloride (NaCl).

  • Vortex for 1 minute to induce phase separation and salt out the water.

  • Centrifuge at 5,000 rpm for 3 minutes.

b) Dispersive SPE Cleanup:

  • Transfer a 10 mL aliquot of the upper organic layer into a 15 mL centrifuge tube.

  • Add 350 mg of Primary Secondary Amine (PSA), 50 mg of Graphitized Carbon Black (GCB), and 500 mg of anhydrous MgSO₄.[2] PSA helps in the removal of organic acids, sugars, and other polar interferences, while GCB is effective in removing pigments like chlorophyll.[2]

  • Vortex for 90 seconds to ensure thorough mixing of the sorbents with the extract.

  • Centrifuge at 5,000 rpm for 3 minutes.

c) Final Sample Preparation:

  • Transfer the supernatant to a round-bottomed flask.

  • Evaporate the solvent to near dryness using a rotary vacuum evaporator at a temperature below 40°C.

  • Re-dissolve the residue in 2 mL of acetone.

  • Filter the solution through a 0.22 µm nylon membrane filter prior to GC-MS analysis.[2]

Cartridge-Based Solid-Phase Extraction for this compound in Agricultural Products

This protocol is a generalized procedure based on a validated method for the determination of several organochlorine pesticides, including this compound, in various agricultural products.[3] This approach utilizes Graphite Carbon and C18 SPE cartridges for cleanup.

Experimental Protocol

a) Sample Extraction:

  • Homogenize the sample with acetonitrile.

  • Perform a salting-out liquid-liquid partitioning step using anhydrous magnesium sulfate and sodium chloride in the presence of citrate salts to separate the acetonitrile layer.[3]

b) SPE Cartridge Cleanup:

  • Cartridge Conditioning:

    • Sequentially pass methanol and then HPLC-grade water through a C18 SPE cartridge to activate the sorbent.

  • Sample Loading:

    • Load an aliquot of the acetonitrile extract onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with a specific volume of a water/organic solvent mixture to remove polar interferences.

  • Elution:

    • Elute the this compound and other retained pesticides from the cartridge using an appropriate organic solvent or solvent mixture (e.g., acetonitrile, ethyl acetate).

  • Further Cleanup (if necessary):

    • For highly pigmented samples, a subsequent cleanup step using a Graphite Carbon SPE cartridge can be employed to remove remaining pigments and other non-polar interferences.[3]

  • Final Sample Preparation:

    • The eluate is collected, concentrated, and reconstituted in a suitable solvent for chromatographic analysis.

Data Presentation

The performance of the d-SPE method for this compound cleanup in various vegetable matrices is summarized in the tables below.

Table 1: Method Performance for this compound Analysis using d-SPE and GC-MS [1][2]

ParameterValue
Linearity Range0.02-2.00 mg/L
Correlation Coefficient (r²)0.9994
Limit of Detection (LOD)0.13 µg/kg
Limit of Quantification (LOQ)0.43 µg/kg

Table 2: Recovery and Precision of the d-SPE Method for this compound in Spiked Vegetable Samples [1][2]

MatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD, %)
Cabbage0.0173.3 - 106.74.1 - 22.3
0.0283.3 - 116.74.1 - 22.3
0.0583.3 - 106.74.1 - 22.3
Radish0.0173.3 - 106.74.1 - 22.3
0.0283.3 - 116.74.1 - 22.3
0.0583.3 - 106.74.1 - 22.3
Sprouted Beans0.0173.3 - 106.74.1 - 22.3
0.0283.3 - 116.74.1 - 22.3
0.0583.3 - 106.74.1 - 22.3
Cucumber0.0173.3 - 106.74.1 - 22.3
0.0283.3 - 116.74.1 - 22.3
0.0583.3 - 106.74.1 - 22.3
Tomato0.0173.3 - 106.74.1 - 22.3
0.0283.3 - 116.74.1 - 22.3
0.0583.3 - 106.74.1 - 22.3

A separate validation study for the cartridge-based SPE method on five different agricultural products reported recovery rates for this compound between 86.7% and 96.1% at spiking concentrations of 0.01 and 0.1 µg/g.[3] The relative standard deviations for repeatability were below 15.2%, and for within-laboratory reproducibility, they were under 19.9%.[3]

Visualizations

Diagram 1: Dispersive Solid-Phase Extraction (d-SPE) Workflow for this compound Cleanup

dSPE_Workflow cluster_extraction Sample Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Sample Analysis A 1. Homogenized Sample (10g) + Acetone:Ethyl Acetate (1:1) B 2. Vortex (10 min) A->B C 3. Add MgSO4 + NaCl B->C D 4. Vortex (1 min) C->D E 5. Centrifuge (5000 rpm, 3 min) D->E F 1. Transfer 10 mL of Supernatant E->F Organic Phase G 2. Add d-SPE Sorbents (PSA, GCB, MgSO4) F->G H 3. Vortex (90 s) G->H I 4. Centrifuge (5000 rpm, 3 min) H->I J 1. Collect Supernatant I->J Cleaned Extract K 2. Evaporate to Dryness J->K L 3. Reconstitute in Acetone K->L M 4. Filter (0.22 µm) L->M N 5. GC-MS Analysis M->N

d-SPE workflow for this compound cleanup.

Diagram 2: General Workflow for Cartridge-Based SPE

CartridgeSPE_Workflow start Sample Extract (in Acetonitrile) conditioning 1. Cartridge Conditioning (e.g., C18 with Methanol, Water) loading 2. Sample Loading conditioning->loading washing 3. Washing (Remove Interferences) loading->washing elution 4. Elution (Collect this compound) washing->elution final Final Extract for Analysis elution->final

General steps in cartridge-based SPE.

Conclusion

Solid-phase extraction, in both its dispersive and traditional cartridge formats, provides an effective and efficient means for the cleanup of this compound from complex sample matrices. The choice between d-SPE and cartridge SPE will depend on the specific matrix, the required level of cleanup, and the available laboratory equipment. The d-SPE method is particularly well-suited for high-throughput analysis of a large number of samples, as demonstrated in the QuEChERS approach. Cartridge-based SPE can offer a higher degree of selectivity and may be preferable for more challenging matrices or when a higher concentration factor is required. The data presented demonstrates that with proper method optimization, high recovery and good precision can be achieved, ensuring reliable quantification of this compound residues.

References

Determining Dichlofluanid Residues in Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of dichlofluanid residues in complex matrices, focusing on two robust analytical methodologies: Dispersive Solid-Phase Extraction (dSPE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound, a broad-spectrum fungicide, is widely used in agriculture to protect crops from various fungal diseases.[1][2] Consequently, monitoring its residues in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. The complex nature of matrices such as fruits, vegetables, and soil necessitates efficient extraction and clean-up procedures to ensure accurate and reliable quantification.

Dispersive Solid-Phase Extraction with GC-MS (dSPE-GC-MS)

This method offers a rapid and sensitive approach for the analysis of this compound in vegetable matrices. The combination of a streamlined sample preparation technique with the high separation efficiency and structural confirmation capabilities of GC-MS makes it a powerful tool for residue analysis.[1][2]

Quantitative Data Summary

The performance of the dSPE-GC-MS method for the determination of this compound in various vegetable matrices is summarized in the table below.

ParameterValue
Linearity Range0.02–2.00 mg/L
Correlation Coefficient (r²)0.9994[1][2][3]
Limit of Detection (LOD)0.13 µg/kg (S/N = 3)[1][2][3]
Limit of Quantification (LOQ)0.43 µg/kg (S/N = 10)[1][2][3]

Recovery and Precision in Spiked Vegetable Samples (n=6) [1][2]

MatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Cabbage0.0173.3–106.74.1–22.3
0.0283.3–116.74.1–22.3
0.0583.3–106.74.1–22.3
Radish0.0173.3–106.74.1–22.3
0.0283.3–116.74.1–22.3
0.0583.3–106.74.1–22.3
Sprouted Beans0.0173.3–106.74.1–22.3
0.0283.3–116.74.1–22.3
0.0583.3–106.74.1–22.3
Cucumber0.0173.3–106.74.1–22.3
0.0283.3–116.74.1–22.3
0.0583.3–106.74.1–22.3
Tomato0.0173.3–106.74.1–22.3
0.0283.3–116.74.1–22.3
0.0583.3–106.74.1–22.3
Experimental Protocol: dSPE-GC-MS

1.2.1. Reagents and Materials

  • This compound standard (99.6% purity)

  • Acetone and Ethyl Acetate (HPLC grade)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Ultra-pure water

  • Homogenized vegetable samples (cabbage, radish, etc.)

1.2.2. Sample Preparation and Extraction [1][2]

  • Weigh 10.0 g of the homogenized sample into a 50-mL Teflon centrifuge tube.

  • Add 20 mL of acetone-ethyl acetate (1:1, v/v).

  • Extract the sample for 10 minutes using a powerful oscillator.

  • Add 3.5 g of anhydrous MgSO₄ and 3.5 g of NaCl.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 5,000 rpm for 3 minutes.

1.2.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup [1][2]

  • Transfer a 10-mL aliquot of the upper organic layer into a 15-mL Teflon centrifuge tube.

  • Add 350 mg of PSA, 50 mg of GCB, and 500 mg of anhydrous MgSO₄.

  • Vortex the tube for 90 seconds.

  • Centrifuge at 5,000 rpm for 3 minutes.

1.2.4. Final Sample Preparation [1][2]

  • Transfer 10 mL of the supernatant to a 25-mL round-bottomed flask.

  • Concentrate the extract to near dryness using a rotary vacuum evaporator at a temperature below 40°C.

  • Re-dissolve the residue in 2 mL of acetone.

  • Filter the solution through a 0.22-µm nylon membrane filter into a GC vial.

1.2.5. GC-MS Analysis [1][2]

  • Gas Chromatograph: Agilent 7890 or equivalent.

  • Mass Spectrometer: Agilent 5975 MS or equivalent.

  • Column: DB-5 MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C (hold for 2 min).

    • Ramp 1: 30°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C (hold for 2 min).

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Interface Temperature: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Experimental Workflow Diagram

dSPE_GCMS_Workflow sample Sample Homogenization extraction Extraction (Acetone:Ethyl Acetate) sample->extraction salting_out Salting Out (MgSO4, NaCl) extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 dSPE dSPE Cleanup (PSA, GCB, MgSO4) centrifuge1->dSPE Supernatant centrifuge2 Centrifugation dSPE->centrifuge2 concentration Concentration centrifuge2->concentration Supernatant reconstitution Reconstitution (Acetone) concentration->reconstitution filtration Filtration reconstitution->filtration gcms GC-MS Analysis filtration->gcms

dSPE-GC-MS analytical workflow.

QuEChERS with LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food matrices.[4] This method, followed by the high selectivity and sensitivity of LC-MS/MS, provides a robust workflow for this compound determination. The protocol can be adapted based on the specific characteristics of the sample matrix.

Quantitative Data Summary

The following table presents representative performance data for the QuEChERS-LC-MS/MS method for this compound analysis in fruits and vegetables.

ParameterValue
Linearity Range0.002 - 0.2 µg/mL[4]
Limit of Quantification (LOQ)0.01 mg/kg
Recovery and Precision in Spiked Samples
Matrix Spiking Level (mg/kg)
Fruits & Vegetables0.01
0.1

Note: The values presented are based on typical performance characteristics of the QuEChERS method for pesticides and may vary depending on the specific matrix and instrumentation.

Experimental Protocol: QuEChERS-LC-MS/MS

This protocol is a general guideline and can be modified for different sample types as described in the subsequent sections.

2.2.1. Reagents and Materials

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Formic Acid

  • Methanol (LC-MS grade)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)

  • Dispersive SPE sorbents (e.g., PSA, C18, GCB)

  • Ultra-pure water

2.2.2. Sample Preparation and Extraction (General Protocol) [4]

  • Weigh 10-15 g of the homogenized sample into a 50-mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (with 1% formic acid for acidic analytes).

  • Add the appropriate QuEChERS extraction salt packet.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

2.2.3. Dispersive SPE Cleanup

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15-mL dSPE tube containing the appropriate sorbents.

  • Shake for 1 minute.

  • Centrifuge at ≥3000 x g for 2 minutes.

2.2.4. Final Sample Preparation

  • Take an aliquot of the cleaned-up supernatant.

  • The extract may be directly injected or evaporated and reconstituted in a suitable solvent (e.g., 0.1% formic acid in methanol) for LC-MS/MS analysis.[4]

  • Filter the final extract through a 0.22-µm filter.

2.2.5. Matrix-Specific Modifications [4]

  • Type I Samples (High Water Content; e.g., fruits, vegetables): Follow the general protocol.

  • Type II Samples (High Wax, Fat, and Sugar Content; e.g., crops, dried beans): An initial hydration step with 1% formic acid may be necessary before adding the extraction solvent. A dSPE tube containing C18 sorbent is recommended to remove fats and waxes.

  • Type III Samples (High Pigment Content; e.g., tea, herbs): A dSPE tube containing GCB is recommended to remove pigments.

2.2.6. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., CORTECS UPLC, C18, 1.6 µm, 2.1 mm i.d. × 10 cm).[4]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid or ammonium formate.

  • Ionization Mode: ESI positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Experimental Workflow Diagram

QuEChERS_LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 dSPE Dispersive SPE (PSA/C18/GCB) centrifuge1->dSPE Supernatant centrifuge2 Centrifugation dSPE->centrifuge2 final_prep Final Preparation (Solvent Exchange/Filtration) centrifuge2->final_prep Supernatant lcmsms LC-MS/MS Analysis final_prep->lcmsms

QuEChERS-LC-MS/MS analytical workflow.

This compound Degradation Pathway

Understanding the degradation of this compound is important for comprehensive residue analysis, as its metabolites may also be of toxicological concern. This compound is susceptible to hydrolysis and photodegradation.

The primary hydrolysis product of this compound is N,N-dimethyl-N'-phenylsulfamide (DMSA).[2][5] Photodegradation in aqueous media can lead to the formation of dichlorofluoromethane, aniline, and DMSA.[4]

Dichlofluanid_Degradation This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Photodegradation Photodegradation This compound->Photodegradation DMSA DMSA (N,N-dimethyl-N'-phenylsulfamide) Hydrolysis->DMSA Photodegradation->DMSA Dichlorofluoromethane Dichlorofluoromethane Photodegradation->Dichlorofluoromethane Aniline Aniline Photodegradation->Aniline

Degradation pathway of this compound.

References

Application Note: Determination of Dichlofluanid in Environmental Water Samples by Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlofluanid is a broad-spectrum fungicide used in agriculture to protect crops from various fungal diseases. Its potential to enter aquatic ecosystems through runoff from treated agricultural areas necessitates sensitive and reliable analytical methods for monitoring its presence in environmental water samples. The European Economic Community (EEC) Drinking Waters Directive has set a maximum concentration threshold of 0.1 µg/L for individual pesticides, highlighting the need for highly sensitive analytical techniques.[1][2] This application note describes a robust protocol for the trace-level determination of this compound in water, employing Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification.

Methodology Overview

The analytical workflow involves the collection of water samples, followed by extraction and pre-concentration of this compound using SPE with C18 cartridges.[3][4][5] The analyte is then eluted with an appropriate solvent mixture, and the eluate is concentrated before analysis. Gas Chromatography (GC) separates this compound from other matrix components, and Mass Spectrometry (MS) provides definitive identification and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[6][7] Alternative methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have also been adapted for water analysis and can be a faster, though less common, alternative to traditional SPE for this matrix.[8][9][10]

Data Presentation

The performance of various methods for this compound analysis is summarized below. These methods demonstrate the high sensitivity and accuracy required for environmental monitoring.

MethodMatrixLOD (µg/L)LOQ (µg/L)Recovery (%)RSD (%)Reference
SPME-GC-MS (SIM)River/Marina Water0.05 - 0.08---[6]
Dispersive-SPE-GC-MSSpiked Vegetables*0.000130.0004373.3 - 116.74.1 - 22.3[11]
QuEChERS-GC-MSSpiked Water0.3 - 41 - 1485.3 - 1071.8 - 15.4[9][10]
LLE-GC-MSSpiked Water0.01 - 0.550.1 - 5.594 - 130-[12]

Note: Data from vegetable matrix is included to show method capability; LOD/LOQ are reported in µg/kg but indicate the high sensitivity of the GC-MS technique.

Detailed Experimental Protocol: SPE-GC-MS

1. Scope This protocol details the procedure for the quantitative analysis of this compound in environmental water samples (e.g., river water, groundwater).

2. Principle this compound is extracted from a large volume of water by passing the sample through a solid-phase extraction (SPE) cartridge containing a C18 sorbent. The analyte is retained on the sorbent while salts and polar impurities are washed away. This compound is then eluted with a small volume of an organic solvent mixture. The resulting extract is concentrated and injected into a GC-MS system. The GC separates the analyte based on its volatility and interaction with the capillary column, and the MS detects and quantifies it based on its unique mass-to-charge ratio.

3. Apparatus and Materials

  • Apparatus: GC-MS system with a mass selective detector (MSD), SPE vacuum manifold, nitrogen evaporator, analytical balance, vortex mixer, refrigerated centrifuge.

  • Glassware: 1 L amber glass bottles, graduated cylinders, conical flasks, centrifuge tubes, GC vials with inserts.

  • Materials: C18 SPE cartridges (e.g., 1 g, 6 mL), 0.7 µm glass fiber filters, disposable syringes, micropipettes.[13]

4. Reagents and Standards

  • Solvents: Methanol, Dichloromethane, Acetone, n-Hexane (all HPLC or pesticide residue grade).

  • Reagents: Anhydrous sodium sulfate, Sodium chloride, Hydrochloric acid.

  • This compound Standard: Certified reference material (e.g., 99.6% purity).[11]

  • Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetone in a volumetric flask. Store at -18°C.[11]

  • Working Standard Solutions (0.02 - 2.0 mg/L): Prepare a series of working standards by serial dilution of the stock solution with acetone or a suitable solvent.[11] Store at 4°C.

5. Experimental Procedure

5.1. Sample Collection and Preservation

  • Collect approximately 1 L of water in an amber glass bottle.[14]

  • To prevent degradation, especially if other pesticides are being analyzed, the sample pH may need adjustment. For organochlorine pesticides, acidification to pH < 2 with sulfuric acid is sometimes recommended, but for base-sensitive compounds like this compound, maintaining a neutral or slightly acidic pH is crucial.[5][8]

  • Store samples at 4°C and analyze as soon as possible.

5.2. Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to go dry.[3]

  • Sample Loading: Load the 1 L water sample onto the cartridge at a flow rate of approximately 20-30 mL/min.[4][13]

  • Cartridge Drying: After loading, dry the cartridge by applying vacuum or passing nitrogen through it for at least 30 minutes to remove residual water.[3]

  • Analyte Elution: Elute the retained this compound from the cartridge. A common elution solvent is a mixture of acetone and n-hexane or dichloromethane.[1][4] For example, use two portions of 5 mL of dichloromethane. The combined organic extracts can be passed through anhydrous sodium sulfate to remove any remaining water.[1]

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath set to a moderate temperature (e.g., 40°C).

5.3. GC-MS Analysis

  • GC Conditions:

    • Column: DB-5 MS capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.[11]

    • Injector: Splitless mode, 250°C.[11]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]

    • Oven Program: Start at 100°C (hold 2 min), ramp to 200°C at 30°C/min, then ramp to 280°C at 10°C/min (hold 2 min).[11]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Temperatures: Ion source at 230°C, Quadrupole at 150°C.[7]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Select characteristic ions for this compound for quantification and confirmation.

6. Quantification and Quality Control

  • Calibration: Inject the working standard solutions to generate a calibration curve (e.g., 0.02 to 2.00 mg/L). Linearity is acceptable if the correlation coefficient (R²) is >0.99.[11]

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Quality Control:

    • Method Blank: Analyze a blank water sample with each batch to check for contamination.

    • Spiked Sample: Analyze a fortified sample (spiked with a known amount of this compound) to determine method recovery. Recoveries should typically be within 70-120%.[15]

    • Duplicates: Analyze a duplicate sample to assess method precision (reproducibility).

Visualizations

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (1L Amber Bottle) Filtration 2. Filtration (0.7 µm Glass Fiber) SampleCollection->Filtration Preservation 3. Preservation (Store at 4°C) Filtration->Preservation Conditioning 4. Cartridge Conditioning (Methanol, DI Water) Preservation->Conditioning Loading 5. Sample Loading (1L Water Sample) Conditioning->Loading Drying 6. Cartridge Drying (Nitrogen Stream) Loading->Drying Elution 7. Analyte Elution (e.g., Dichloromethane) Drying->Elution Concentration 8. Eluate Concentration (to 1 mL under N2) Elution->Concentration GCMS 9. GC-MS Analysis (SIM Mode) Concentration->GCMS Quantification 10. Quantification (vs. Calibration Curve) GCMS->Quantification Reporting 11. Data Reporting (Concentration in µg/L) Quantification->Reporting G MV Method Validation Accuracy Accuracy (% Recovery) MV->Accuracy How close to true value Precision Precision (% RSD) MV->Precision Consistency of results Linearity Linearity (R²) MV->Linearity Response vs. Concentration Sensitivity Sensitivity MV->Sensitivity Lowest detectable level Specificity Specificity MV->Specificity Analyte vs. Interferences LOD LOD (Limit of Detection) Sensitivity->LOD LOQ LOQ (Limit of Quantification) Sensitivity->LOQ

References

Dichlofluanid in Wood Preservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofluanid (N-dichlorofluoromethylthio-N′, N′-dimethyl-N-phenylsulfamide) is a broad-spectrum fungicide that has been utilized in wood preservation to protect timber from decay caused by fungi.[1][2] Its primary mode of action is as a potent inhibitor of fungal spore germination, functioning through multi-site activity.[3] While its use in the European Union for wood preservation is no longer approved, it has a history of application, often in combination with other biocides, to extend the service life of wood products.[1][4] This document provides an overview of its application, relevant experimental protocols, and a summary of its chemical and physical properties.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for its formulation and application in wood treatment, as well as for assessing its environmental fate.

PropertyValueReference
Molecular Formula C₉H₁₁Cl₂FN₂O₂S₂[5]
Molecular Weight 333.2 g/mol [5]
Appearance White powder[3]
Water Solubility 1.3 mg/L (at 20 °C)[5]
Solubility in Organic Solvents (at 20 °C) Dichloromethane: >200 g/L, Toluene: 145 g/L, Xylene: 70 g/L, Methanol: 15 g/L, Isopropanol: 10.6 g/L, Hexane: 2.6 g/L[5]
Decomposition Decomposed by alkaline media. DT₅₀ (22 °C): >15 days (pH 4), >18 hours (pH 7), < 10 minutes (pH 9). Light sensitive.[1]

Efficacy of this compound in Wood Preservation

Table 2: Efficacy Data of this compound Against Wood-Destroying Organisms

Target OrganismTest MethodEfficacy Data (e.g., Toxic Values, Mass Loss Inhibition)Reference
Wood Decay Fungi (general) Not SpecifiedEffective as a fungicide.[1][2]
Botrytis cinereaNot SpecifiedEffective against this common mold.[3]
Alternaria spp.Not SpecifiedEffective against this fungal genus.[3]
Wood-Boring Insects Not SpecifiedPrimarily used as a fungicide; insecticidal efficacy is not its main application.[3]

Note: Specific quantitative efficacy data for this compound in wood preservation according to standardized tests like EN 113 or AWPA E10 were not found in the performed searches.

Application Protocols

The application of this compound as a wood preservative typically involves impregnating the chemical into the wood structure to ensure adequate retention and penetration. Vacuum-pressure impregnation is a common industrial method for this purpose.

Experimental Protocol: Vacuum-Pressure Impregnation of Wood Samples

This protocol describes a general procedure for treating wood samples with a preservative solution like one containing this compound.

1. Materials and Equipment:

  • Wood samples of a specified species and dimensions (e.g., Scots pine sapwood)
  • This compound-based preservative solution of desired concentration
  • Impregnation plant (autoclave) with vacuum and pressure capabilities
  • Balance for weighing wood samples
  • Drying oven

2. Procedure:

  • Initial Weighing: Weigh the oven-dried wood samples (W1).
  • Initial Vacuum: Place the wood samples in the impregnation vessel. Apply an initial vacuum of approximately -0.8 to -0.9 bar for 30-60 minutes to remove air from the wood capillaries.
  • Flooding: While maintaining the vacuum, flood the vessel with the preservative solution until the samples are fully submerged.
  • Pressure Phase: Release the vacuum and apply a hydraulic pressure of 8-12 bar for 1-4 hours. The duration depends on the wood species and desired penetration.
  • Final Vacuum: Release the pressure and drain the preservative solution. Apply a final vacuum for 15-30 minutes to remove excess solution from the wood surface.
  • Final Weighing: Remove the treated samples and weigh them immediately (W2) to determine the uptake of the preservative solution.
  • Drying and Conditioning: Air-dry the treated samples, followed by conditioning to a constant weight in a controlled environment.

3. Calculation of Retention:

  • The retention of the preservative in kilograms per cubic meter ( kg/m ³) can be calculated using the following formula: Retention ( kg/m ³) = [(W2 - W1) * C] / V Where:
  • W2 = Weight of the wood sample after impregnation (kg)
  • W1 = Weight of the wood sample before impregnation (kg)
  • C = Concentration of the preservative solution (%)
  • V = Volume of the wood sample (m³)

Experimental Protocols for Efficacy and Leaching Assessment

Standardized laboratory tests are crucial for evaluating the effectiveness and durability of wood preservatives.

Protocol for Determining Protective Efficacy against Wood-Destroying Fungi (Based on EN 113)

This protocol outlines the general steps for testing the toxic values of a wood preservative against basidiomycetes.

1. Materials and Equipment:

  • Treated and untreated wood blocks of a susceptible wood species (e.g., Scots pine sapwood).
  • Cultures of wood-destroying fungi (e.g., Coniophora puteana, Trametes versicolor) on a malt agar medium.
  • Culture vessels (e.g., Kolle flasks).
  • Sterile water and other necessary sterile equipment.
  • Incubation chamber with controlled temperature and humidity.

2. Procedure:

  • Sample Preparation: Treat wood blocks with a range of preservative concentrations. Include untreated control blocks.
  • Leaching (Optional but Recommended): Subject a set of treated blocks to a leaching procedure, such as that described in EN 84, to assess the permanence of the preservative.
  • Sterilization: Sterilize the wood blocks by an appropriate method (e.g., gamma irradiation or ethylene oxide) that does not degrade the preservative.
  • Inoculation: Place the sterile wood blocks in the culture vessels on actively growing mycelium of the test fungus.
  • Incubation: Incubate the culture vessels at a specified temperature (e.g., 22 ± 1 °C) and relative humidity (e.g., 70 ± 5%) for a defined period (e.g., 16 weeks).
  • Assessment: After incubation, remove the wood blocks, clean off the surface mycelium, and determine the mass loss by weighing the blocks after oven-drying.

3. Data Analysis:

  • Calculate the percentage mass loss for each block.
  • The toxic values are determined as the retention levels of the preservative at which the mean percentage mass loss is below a certain threshold (e.g., 3%).

Protocol for Determining Leaching of Preservatives (Based on EN 84)

This protocol describes a method for assessing the leaching of wood preservatives in a laboratory setting.

1. Materials and Equipment:

  • Treated wood samples.
  • Vessels for immersing the samples in water.
  • Deionized water.
  • Shaking or agitation apparatus (optional).

2. Procedure:

  • Impregnation and Conditioning: Treat wood samples with the preservative and allow them to condition as per the manufacturer's instructions.
  • Immersion: Immerse the treated wood samples in deionized water with a specified volume-to-surface-area ratio.
  • Water Changes: Replace the water with fresh deionized water at specified intervals over a period of 14 days.
  • Analysis of Leachate: Collect the water samples (leachates) at each change and analyze them for the concentration of the active ingredient (this compound).
  • Analysis of Wood: After the leaching procedure, analyze the wood samples to determine the residual amount of the preservative.

3. Data Analysis:

  • Calculate the amount of this compound leached into the water at each interval.
  • Determine the total percentage of the initial preservative that has leached from the wood.

Analytical Methods for this compound in Wood

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the determination of this compound in treated wood.

Protocol for GC-MS Analysis of this compound in Wood

1. Sample Preparation and Extraction:

  • Grind the treated wood to a fine powder.
  • Extract a known weight of the wood powder with a suitable organic solvent (e.g., acetone or a mixture of acetone and ethyl acetate) using a technique like Soxhlet extraction or ultrasonication.
  • Filter the extract and concentrate it to a known volume.
  • Perform a clean-up step if necessary, for example, using solid-phase extraction (SPE), to remove interfering matrix components.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A non-polar or semi-polar capillary column (e.g., DB-5MS).
  • Injector: Splitless mode.
  • Carrier Gas: Helium at a constant flow rate.
  • Temperature Program: An optimized temperature gradient to ensure good separation of this compound from other compounds.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of this compound.

3. Quantification:

  • Prepare a calibration curve using standard solutions of this compound.
  • Quantify the amount of this compound in the wood extract by comparing its peak area to the calibration curve.
  • Calculate the retention of this compound in the wood in kg/m ³.

Visualizations

Wood_Preservative_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Efficacy & Leaching Tests cluster_analysis Data Analysis & Evaluation Wood_Selection Wood Sample Selection (e.g., Scots Pine Sapwood) Treatment Preservative Treatment (Varying Retentions) Wood_Selection->Treatment Conditioning Conditioning/ Fixation Treatment->Conditioning Leaching_Test Leaching Test (e.g., EN 84) Conditioning->Leaching_Test Leached Samples Fungal_Test Fungal Decay Test (e.g., EN 113 / AWPA E10) Conditioning->Fungal_Test Unleached Samples Insect_Test Insect Test (e.g., EN 46) Conditioning->Insect_Test Leaching_Test->Fungal_Test Leaching_Rate Leaching Rate Determination Leaching_Test->Leaching_Rate Mass_Loss Mass Loss Determination Fungal_Test->Mass_Loss Toxic_Values Toxic Value Calculation Mass_Loss->Toxic_Values

Caption: Experimental workflow for evaluating a wood preservative.

Dichlofluanid_Wood_Preservation_Logic cluster_properties Chemical Properties cluster_application Application Process cluster_outcome Desired Outcomes Fungicidal Fungicidal Activity (Inhibits Spore Germination) Impregnation Vacuum-Pressure Impregnation Fungicidal->Impregnation Solubility Low Water Solubility Leach_Resistance Resistance to Leaching Solubility->Leach_Resistance Stability Decomposition in Alkaline Conditions Stability->Impregnation Consider formulation pH Retention Achieve Target Retention Impregnation->Retention Penetration Ensure Deep Penetration Retention->Penetration Protection Protection Against Wood Decay Fungi Penetration->Protection Durability Increased Service Life of Wood Protection->Durability Leach_Resistance->Durability

Caption: Logical relationship of this compound properties and application.

References

Calibrating Analytical Instruments with Dichlofluanid Certified Reference Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlofluanid, a sulfamide fungicide, is utilized in agriculture to protect a variety of crops from fungal diseases.[1] Its detection and quantification in food and environmental samples are crucial for ensuring consumer safety and regulatory compliance.[1] Accurate analysis relies on the precise calibration of analytical instrumentation, for which a high-purity Certified Reference Material (CRM) of this compound is essential.[1][2] This document provides detailed application notes and protocols for the use of this compound CRM in calibrating chromatographic systems.

This compound (N-[(dichlorofluoromethyl)thio]-N′,N′-dimethyl-N-phenylsulfamide) is a compound that requires careful handling due to its potential toxicity and instability under certain conditions.[3][4] It is known to be sensitive to alkaline media and can degrade during sample preparation, necessitating robust and validated analytical methods.[4][5]

Chemical and Physical Properties

A thorough understanding of the properties of this compound is vital for its effective use as a reference standard.

PropertyValue
Chemical Formula C₉H₁₁Cl₂FN₂O₂S₂[2]
Molecular Weight 333.23 g/mol [2]
CAS Number 1085-98-9[2]
Appearance Whitish to grey powder[6]
Solubility (at 20°C) Water: 1.3 mg/L; Dichloromethane: >200 g/L; Toluene: 145 g/L; Methanol: 15 g/L[4]
Storage Temperature 2-8°C or -10 to -25°C[2]

Application: Calibration of Chromatographic Systems

This compound CRM is primarily intended for the calibration of analytical instruments, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of this compound residues.[2][3]

Preparation of Standard Solutions

Accurate preparation of stock and working standard solutions is the foundation of a reliable calibration curve.

Protocol 1: Preparation of this compound Standard Solutions

Materials:

  • This compound Certified Reference Material (CRM)

  • Acetone (HPLC grade or equivalent)[3]

  • Acetonitrile (HPLC grade or equivalent)[1]

  • Class A volumetric flasks

  • Calibrated pipettes or microsyringes

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 1000 mg/L):

    • Allow the this compound CRM vial to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a suitable amount of the CRM (e.g., 10 mg) into a 10 mL Class A volumetric flask.

    • Dissolve the CRM in a small amount of acetone and sonicate for a few minutes to ensure complete dissolution.[3]

    • Bring the flask to volume with acetone.[3]

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Store the stock solution at -18°C in a tightly sealed amber glass vial.[3]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with acetone or acetonitrile, depending on the analytical method.[3]

    • For example, to prepare a 10 mg/L intermediate standard, pipette 1 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and dilute to volume with the chosen solvent.

    • From this intermediate standard, prepare a calibration series covering the expected concentration range of the samples. A typical range for GC-MS analysis is 0.02 to 2.00 mg/L.[3]

    • Store working standard solutions at 4°C and prepare fresh as needed, as their stability may be limited.[3][7]

G cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation s1 Weigh this compound CRM s2 Dissolve in Solvent (e.g., Acetone) s1->s2 s3 Volumetric Dilution s2->s3 s4 Store at -18°C s3->s4 w1 Dilute Stock Solution s4->w1 Use for Dilution w2 Serial Dilutions for Calibration Curve w1->w2 w3 Store at 4°C w2->w3

Figure 1. Workflow for the preparation of standard solutions.
Instrument Calibration

Instrument calibration establishes the relationship between the analytical signal and the concentration of the analyte.[8]

Protocol 2: Generation of a Calibration Curve

Instrumentation:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS) or Liquid Chromatograph with Tandem Mass Spectrometric Detector (LC-MS/MS)

Procedure:

  • Instrument Setup:

    • Optimize the instrument parameters (e.g., injection volume, temperatures, gas flows, and mass spectrometer settings) for the analysis of this compound.[3] Refer to established methods for specific conditions.

  • Calibration Sequence:

    • Analyze the prepared working standard solutions in increasing order of concentration.

    • It is good practice to analyze the standards in a random order to avoid any bias due to instrumental drift.[8]

    • Include a solvent blank at the beginning and periodically throughout the sequence to monitor for contamination.

  • Data Acquisition and Processing:

    • Acquire the chromatographic data for each standard.

    • Integrate the peak area or height corresponding to this compound.

  • Calibration Curve Construction:

    • Plot the instrument response (peak area or height) against the corresponding concentration of the working standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good linearity is generally indicated by an R² value ≥ 0.99.[3][8]

G cluster_analysis Instrumental Analysis cluster_processing Data Processing a1 Inject Working Standards a2 Acquire Chromatographic Data a1->a2 p1 Integrate Peak Area/Height a2->p1 p2 Plot Response vs. Concentration p1->p2 p3 Perform Linear Regression p2->p3

Figure 2. Logical flow for generating a calibration curve.

Sample Preparation and Analysis

The following is a generalized workflow for the analysis of this compound in a solid matrix, such as vegetables. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach.

Protocol 3: Sample Extraction and Cleanup (QuEChERS-based)

Materials:

  • Homogenized sample (e.g., vegetables)

  • Acetonitrile

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB)

  • Centrifuge and centrifuge tubes

Procedure:

  • Extraction:

    • Weigh a homogenized sample (e.g., 10 g) into a 50 mL centrifuge tube.

    • Add acetonitrile and shake vigorously to extract the analytes.

    • Add anhydrous magnesium sulfate and sodium chloride, vortex, and centrifuge.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the supernatant to a new centrifuge tube containing PSA, GCB, and anhydrous magnesium sulfate. Note: The exposure time to PSA should be minimized as it can cause degradation of this compound.[5]

    • Vortex and centrifuge.

  • Analysis:

    • Take the final supernatant for injection into the calibrated GC-MS or LC-MS/MS system.

    • Quantify the amount of this compound in the sample by comparing its response to the calibration curve.

G cluster_extraction Sample Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis e1 Homogenized Sample e2 Add Acetonitrile & Shake e1->e2 e3 Add Salts & Centrifuge e2->e3 c1 Transfer Supernatant e3->c1 Aliquot c2 Add dSPE Sorbents (PSA, GCB) c1->c2 c3 Vortex & Centrifuge c2->c3 a1 Inject Supernatant into GC/LC-MS c3->a1 Final Extract a2 Quantify using Calibration Curve a1->a2

Figure 3. Experimental workflow for sample analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound using a calibrated GC-MS system.

ParameterValue
Linearity Range 0.02 - 2.00 mg/L[3]
Correlation Coefficient (R²) 0.9994[3]
Limit of Detection (LOD) 0.13 µg/kg (in vegetable matrix)[3]
Limit of Quantification (LOQ) 0.43 µg/kg (in vegetable matrix)[3]
Recovery 73.3 - 116.7% (in vegetable matrix)[3]
Relative Standard Deviation (RSD) 4.1 - 22.3%[3]

Stability and Storage of this compound

Proper storage and handling are critical to maintain the integrity of the this compound CRM and prepared solutions.

  • CRM Storage: Store the neat this compound CRM at the temperature recommended by the manufacturer, typically between 2-8°C or frozen.[2] Keep containers securely sealed and protected from moisture.[6]

  • Solution Stability: Stock solutions stored at -18°C are generally stable for an extended period.[3] Working standards at 4°C should be prepared more frequently.[3] The stability of pesticides in solution can be affected by the solvent and the presence of co-extractives from the sample matrix.[7] The addition of 0.1% (v/v) acetic acid to solutions has been shown to improve the stability of some pesticides.[7]

  • pH Sensitivity: this compound is unstable in alkaline conditions, with rapid degradation occurring at pH 9.[4] Therefore, exposure to basic conditions during sample preparation and analysis should be avoided.

Conclusion

The use of this compound Certified Reference Material is indispensable for the accurate calibration of analytical instruments and the reliable quantification of this fungicide in various samples. Adherence to the detailed protocols for the preparation of standard solutions, instrument calibration, and sample analysis, along with a thorough understanding of the compound's stability, will ensure high-quality and defensible analytical results.

References

Application Note: Quantification of Dichlofluanid in Marine Sediment Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of dichlofluanid, a common antifouling biocide, in marine sediment samples. Due to its rapid degradation in the marine environment, the analysis often targets both the parent compound and its primary metabolite, N,N-dimethyl-N'-phenylsulfamide (DMSA). This document outlines a comprehensive workflow, from sample collection and preparation to instrumental analysis using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The provided methodologies are based on established scientific literature and are intended for researchers, environmental scientists, and analytical laboratories.

Introduction

This compound has been widely used in antifouling paints to prevent the growth of marine organisms on submerged structures. Its presence and persistence in marine ecosystems, particularly in sediments which act as a sink for many contaminants, are of significant environmental concern. Accurate quantification of this compound and its metabolites is crucial for environmental monitoring and risk assessment. However, the analysis is challenging due to the compound's instability and the complexity of the sediment matrix. This protocol details a robust and validated method for the extraction and quantification of this compound and DMSA from marine sediments.

Data Presentation

The following table summarizes quantitative data for this compound and its metabolite DMSA from various studies on marine sediments. This allows for a comparative overview of contamination levels in different geographical locations.

LocationCompoundConcentration Range (ng/g dry weight)Analytical MethodReference
Catalan Coast, SpainThis compoundDetected, but not quantifiedHPLC-APCI-MS[1]
Seto Inland Sea, JapanThis compound67 - 8,038Not Specified[2]
Greek MarinasDMSANot DetectedNot Specified[3][4]
Danish MarinasDMSADetected, but not quantifiedNot Specified[5]

Note: this compound is known to be unstable in sediment, and its quantification can be challenging. Many studies focus on its more stable metabolite, DMSA, as an indicator of this compound presence.[3][4]

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound and DMSA in marine sediment samples, based on a combination of established methods.[1][6][7]

1. Sample Collection and Storage:

  • Collect surficial sediment samples using a grab sampler or core sampler.

  • Store samples in amber glass jars to prevent photodegradation.

  • Immediately freeze the samples at -20°C upon collection and transport them to the laboratory.

  • Freeze-dry the sediment samples before extraction to remove water content.

  • Sieve the dried sediment through a 2 mm mesh to remove large debris and homogenize the sample.

2. Extraction: Methanolic Ultrasonic Extraction [1]

  • Weigh approximately 5 g of dried, homogenized sediment into a glass centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean glass vial.

  • Repeat the extraction process (steps 2.2-2.5) two more times with fresh methanol.

  • Combine the supernatants from all three extractions.

  • Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen.

3. Clean-up: Solid Phase Extraction (SPE) [1]

  • Use a solid-phase extraction cartridge (e.g., Isolute ENV+ or equivalent).

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the concentrated extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the target analytes with 5 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase used for HPLC analysis.

4. Instrumental Analysis: HPLC-APCI-MS [1]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an Atmospheric Pressure Chemical Ionization (APCI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and water.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive and negative ion modes to detect both this compound and DMSA.

    • Detection: Selected Ion Monitoring (SIM) of characteristic m/z values for this compound and DMSA.

  • Quantification:

    • Prepare a series of calibration standards of this compound and DMSA in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the analytes in the sediment samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in marine sediment samples.

Dichlofluanid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (SPE) cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Marine Sediment) Storage 2. Storage (-20°C) SampleCollection->Storage FreezeDrying 3. Freeze-Drying Storage->FreezeDrying Sieving 4. Sieving (2 mm mesh) FreezeDrying->Sieving Weighing 5. Weighing (5 g of sediment) Sieving->Weighing MethanolAddition 6. Methanol Addition (10 mL) Weighing->MethanolAddition Ultrasonication 7. Ultrasonic Extraction (15 min) MethanolAddition->Ultrasonication Centrifugation 8. Centrifugation (3000 rpm, 10 min) Ultrasonication->Centrifugation SupernatantCollection 9. Supernatant Collection Centrifugation->SupernatantCollection RepeatExtraction 10. Repeat Extraction (2x) SupernatantCollection->RepeatExtraction Concentration 11. Concentration (Nitrogen stream) RepeatExtraction->Concentration SPE_Conditioning 12. SPE Cartridge Conditioning Concentration->SPE_Conditioning SampleLoading 13. Sample Loading SPE_Conditioning->SampleLoading Washing 14. Washing (Deionized Water) SampleLoading->Washing Elution 15. Elution (Methanol) Washing->Elution Evaporation 16. Evaporation to Dryness Elution->Evaporation Reconstitution 17. Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_MS 18. HPLC-APCI-MS Analysis Reconstitution->HPLC_MS Quantification 19. Quantification (Calibration Curve) HPLC_MS->Quantification

Caption: Workflow for this compound Quantification in Marine Sediment.

References

Application Notes and Protocols for Immunoassay Development in Dichlofluanid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development of an immunoassay for the detection of the fungicide Dichlofluanid. The protocols outlined below cover hapten synthesis, immunogen and coating antigen preparation, antibody production, and the establishment of an enzyme-linked immunosorbent assay (ELISA).

Introduction

This compound is a broad-spectrum sulfamide fungicide used to control various fungal diseases on fruits, vegetables, and ornamental plants.[1] Due to potential human health and environmental concerns, sensitive and rapid methods for detecting its residues are crucial.[2][3] Immunoassays offer a cost-effective and high-throughput alternative to traditional chromatographic methods for pesticide analysis.[4][5] This application note describes the key steps for developing a competitive ELISA for this compound.

The principle of a competitive immunoassay is based on the competition between the target analyte (this compound) and a labeled antigen for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Hapten Synthesis and Conjugate Preparation

Since small molecules like this compound are not immunogenic on their own, they must be covalently linked to a larger carrier protein to elicit an immune response.[5][6] This process begins with the synthesis of a hapten, a derivative of the target molecule containing a functional group for conjugation.

Proposed Hapten Synthesis Strategy for this compound:

Based on the structure of this compound, N-{[dichloro(fluoro)methyl]sulfanyl}-N',N'-dimethyl-N-phenylsulfuric diamide, a possible strategy for hapten synthesis involves introducing a spacer arm with a terminal carboxyl group to the phenyl ring. This preserves the key structural features of the molecule, which are important for generating specific antibodies.

Protocol 2.1: Synthesis of a this compound Hapten

  • Nitration: The phenyl group of a suitable precursor is nitrated to introduce a nitro group.

  • Reduction: The nitro group is reduced to an amino group (-NH2).

  • Acylation: The amino group is acylated with a dicarboxylic anhydride (e.g., succinic anhydride) to introduce a spacer arm with a terminal carboxyl group (-COOH).

Protocol 2.2: Preparation of Immunogen (this compound-BSA Conjugate)

The synthesized hapten is coupled to a carrier protein, such as Bovine Serum Albumin (BSA), to create an immunogen. The active ester method is commonly used for this purpose.[7]

  • Dissolve the this compound hapten in N,N-dimethylformamide (DMF).

  • Add N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of the hapten.

  • Incubate the mixture to form the active ester.

  • Separately, dissolve BSA in a suitable buffer (e.g., borate buffer, pH 9.0).

  • Add the activated hapten solution to the BSA solution dropwise while stirring.

  • Allow the conjugation reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purify the conjugate by dialysis against phosphate-buffered saline (PBS) to remove unreacted hapten and byproducts.

  • Characterize the conjugate by UV-Vis spectrophotometry to determine the hapten-to-protein molar ratio.

Protocol 2.3: Preparation of Coating Antigen (this compound-OVA Conjugate)

A different carrier protein, such as Ovalbumin (OVA), is typically used for the coating antigen to avoid non-specific binding in the immunoassay. The conjugation procedure is similar to that for the immunogen.

  • Follow the same active ester method as described in Protocol 2.2, substituting BSA with OVA.

  • Purify and characterize the this compound-OVA conjugate.

Antibody Production

Polyclonal or monoclonal antibodies can be generated against the immunogen. Monoclonal antibodies offer higher specificity and consistency.[8]

Protocol 3.1: Polyclonal Antibody Production

  • Immunize animals (e.g., rabbits) with the this compound-BSA immunogen emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for booster injections).

  • Administer booster injections at regular intervals (e.g., every 3-4 weeks).

  • Collect blood samples periodically to monitor the antibody titer using an indirect ELISA.

  • Once a high antibody titer is achieved, collect the antiserum.

  • Purify the polyclonal antibodies from the antiserum using protein A or G affinity chromatography.

Protocol 3.2: Monoclonal Antibody Production (Hybridoma Technology)

  • Immunize mice with the this compound-BSA immunogen.

  • After a suitable immune response is achieved, sacrifice the mice and isolate spleen cells.

  • Fuse the spleen cells with myeloma cells to create hybridoma cells.

  • Select the hybridoma cells that produce the desired antibodies using a screening assay (e.g., ELISA).

  • Clone the selected hybridoma cells by limiting dilution to obtain monoclonal cell lines.[9]

  • Culture the monoclonal hybridoma cells to produce monoclonal antibodies in vitro or in vivo (ascites).

  • Purify the monoclonal antibodies from the culture supernatant or ascites fluid.

Immunoassay Development: Indirect Competitive ELISA (ic-ELISA)

The ic-ELISA is a common format for detecting small molecules.

Protocol 4.1: ic-ELISA for this compound Detection

  • Coating: Dilute the this compound-OVA coating antigen in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add it to the wells of a microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competition: Add a mixture of the anti-Dichlofluanid antibody and the this compound standard or sample to the wells. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) that binds to the primary antibody. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate: Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a colored product. Incubate in the dark at room temperature.

  • Stopping: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis and Validation

The data from the ic-ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration. The concentration of this compound in unknown samples is determined by interpolating their absorbance values from the standard curve.

Key performance parameters to be evaluated:

  • IC50: The concentration of this compound that causes 50% inhibition of the antibody binding.

  • Limit of Detection (LOD): The lowest concentration of this compound that can be reliably distinguished from a blank sample.

  • Linear Range: The concentration range over which the assay is accurate and precise.

  • Specificity (Cross-Reactivity): The ability of the antibody to distinguish this compound from structurally related compounds.

  • Recovery: The accuracy of the assay in detecting a known amount of this compound spiked into real samples.

Quantitative Data Summary

PesticideAssay FormatIC50 (ng/mL)LOD (ng/mL)Sample MatrixReference
Dichlorvosic-ELISA12.4-Rice, Cabbage, Apple[10]
2,4-DFPIA-0.4Juice, Water[11]
Permethrin MetaboliteELISA0.4 - 2.8 (µg/L)-Urine[12]
Trichlorfonic-ELISA-0.0024 (mg/L)Carrot, Cabbage[13]

Visualizations

experimental_workflow cluster_hapten Hapten Synthesis & Conjugation cluster_antibody Antibody Production cluster_elisa ELISA Development This compound This compound Hapten Hapten Synthesis This compound->Hapten Immunogen Immunogen (Hapten-BSA) Hapten->Immunogen CoatingAg Coating Antigen (Hapten-OVA) Hapten->CoatingAg Immunization Immunization Immunogen->Immunization PlateCoating Plate Coating CoatingAg->PlateCoating Hybridoma Hybridoma Technology Immunization->Hybridoma Antibody Anti-Dichlofluanid Antibody Hybridoma->Antibody Competition Competition Step Antibody->Competition PlateCoating->Competition Detection Detection Competition->Detection Analysis Data Analysis Detection->Analysis

Immunoassay Development Workflow.

competitive_elisa cluster_well Microtiter Well Surface cluster_detection Detection CoatingAntigen Coating Antigen Antibody Primary Antibody CoatingAntigen->Antibody Antibody binds to either free analyte or coated antigen SecondaryAb Enzyme-Labeled Secondary Ab FreeAnalyte This compound Antibody->CoatingAntigen Binds to plate (Low Analyte Conc.) Antibody->FreeAnalyte Binds in solution (High Analyte Conc.) Antibody->SecondaryAb Secondary Ab binds to primary Ab Substrate Substrate SecondaryAb->Substrate Enzyme converts substrate Signal Color Signal Substrate->Signal Generates signal

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dichlofluanid Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction efficiency of Dichlofluanid from soil samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for extracting this compound from soil?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recognized as a highly efficient and effective procedure for extra-ting a broad range of pesticides, including this compound, from soil matrices.[1][2] It offers advantages over traditional methods like Soxhlet extraction by reducing solvent consumption and extraction time.[1]

Q2: How does soil composition affect this compound extraction efficiency?

A2: Soil composition is a critical factor. Soils with high organic matter and clay content can strongly adsorb this compound, making extraction more challenging and potentially leading to lower recoveries. Conversely, sandy soils with low organic matter content typically allow for easier extraction.

Q3: Which solvent system is recommended for this compound extraction?

A3: Acetonitrile is the most commonly used extraction solvent in the QuEChERS method.[1][2] However, for this compound specifically, a mixture of acetone and ethyl acetate (1:1, v/v) has been shown to provide excellent extraction efficiency, with recoveries reported around 99%.[3]

Q4: Why is pH control important during the extraction of this compound?

A4: this compound is known to be sensitive to basic conditions and can degrade at high pH.[2] Therefore, maintaining a stable, slightly acidic pH is crucial. The use of citrate buffering salts in the QuEChERS method helps to maintain the pH between 5.0 and 5.5, which is a good compromise to ensure quantitative extraction while protecting acid- and base-labile compounds like this compound.[2]

Q5: What is the purpose of the dispersive solid-phase extraction (d-SPE) cleanup step?

A5: The d-SPE cleanup step is essential for removing interfering co-extractives from the initial soil extract. Sorbents like Primary Secondary Amine (PSA) are used to remove polar interferences such as organic acids and sugars.[3][4] A proper cleanup minimizes matrix effects, leading to more accurate and reproducible analytical results.

Q6: Can the d-SPE cleanup step negatively impact this compound recovery?

A6: Yes, the cleanup step can be a critical point for this compound loss. Studies have shown that the exposure time of the extract to PSA is a critical factor; longer contact times lead to decreased recoveries.[5] It is recommended to minimize the time the extract is in contact with PSA.

Troubleshooting Guide: Low this compound Recovery

This guide provides a systematic approach to diagnosing and resolving common issues that lead to low recovery of this compound during soil extraction.

Problem Potential Cause Recommended Solution
Low Recovery in Initial Extract Incomplete Extraction: The solvent may not be effectively desorbing this compound from the soil matrix, especially in soils with high organic content.Optimize Solvent: Consider using an acetone-ethyl acetate (1:1, v/v) mixture, which has shown high efficiency for this compound.[3]• Ensure Proper Hydration: For dry soil samples, pre-hydrating with water (e.g., 10 mL water for 5 g soil) is crucial for effective extraction.[2]• Increase Shaking/Vortexing Time: Ensure vigorous and sufficient mixing (e.g., >5 minutes) to facilitate the partition of this compound into the solvent.
Analyte Degradation: this compound may be degrading during the extraction process.Control pH: Use a buffered QuEChERS method (e.g., citrate buffer) to maintain the pH between 5.0 and 5.5.[2]• Control Temperature: Avoid high temperatures during extraction. Performing the extraction in a cold bath (e.g., 2°C) can sometimes improve recovery, although the effect may be matrix-dependent.[5]
Low Recovery After d-SPE Cleanup Analyte Loss on PSA Sorbent: this compound can interact with and be lost on the PSA sorbent during the cleanup step.Minimize Contact Time: Reduce the vortexing time during the d-SPE step to the minimum required for adequate cleanup (e.g., 30 seconds) and centrifuge immediately.[5]• Optimize PSA Amount: Use the minimum amount of PSA necessary to achieve a clean extract. Excessive PSA can lead to greater analyte loss.[3]
Temperature Effects during Cleanup: Use Cold Centrifugation: Performing the centrifugation step after adding the d-SPE sorbents under cold conditions (e.g., -2°C) has been shown to improve recoveries of this compound.[5]
Inconsistent or Irreproducible Results Matrix Effects: Co-extracted substances from the soil interfere with the analytical measurement of this compound.Improve Cleanup: Ensure the d-SPE step is effective. For soils with high organic content, a combination of PSA and C18 sorbents might be necessary.• Use Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure to compensate for matrix effects.
Sample Heterogeneity: The soil sample may not be uniform, leading to variable results.Homogenize Sample: Thoroughly mix and homogenize the soil sample before taking a subsample for extraction. Air-drying and sieving the soil can improve homogeneity.

Quantitative Data Summary

The following tables summarize recovery data for this compound under various experimental conditions as reported in scientific literature.

Table 1: Effect of Extraction Method and pH on this compound Recovery

Extraction MethodpH ControlAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
QuEChERS (Citrate Buffer)pH 5.0 - 5.565 - 691 - 17[2]
Dispersive-SPE (Vegetables)Not specified73.3 - 116.74.1 - 22.3[3]

Table 2: Influence of d-SPE Cleanup Conditions on this compound Recovery

Cleanup Sorbent(s)Contact Time with PSACentrifugation TemperatureAverage Recovery (%)Reference
PSA0 minutesRoom Temperature>70[5]
PSA15 minutesRoom TemperatureDecreased below 70[5]
PSA30-60 minutesRoom TemperatureRemained below 70[5]
PSA0 minutes-2 °C70 - 120[5]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Soil

This protocol is based on the widely accepted QuEChERS methodology, with modifications optimized for this compound.

1. Sample Preparation:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • For dry soils, add 10 mL of deionized water, vortex briefly, and allow the sample to hydrate for 30 minutes.[2]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS citrate buffering extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium hydrogen citrate).[2]

  • Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker.

3. Centrifugation:

  • Centrifuge the tube for 5 minutes at ≥3000 rcf.

4. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for general cleanup).

  • Vortex immediately for 30 seconds. Note: Minimize this time to prevent this compound degradation.[5]

  • Centrifuge for 2 minutes at high rcf (e.g., ≥5000). For improved recovery, this step can be performed in a refrigerated centrifuge at -2°C.[5]

5. Final Extract Preparation:

  • Carefully transfer the cleaned supernatant into an autosampler vial.

  • The extract is now ready for analysis by GC-MS or LC-MS/MS.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_separate 3. Phase Separation cluster_cleanup 4. d-SPE Cleanup cluster_analysis 5. Analysis A Weigh 10g Soil B Hydrate with 10mL Water (if necessary) A->B C Add 10mL Acetonitrile B->C D Add QuEChERS Salts (Citrate Buffer) C->D E Shake Vigorously (5 min) D->E F Centrifuge (5 min, ≥3000 rcf) E->F G Collect Supernatant F->G H Transfer 1mL Supernatant to d-SPE Tube (MgSO4, PSA) G->H I Vortex Briefly (30s) H->I J Centrifuge (2 min, Cold optional) I->J K Transfer Clean Extract to Vial J->K L Analyze by GC-MS or LC-MS/MS K->L

Caption: Experimental workflow for this compound extraction from soil using the QuEChERS method.

troubleshooting_workflow start Start: Low this compound Recovery q1 Is recovery low after initial extraction? start->q1 a1_group Check Extraction Parameters q1->a1_group Yes q2 Is recovery low only after d-SPE cleanup? q1->q2 No solv Use Acetone:Ethyl Acetate (1:1) a1_group->solv ph Use Citrate Buffer (pH 5-5.5) a1_group->ph hydrate Ensure Soil Hydration a1_group->hydrate solv->q2 ph->q2 hydrate->q2 a2_group Optimize Cleanup Step q2->a2_group Yes solution Re-analyze with Matrix-Matched Standards q2->solution No psa_time Minimize PSA Contact Time (<30s) a2_group->psa_time cold_cent Use Cold Centrifugation (-2°C) a2_group->cold_cent psa_time->solution cold_cent->solution

References

Technical Support Center: Mitigating Matrix Effects in Dichlofluanid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Dichlofluanid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal), both of which compromise the accuracy and reliability of quantitative results.[2]

Q2: I am observing low recovery for this compound when using a QuEChERS protocol with PSA dSPE cleanup. What could be the cause and how can I fix it?

A2: Low recovery of this compound when using Primary-Secondary Amine (PSA) sorbent during dispersive solid-phase extraction (dSPE) is a known issue. This compound can be sensitive to the basic nature of PSA, and prolonged exposure can lead to degradation.[3]

Troubleshooting Steps:

  • Minimize Exposure Time: The duration of contact between the sample extract and the PSA sorbent is a critical factor. Reducing the vortexing time after adding the dSPE sorbents can significantly improve recovery.[3]

  • Use Cold Centrifugation: Performing the centrifugation step at a reduced temperature (e.g., -2°C) immediately after the addition of PSA has been shown to improve the recovery of this compound.[3]

  • Optimize the Amount of PSA: Using an excessive amount of PSA can exacerbate the degradation of this compound. It's important to optimize the amount of sorbent to achieve a balance between adequate cleanup and analyte recovery.

  • Consider Alternative Sorbents: If low recovery persists, consider using a dSPE combination with a reduced amount of PSA or alternative sorbents that are less basic. For pigmented matrices, Graphitized Carbon Black (GCB) can be used, but be aware that it may retain planar pesticides.[4]

Q3: My calibration curve for this compound prepared in a pure solvent is not providing accurate quantification for my samples. Why is this happening?

A3: This is a classic sign of matrix effects. A calibration curve prepared in a pure solvent does not account for the signal suppression or enhancement caused by the sample matrix.[2][5] To compensate for these effects, it is highly recommended to use matrix-matched calibration.[2]

What is Matrix-Matched Calibration?

Matrix-matched calibration involves preparing the calibration standards in a blank matrix extract that is free of the analyte of interest but has a similar composition to the samples being analyzed.[2] This approach helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.[2]

Q4: How can I assess the extent of matrix effects in my this compound analysis?

A4: The magnitude of the matrix effect can be quantitatively assessed by comparing the slope of the calibration curve prepared in the matrix extract to the slope of the calibration curve prepared in a pure solvent. The matrix effect (ME) can be calculated using the following formula:

ME (%) = [(Slopematrix-matched - Slopesolvent) / Slopesolvent] x 100

A positive ME% indicates signal enhancement, while a negative ME% indicates signal suppression. Values exceeding ±20% are generally considered significant and necessitate corrective measures.

Q5: Are there other strategies besides matrix-matched calibration to compensate for matrix effects?

A5: Yes, several other strategies can be employed:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS is a form of the analyte where some atoms have been replaced by their stable isotopes (e.g., ¹³C, ²H). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of matrix effect. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized.

  • Standard Addition: This method involves adding known amounts of the analyte standard to aliquots of the sample extract. A calibration curve is then constructed for each sample, and the original concentration is determined by extrapolation. This method is effective but can be time-consuming as it requires multiple analyses for each sample.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing matrix effects. However, this approach may compromise the sensitivity of the analysis if the concentration of this compound is already low.

Quantitative Data Summary

The following tables summarize the recovery data for this compound analysis using different sample preparation and calibration strategies.

Table 1: Recovery of this compound in Various Vegetables using Dispersive-SPE with GC-MS [6]

Vegetable MatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Cabbage0.0173.3 - 106.74.1 - 22.3
0.0283.3 - 116.74.1 - 22.3
0.0583.3 - 106.74.1 - 22.3
Radish0.0173.3 - 106.74.1 - 22.3
0.0283.3 - 116.74.1 - 22.3
0.0583.3 - 106.74.1 - 22.3
Sprouted Beans0.0173.3 - 106.74.1 - 22.3
0.0283.3 - 116.74.1 - 22.3
0.0583.3 - 106.74.1 - 22.3
Cucumber0.0173.3 - 106.74.1 - 22.3
0.0283.3 - 116.74.1 - 22.3
0.0583.3 - 106.74.1 - 22.3
Tomato0.0173.3 - 106.74.1 - 22.3
0.0283.3 - 116.74.1 - 22.3
0.0583.3 - 106.74.1 - 22.3

Table 2: Impact of dSPE Sorbent on the Recovery of Planar Pesticides (including this compound) in Soil Samples [4]

dSPE Cleanup Sorbent CombinationPesticides with Unacceptable Recoveries
PSA + GCBCaptan, Chlorothalonil, Dichlobenil, Dichlorvos, This compound , Folpet, Methacrifos, Imazalil, Thiabendazole, Tolylfluanid
PSA + C18 + GCBCaptan, Chlorothalonil, Dichlobenil, Dichlorvos, This compound , Folpet, Methacrifos, Imazalil, Thiabendazole, Tolylfluanid

Note: The use of GCB retained some planar pesticides, leading to low recoveries.[4]

Experimental Protocols

Protocol 1: Modified QuEChERS with Dispersive SPE for Vegetable Matrices [6]

  • Sample Homogenization: Weigh 10.0 g of the homogenized vegetable sample into a 50-mL centrifuge tube.

  • Extraction:

    • Add 20 mL of an acetone-ethyl acetate mixture (1:1, v/v).

    • Shake vigorously for 10 minutes.

    • Add 3.5 g of anhydrous magnesium sulfate (MgSO₄) and 3.5 g of sodium chloride (NaCl).

    • Vortex for 1 minute and then centrifuge for 3 minutes at 5,000 rpm.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant to a dSPE tube containing an optimized amount of PSA and GCB sorbents and anhydrous MgSO₄.

    • Vortex briefly (minimize time to prevent this compound degradation).

    • Centrifuge according to the optimized method.

  • Analysis: The resulting supernatant is ready for LC-MS/MS analysis.

Protocol 2: Matrix-Matched Calibration Standard Preparation

  • Prepare Blank Matrix Extract: Extract a sample of the same matrix type known to be free of this compound using the same protocol as for the samples.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Create Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the this compound stock solution into aliquots of the blank matrix extract. The final concentrations of these standards should bracket the expected concentration range of this compound in the samples.

Visualizations

Troubleshooting_Dichlofluanid_Recovery start Low this compound Recovery with PSA Cleanup cause1 Prolonged Exposure to PSA start->cause1 cause2 Excessive Amount of PSA start->cause2 cause3 Degradation at Room Temperature start->cause3 solution1 Minimize Vortexing Time cause1->solution1 solution4 Consider Alternative Sorbents cause1->solution4 solution2 Optimize Sorbent Amount cause2->solution2 solution3 Use Cold Centrifugation (-2°C) cause3->solution3

Caption: Troubleshooting workflow for low this compound recovery.

Matrix_Effect_Mitigation_Strategy start Inaccurate Quantification problem Matrix Effects (Signal Suppression/Enhancement) start->problem strategy1 Matrix-Matched Calibration problem->strategy1 strategy2 Stable Isotope-Labeled Internal Standard (SIL-IS) problem->strategy2 strategy3 Standard Addition problem->strategy3 strategy4 Sample Dilution problem->strategy4 outcome Accurate & Reliable Results strategy1->outcome strategy2->outcome strategy3->outcome strategy4->outcome Sensitivity may be compromised

Caption: Strategies to mitigate matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Troubleshooting Low Recovery of Dichlofluanid in QuEChERS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with the low recovery of Dichlofluanid during QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound in QuEChERS?

A1: Low recovery of this compound is often linked to its chemical instability under certain conditions. The primary causes include:

  • pH Sensitivity: this compound is susceptible to degradation in alkaline environments.[1][2] Unbuffered QuEChERS methods can lead to a pH increase in the sample extract, causing rapid breakdown of the analyte.

  • Interaction with Cleanup Sorbents: Primary Secondary Amine (PSA) is a common sorbent used in the dispersive solid-phase extraction (dSPE) cleanup step of QuEChERS to remove matrix components like organic acids and sugars. However, PSA is basic and can cause significant degradation of pH-sensitive pesticides like this compound.[1] The duration of contact between the extract and PSA is a critical factor affecting recovery.[1]

  • Matrix Effects: Complex sample matrices can contain co-extracted components that interfere with the analytical detection of this compound, leading to signal suppression and apparently low recovery.[3][4][5]

  • Thermal Degradation: Although less common during the extraction phase, thermal degradation can be a factor, especially if the sample or extract is exposed to high temperatures.

Q2: How can I prevent the degradation of this compound during the QuEChERS procedure?

A2: To minimize degradation and improve recovery, consider the following strategies:

  • Use a Buffered QuEChERS Method: Employing a buffered QuEChERS method, such as the citrate buffering method, is crucial to maintain a stable and slightly acidic pH (around 5-5.5) throughout the extraction and cleanup steps.[1]

  • Optimize the dSPE Cleanup Step:

    • Minimize PSA Contact Time: Reduce the vortexing time during the dSPE cleanup step to the minimum required for adequate homogenization.[1]

    • Reduce the Amount of PSA: Experiment with lower amounts of PSA to find a balance between sufficient cleanup and minimal analyte degradation.[6]

    • Use Alternative Sorbents: For matrices that are not excessively acidic, consider using alternative sorbents like C18 or graphitized carbon black (GCB) in combination with or as a partial replacement for PSA.

    • Perform Cleanup at Low Temperatures: Conducting the dSPE step at reduced temperatures, for instance, by using a cold centrifuge or placing samples in an ice bath, can significantly improve the recovery of this compound.[1]

  • Work Efficiently: Process samples in smaller batches to minimize the time between extraction, cleanup, and analysis.

Q3: Can the choice of extraction solvent affect the recovery of this compound?

A3: Yes, the extraction solvent can play a role. Acetonitrile is the most commonly used solvent in QuEChERS due to its ability to extract a wide range of pesticides with minimal co-extraction of matrix components. However, for certain matrix-analyte combinations, other solvents or solvent mixtures might offer better results. For this compound, acetonitrile is generally effective, but ensuring its purity and proper hydration of the sample (for dry matrices) is important for efficient extraction.[6][7]

Q4: How do I know if matrix effects are impacting my this compound recovery?

A4: Matrix effects can either suppress or enhance the analytical signal. To determine if matrix effects are a factor, you can perform the following:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples. Comparing the response of the analyte in the matrix-matched standards to those in a pure solvent will reveal the extent of the matrix effect.[3]

  • Post-Extraction Spiking: Spike a known amount of this compound into a blank matrix extract after the QuEChERS procedure. If the recovery is low, it suggests signal suppression during the analytical measurement.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low recovery issues with this compound.

Troubleshooting_this compound start Low this compound Recovery check_ph Is a buffered QuEChERS method being used? start->check_ph use_buffered Action: Switch to a buffered QuEChERS method (e.g., Citrate). check_ph->use_buffered No check_psa Is PSA being used in the cleanup step? check_ph->check_psa Yes use_buffered->check_psa optimize_psa Action: Optimize PSA step: - Reduce contact time - Lower PSA amount - Use alternative sorbents - Perform cleanup at low temp. check_psa->optimize_psa Yes check_matrix Have matrix effects been evaluated? check_psa->check_matrix No optimize_psa->check_matrix use_mmc Action: Implement matrix-matched calibration for quantification. check_matrix->use_mmc No check_protocol Review overall protocol: - Sample homogenization - Extraction time/shaking - Solvent volumes check_matrix->check_protocol Yes use_mmc->check_protocol adjust_protocol Action: Ensure protocol adherence and consistency. check_protocol->adjust_protocol Issues Found end Improved Recovery check_protocol->end No Issues adjust_protocol->end

Caption: Troubleshooting flowchart for low this compound recovery in QuEChERS.

Quantitative Data Summary

The following table summarizes the impact of different experimental conditions on the recovery of this compound.

ParameterConditionMatrixRecovery (%)Reference
PSA Contact Time 0 minutesPepper/Broccoli~80-90%[1]
15 minutesPepper/Broccoli~60-70%[1]
30 minutesPepper/Broccoli< 70%[1]
Cleanup Temperature Room TemperaturePepper/BroccoliLower Recovery[1]
Cold Centrifugation (-2°C)Pepper/Broccoli70-120%[1]
Extraction Method QuEChERS CitrateVarious Vegetables73.3 - 116.7%[6]
Non-buffered QuEChERSLettuce113-145% (potential matrix enhancement)[8]

Experimental Protocols

Recommended Buffered QuEChERS Protocol for this compound Analysis

This protocol is based on the citrate buffering method to ensure optimal stability of this compound.

1. Sample Preparation:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of water to achieve at least 80% hydration and let it sit for 30 minutes.[7]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the buffered extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube.

  • The dSPE tube should contain anhydrous MgSO₄ (e.g., 150 mg) and a minimal, optimized amount of PSA (e.g., 25-50 mg).

  • Vortex for 30 seconds. To minimize degradation, this step can be performed in an ice bath.

  • Centrifuge at high speed (e.g., ≥ 10,000 x g) for 2 minutes. For best results, use a refrigerated centrifuge.[1]

4. Final Extract Preparation:

  • Transfer the supernatant to an autosampler vial.

  • At this stage, the extract can be directly analyzed by LC-MS/MS or GC-MS. For GC analysis, the addition of an analyte protectant may be beneficial.

Chemical Degradation Pathway

This compound is known to degrade, particularly under alkaline conditions, to form N',N'-dimethyl-N-phenyl sulphamide (DMSA).[9]

Degradation_Pathway This compound This compound (C9H11Cl2FN2O2S2) degradation_conditions Alkaline Conditions (e.g., high pH) Interaction with basic sorbents (PSA) dmsa DMSA (N',N'-dimethyl-N-phenyl sulphamide) This compound->dmsa Degradation

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Optimizing Dichlofluanid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of Dichlofluanid in chromatographic analyses. Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of quantification. This guide covers common issues and solutions for both Gas Chromatography (GC) and Liquid Chromatography (LC) methods.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound?

A1: Poor peak shape for this compound can stem from several factors related to its chemical properties and the chromatographic system. In Gas Chromatography (GC), common causes include interaction with active sites in the inlet and column, thermal degradation, and improper solvent focusing. In Liquid Chromatography (LC), issues often arise from an inappropriate mobile phase pH, which can lead to the presence of multiple ionic forms of the analyte, and a mismatch between the sample solvent and the mobile phase.

Q2: Why is my this compound peak tailing in my GC analysis?

A2: Peak tailing for this compound in GC is often a result of active sites within the GC system, particularly in the inlet liner and the front of the analytical column.[1][2] this compound has polar functional groups that can interact with silanol groups on glass surfaces, leading to delayed elution and tailing peaks. Contamination in the inlet, improper column installation, or a non-deactivated liner can exacerbate this issue.[3]

Q3: I am observing peak fronting for this compound in my LC analysis. What could be the cause?

A3: Peak fronting in LC can be an indication of column overload, where too much sample is injected onto the column. It can also be caused by the sample being dissolved in a solvent that is stronger than the mobile phase, causing the analyte to move through the column too quickly at the beginning of the injection. Additionally, if the analyte has limited solubility in the mobile phase, it can lead to fronting.

Q4: Can the sample preparation method affect the peak shape of this compound?

A4: Yes, the sample preparation method can significantly impact peak shape. For instance, in QuEChERS-based methods, the final extract is often in acetonitrile. Injecting a large volume of acetonitrile directly into a reversed-phase LC system with a highly aqueous mobile phase can cause peak distortion.[4] Similarly, for GC analysis, residual matrix components from the sample can contaminate the inlet liner and column, creating active sites that lead to peak tailing.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

This section provides a systematic approach to troubleshooting poor peak shape for this compound in GC analysis.

G start Start: Tailing this compound Peak Observed q1 Step 1: Check Inlet Maintenance Is the liner, septum, and seal clean and recently replaced? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Step 2: Evaluate GC Liner Are you using a deactivated liner with an appropriate geometry (e.g., single taper with wool)? a1_yes->q2 s1 Action: Perform inlet maintenance. Replace liner, septum, and seal. a1_no->s1 s1->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Step 3: Assess Inlet Temperature Is the inlet temperature optimized? Too high can cause degradation, too low can cause slow vaporization. a2_yes->q3 s2 Action: Switch to a highly deactivated liner. Consider a liner with glass wool to trap non-volatiles and promote inertness. a2_no->s2 s2->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Step 4: Check Column Condition Is the column end properly cut and installed? Has the column been trimmed recently? a3_yes->q4 s3 Action: Optimize inlet temperature. Start around 250 °C and adjust based on response and peak shape. a3_no->s3 s3->q4 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_bad Issue Persists: Consider method redevelopment or further diagnostics. a4_yes->end_bad s4 Action: Re-install or trim the column. Cut 5-10 cm from the inlet side of the column. a4_no->s4 end_good Peak Shape Improved s4->end_good s4->end_good

Parameter Recommendation Rationale
GC Inlet Liner Use a highly deactivated (e.g., Ultra Inert) single taper liner with deactivated glass wool.This compound can interact with active silanol groups on the liner surface. Deactivation minimizes these interactions. Glass wool can help trap non-volatile matrix components and provide a larger surface area for volatilization.[5]
Inlet Temperature 250 °CBalances efficient volatilization with minimizing thermal degradation. Higher temperatures can lead to the breakdown of this compound.
Column Installation Ensure a proper, clean cut of the column and correct installation depth in the inlet.Improper installation can create dead volumes and active sites, leading to peak tailing.[2]
Column Maintenance Regularly trim 5-10 cm from the inlet side of the column.Removes accumulated non-volatile residues and active sites that cause peak tailing.

Table 1: Impact of GC Liner Choice on Pesticide Peak Shape (Illustrative Data)

Liner Type Analyte Example (Structurally Similar to this compound) Average Tailing Factor Number of Injections Before Maintenance
Standard Deactivated Single TaperChlorothalonil1.830
Ultra Inert Single Taper with WoolChlorothalonil1.275
Fritted LinerChlorothalonil1.3>100

This table provides illustrative data based on studies of challenging pesticides to highlight the importance of liner selection. Specific performance will vary based on the matrix and exact analytical conditions.

Liquid Chromatography (LC) Troubleshooting

This section provides a systematic approach to troubleshooting poor peak shape for this compound in LC analysis.

G start Start: Asymmetric this compound Peak q1 Step 1: Check Mobile Phase pH Is an acidic modifier (e.g., formic acid) being used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Step 2: Evaluate Sample Solvent Is the sample solvent stronger than the initial mobile phase? a1_yes->q2 s1 Action: Add an acidic modifier. Incorporate 0.1% formic acid into the mobile phase. a1_no->s1 s1->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Action: Modify the sample solvent or use online dilution. Reconstitute the sample in a weaker solvent or use an injection method that dilutes the sample online. a2_yes->s2 q3 Step 3: Check for Column Overload Is the peak shape improving at lower concentrations? a2_no->q3 s2->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Action: Reduce sample concentration or injection volume. a3_yes->s3 q4 Step 4: Inspect Column and System Is the column old? Are there any leaks or dead volumes in the system? a3_no->q4 s3->q4 s3->q4 a4_yes No q4->a4_yes a4_no Yes q4->a4_no end_bad Issue Persists: Further method development may be needed. a4_yes->end_bad s4 Action: Replace the column and check system connections. a4_no->s4 end_good Peak Shape Improved s4->end_good s4->end_good

Parameter Recommendation Rationale
Mobile Phase pH Use an acidic mobile phase, for example, by adding 0.1% formic acid.This compound is susceptible to hydrolysis at basic pH. An acidic mobile phase ensures that the molecule is in a stable, single protonated state, which results in a sharper, more symmetrical peak.[6]
Sample Solvent The sample solvent should be weaker than or of similar strength to the initial mobile phase.Injecting a sample in a strong solvent (e.g., 100% acetonitrile) into a weak mobile phase (e.g., 95% water) can cause peak distortion.[4]
Injection Volume Keep the injection volume as low as possible while maintaining adequate sensitivity.Large injection volumes can lead to band broadening and peak shape distortion.
Online Dilution Consider using an online dilution system if available.This technique mixes the sample with the aqueous mobile phase before it reaches the column, mitigating the strong solvent effect and improving the peak shape of early eluting compounds.[4]

Table 2: Influence of Mobile Phase pH on Peak Asymmetry of a Representative Pesticide

Mobile Phase pH Peak Asymmetry Factor (As) Observation
3.0 (with 0.1% Formic Acid)1.1Symmetrical peak
5.0 (with Ammonium Acetate)1.5Moderate tailing
7.0 (with Phosphate Buffer)> 2.0Significant tailing and potential for degradation

This table illustrates the general trend of improved peak shape for pH-sensitive compounds at lower pH. The exact asymmetry values will depend on the specific compound and chromatographic conditions.

Experimental Protocols

Recommended GC-MS Method for this compound
  • Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Injector: Split/splitless inlet

  • Liner: Deactivated single taper liner with deactivated glass wool (e.g., Agilent Ultra Inert)

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms Ultra Inert)

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp 1: 30 °C/min to 200 °C

    • Ramp 2: 10 °C/min to 280 °C, hold for 2 min

  • MSD Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MS/MS

Recommended LC-MS/MS Method for this compound
  • Instrumentation: Liquid Chromatograph with a Tandem Mass Spectrometric Detector (LC-MS/MS)

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MS/MS Transitions: Monitor at least two precursor/product ion transitions for quantification and confirmation.

By following these troubleshooting guides and recommended experimental protocols, researchers can significantly improve the peak shape of this compound, leading to more reliable and accurate analytical results.

References

Dichlofluanid stability issues during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dichlofluanid analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound during analysis?

A1: this compound is susceptible to degradation under several conditions, which can lead to inaccurate quantification. The primary stability concerns are:

  • Hydrolysis: It rapidly degrades in alkaline and neutral conditions.[1]

  • Photodegradation: It can be degraded by UV light and natural sunlight.[1][2][3]

  • Metabolism: In plants, it is metabolized to N',N'-dimethyl-N-phenyl sulphamide (DMSA).[4]

Q2: How does pH affect the stability of this compound?

A2: The pH of the sample and extraction solvent is a critical factor. This compound is highly unstable in alkaline and neutral environments, undergoing rapid hydrolysis. It is more stable under acidic conditions.[1][5][6][7]

Q3: What is the main degradation product of this compound that I should be aware of?

A3: The primary degradation product of this compound is N',N'-dimethyl-N-phenyl sulphamide (DMSA).[4] This metabolite can form both under alkaline conditions and as a result of plant metabolism.[4] It is important to consider monitoring for DMSA as its presence can be more relevant than the parent compound in certain samples like processed fruits and wine.[4]

Q4: Can this compound degrade during sample processing of certain commodities?

A4: Yes, some sample matrices can promote the degradation of this compound. For instance, cryogenic processing has been shown to improve the stability of this compound in apple samples compared to ambient processing, suggesting that enzymatic or thermal degradation can occur at room temperature.[8]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the analysis of this compound.

Analyte Loss During Sample Preparation (QuEChERS)

Problem: Low or no recovery of this compound when using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Possible Causes & Solutions:

  • Basic pH of the Extract: The use of primary secondary amine (PSA) in the dispersive SPE cleanup step of QuEChERS can create a basic environment, leading to rapid hydrolysis of this compound.[9]

    • Solution 1: Minimize Contact Time with PSA: Reduce the time the sample extract is in contact with PSA. A study has shown that recovery values decrease as the clean-up time with PSA increases.[9]

    • Solution 2: Cooled Centrifugation: Perform the centrifugation step after PSA addition at a low temperature (e.g., -2°C). This has been shown to improve recoveries.[9]

    • Solution 3: Acidify the Final Extract: Add a small amount of acid, such as formic acid, to the final extract to maintain an acidic pH and improve stability.[9]

  • Elevated Temperature: Higher temperatures during extraction can accelerate degradation.

    • Solution: Conduct the extraction process in a cold bath to minimize thermal degradation.[9]

Chromatographic Issues

Problem: Poor peak shape (tailing, fronting), inconsistent retention times, or baseline instability during GC or HPLC analysis.

General Troubleshooting for Chromatography:

  • Baseline Instability or Drift (GC): Can be caused by column bleed or contamination. Try baking out the column at a higher temperature or replacing it if necessary.[10]

  • Peak Tailing or Fronting (GC): May result from column overloading, active sites on the column, or improper sample vaporization. Consider using a lower sample concentration or a different injection technique.[10]

  • Poor Resolution (GC): Could be due to inadequate column selectivity or an incorrect temperature program. Optimize the column selection and temperature gradient.[10]

  • Baseline Noise or Spikes (GC): Often caused by electrical interference or a leaking septum. Check for proper grounding and replace the septum.[10]

  • Inconsistent Retention Times (HPLC): Can be due to a poorly conditioned column, fluctuations in mobile phase composition, or temperature variations.[11][12] Ensure the column is well-equilibrated and the mobile phase is prepared consistently.

  • Broad Peaks (HPLC): May be caused by a change in mobile phase composition, a low flow rate, or a leak in the system.[11] Prepare a fresh mobile phase and check for leaks.

  • Ghost Peaks (HPLC): Can arise from impurities in the mobile phase or sample carryover.[13] Use high-purity solvents and implement a thorough wash procedure between injections.

Data on this compound Stability

The stability of this compound is highly dependent on the pH of the medium. The following table summarizes the hydrolysis half-life at different pH values.

pHTemperature (°C)Half-life (DT50)
422>15 days
722>18 hours
922< 10 minutes
(Data sourced from PubChem)[1]

Experimental Protocols

QuEChERS Method for Vegetable Samples (with modifications for this compound)

This protocol is based on a method developed for the rapid determination of this compound in vegetables, with modifications to address stability issues.[14][15]

  • Sample Homogenization: Weigh 10.0 g of the homogenized sample into a 50-mL Teflon centrifuge tube.

  • Extraction:

    • Add 20 mL of an acetone-ethyl acetate mixture (1:1, v/v).

    • Extract for 10 minutes using a powerful oscillator.

    • Add 3.5 g of anhydrous magnesium sulfate (MgSO₄) and 3.5 g of sodium chloride (NaCl).

    • Vortex the mixture for 1 minute.

    • Centrifuge for 3 minutes at 5,000 rpm.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a clean tube containing a mixture of primary secondary amine (PSA), graphitized carbon black (GCB), and anhydrous MgSO₄.

    • Crucial Step for Stability: Immediately vortex the tube and proceed to the next step to minimize contact time with PSA.

    • Optional Stability Enhancement: Perform this step and the subsequent centrifugation in a cooled centrifuge.

  • Final Extract Preparation:

    • Centrifuge the d-SPE tube.

    • Transfer the supernatant to a new vial.

    • Optional Stability Enhancement: Acidify the extract by adding a small volume of 5% formic acid in acetonitrile.[9]

  • Analysis: The final extract is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following conditions have been successfully used for the analysis of this compound.[16]

  • GC System: 7890 GC equipped with a 5975 MS.

  • Column: DB-5 MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Injection: 1 µL splitless injection at 250°C.

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Start at 100°C (hold for 2 min).

    • Ramp to 200°C at 30°C/min.

    • Ramp to 280°C at 10°C/min (hold for 2 min).

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM).

    • Temperatures: Ion source at 230°C, quadrupole at 150°C, and interface at 280°C.

Visualizations

Dichlofluanid_Degradation_Pathway This compound This compound DMSA N',N'-dimethyl-N-phenyl sulphamide (DMSA) This compound->DMSA Hydrolysis (alkaline/neutral pH) Photodegradation_Products Dichlorofluoromethane, Aniline, DMSA This compound->Photodegradation_Products Photolysis (Sunlight/UV) Metabolism_Products DMSA This compound->Metabolism_Products Plant Metabolism

Caption: Degradation pathways of this compound.

Troubleshooting_Workflow Start Low this compound Recovery Check_pH Check pH of Extraction/ Cleanup Steps Start->Check_pH Alkaline_Neutral Alkaline or Neutral pH? Check_pH->Alkaline_Neutral Minimize_PSA_Contact Minimize Contact Time with PSA Sorbent Alkaline_Neutral->Minimize_PSA_Contact Yes Check_Temp Check Extraction Temperature Alkaline_Neutral->Check_Temp No Acidic Acidic pH Cooled_Centrifugation Use Cooled Centrifugation Minimize_PSA_Contact->Cooled_Centrifugation Acidify_Extract Acidify Final Extract Cooled_Centrifugation->Acidify_Extract Acidify_Extract->Check_Temp Elevated_Temp Elevated Temperature? Check_Temp->Elevated_Temp Cold_Bath Use Cold Bath for Extraction Elevated_Temp->Cold_Bath Yes Reanalyze Re-analyze Sample Elevated_Temp->Reanalyze No Cold_Bath->Reanalyze

Caption: Troubleshooting workflow for low this compound recovery.

References

Minimizing Dichlofluanid degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Dichlofluanid degradation during sample extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation during extraction?

A1: this compound is a sensitive compound, and its degradation during extraction can be primarily attributed to three main factors:

  • pH: this compound is highly susceptible to hydrolysis in alkaline conditions. Its stability decreases significantly as the pH increases above 7.[1]

  • Temperature: Elevated temperatures during the extraction process can accelerate the rate of chemical degradation.[2]

  • Matrix Effects and Reagent Interaction: Certain components within the sample matrix and some reagents used during the cleanup phase, such as Primary Secondary Amine (PSA), can contribute to the degradation of this compound.[2]

Q2: Why are my this compound recovery rates consistently low?

A2: Consistently low recovery rates for this compound are often a direct consequence of its degradation during sample preparation. If your protocol does not actively address the factors mentioned in Q1, it is likely that a significant portion of the analyte is being lost before analysis. Specifically, using a non-buffered extraction method, allowing the sample and extract to heat up, or prolonged exposure to cleanup sorbents like PSA can lead to poor recovery.

Q3: Is the QuEChERS method suitable for this compound analysis?

A3: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the analysis of pesticide residues, including this compound, in various matrices.[3][4] However, the standard QuEChERS protocol may need to be modified to ensure the stability of pH-sensitive pesticides like this compound.[5][6]

Q4: What is the role of PSA in the cleanup step and why can it cause degradation?

A4: Primary Secondary Amine (PSA) is a common sorbent used in the dispersive solid-phase extraction (d-SPE) cleanup step of the QuEChERS method. Its primary function is to remove interfering matrix components such as organic acids, fatty acids, and sugars.[7][8] However, PSA is a weak anion exchanger and can create a slightly basic microenvironment, which can promote the degradation of base-sensitive pesticides like this compound.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low this compound Recovery High pH during extraction and cleanup. this compound rapidly hydrolyzes at basic pH.[2]Use a buffered QuEChERS method. Employing acetate or citrate buffers helps maintain a stable, slightly acidic pH (around 5.0-5.5), which is crucial for protecting base-sensitive pesticides.[5][9] Alternatively, acidify the extraction solvent (e.g., acetonitrile) with 0.1% (v/v) acetic acid or formic acid.[10]
Prolonged exposure to PSA sorbent. The longer the extract is in contact with PSA, the greater the degradation of this compound.[2]Minimize the d-SPE cleanup time. Reduce the vortexing time after adding the d-SPE salts to the minimum required for adequate cleanup (e.g., 30 seconds). Immediately centrifuge and separate the supernatant.[2]
Elevated temperature during extraction. Exothermic reactions from adding salts to the solvent or ambient laboratory temperatures can increase degradation.Perform extraction and cleanup steps at low temperatures. Pre-chill the samples and centrifuge tubes.[11] Conduct the extraction in a cold bath (e.g., 2°C) and use a refrigerated centrifuge set at a low temperature (e.g., -2°C).[2]
Poor Reproducibility (High RSD%) Inconsistent contact time with PSA. Variations in the time the extract is exposed to PSA between samples will lead to inconsistent degradation and thus, poor reproducibility.Standardize the d-SPE cleanup time. Ensure that each sample is vortexed and centrifuged for the exact same amount of time after the addition of the d-SPE salts.
Sample inhomogeneity. If the this compound is not evenly distributed throughout the sample, subsamples will have varying concentrations.Thoroughly homogenize the sample. For solid samples, cryo-milling with dry ice can prevent heating and ensure a fine, uniform powder.[6]
Matrix Effects in LC-MS/MS or GC-MS Analysis Insufficient cleanup. Co-extracted matrix components can cause ion suppression or enhancement, leading to inaccurate quantification.Optimize the d-SPE sorbents. In addition to PSA, consider using Graphitized Carbon Black (GCB) to remove pigments and C18 to remove non-polar interferences like lipids.[3] However, be aware that GCB can sometimes retain planar pesticides.
High concentration of co-extractives in the final extract. Dilute the final extract. A "dilute and shoot" approach, where the final extract is diluted before injection, can effectively minimize matrix effects in sensitive analytical instruments like LC-MS/MS.

Quantitative Data Summary

The following tables summarize the impact of different extraction conditions on the recovery of this compound.

Table 1: Effect of PSA Contact Time and Temperature on this compound Recovery in Pepper and Broccoli

TreatmentContact Time with PSACentrifugation TemperatureAverage Recovery (%)
Control 30 minutesRoom Temperature< 70%
Optimized 0 minutes (immediate centrifugation)-2 °C70 - 120%
Intermediate 15 minutes-2 °CRecovery starts to decrease

Data synthesized from a study on the degradation of pesticides during extraction.[2]

Table 2: Recovery of this compound using a Modified QuEChERS Method in Various Vegetables

Vegetable MatrixSpiked Level (mg/kg)Recovery Range (%)RSD (%)
Cabbage0.0173.3 - 106.74.1 - 22.3
Radish0.0283.3 - 116.74.1 - 22.3
Cucumber0.0583.3 - 106.74.1 - 22.3
Tomato0.0583.3 - 106.74.1 - 22.3

This study utilized a dispersive-SPE sample preparation with acetone-ethyl acetate as the extraction solvent and a cleanup step with PSA and GCB.[3]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Fruit and Vegetable Samples

This protocol incorporates modifications to the standard QuEChERS method to minimize the degradation of this compound.

1. Sample Preparation:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • For samples with low water content, add an appropriate amount of deionized water to reach a total of 10 mL and allow to hydrate for 30 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile (containing 1% acetic acid).
  • Add a buffered QuEChERS extraction salt packet (e.g., AOAC 2007.01 formulation containing magnesium sulfate, sodium chloride, sodium citrate, and disodium citrate).
  • Immediately cap and shake vigorously for 1 minute.
  • To mitigate temperature increase, perform this step in a cold bath.

3. Centrifugation:

  • Centrifuge at ≥ 3000 x g for 5 minutes, preferably in a refrigerated centrifuge.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing anhydrous magnesium sulfate and PSA sorbent.
  • Crucially, minimize the contact time with the PSA. Vortex for a short, standardized period (e.g., 30 seconds).
  • Immediately centrifuge at ≥ 3000 x g for 5 minutes in a refrigerated centrifuge.

5. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant for analysis by GC-MS or LC-MS/MS.
  • If necessary, add a small amount of a solution like 5% formic acid in acetonitrile to the final extract to ensure continued stability.

Visualizations

Logical Relationship for Minimizing this compound Degradation

A This compound Degradation B High pH (Alkaline Conditions) A->B C High Temperature A->C D Prolonged PSA Contact A->D E Use Buffered QuEChERS (e.g., Citrate, Acetate) B->E Mitigates F Acidify Solvent (e.g., Acetic Acid) B->F Mitigates G Low Temperature Extraction (Cold Bath) C->G Mitigates H Refrigerated Centrifugation C->H Mitigates I Minimize d-SPE Cleanup Time D->I Mitigates

Caption: Factors causing this compound degradation and their mitigation strategies.

Experimental Workflow for this compound Extraction

cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) A 1. Homogenized Sample (10g) B 2. Add Acetonitrile (with 1% Acetic Acid) A->B C 3. Add Buffered QuEChERS Salts B->C D 4. Vortex (1 min) in Cold Bath C->D E 5. Centrifuge (Refrigerated) D->E F 6. Transfer Supernatant to tube with MgSO4 + PSA E->F G 7. Vortex (30s) F->G H 8. Centrifuge (Refrigerated) G->H I 9. Final Extract for Analysis H->I

Caption: Modified QuEChERS workflow to minimize this compound degradation.

References

Optimization of collision energy for Dichlofluanid MRM transitions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dichlofluanid MRM Analysis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the optimization of Multiple Reaction Monitoring (MRM) parameters for the analysis of this compound, with a specific focus on collision energy.

Troubleshooting and FAQs

Q1: I am not detecting a signal for this compound. What are the common causes?

A1: Several factors could lead to a lack of signal for this compound. Consider the following troubleshooting steps:

  • Incorrect MRM Transitions: Ensure you are using the correct precursor and product ions for this compound. The most abundant precursor ion is typically the protonated molecule [M+H]⁺.

  • Suboptimal Collision Energy (CE): The collision energy is critical for generating product ions. If the CE is too low, fragmentation will be inefficient. If it is too high, the precursor ion will be excessively fragmented, leading to a weak signal for the target product ion. Each transition requires a specific optimal CE.

  • Source Parameters: Inappropriate electrospray ionization (ESI) source parameters, such as temperature, gas flows, and capillary voltage, can lead to poor ionization and, consequently, a weak or absent signal.

  • Sample Preparation Issues: this compound can be susceptible to degradation. For instance, it can rapidly hydrolyze at a basic pH. The extraction method, such as QuEChERS, should be carefully performed, and the time samples are in contact with certain reagents like PSA should be minimized.[1]

  • LC Conditions: Poor chromatographic peak shape (e.g., tailing, fronting) can result in a low signal-to-noise ratio. This can be caused by a mismatch between the injection solvent and the initial mobile phase or column overload.

Q2: What are the recommended precursor and product ions for this compound MRM transitions?

A2: The selection of precursor and product ions is fundamental for a selective and sensitive MRM assay. For this compound (molecular weight approximately 333.23 g/mol [2]), the protonated molecule [M+H]⁺ is commonly used as the precursor ion. The table below summarizes commonly used MRM transitions.

Precursor Ion (m/z)Product Ion (m/z)Instrument TypeReference
333.0123.0LC-MS/MS[3][4]
333.0224.0LC-MS/MS[3][4]
224.0123.0GC-MS/MS[1]
223.9123.1GC-MS/MS[5]
167.0124.0GC-MS/MS[1]

Q3: How do I determine the optimal collision energy (CE) for my specific instrument?

A3: The optimal collision energy is instrument-dependent. The most effective method for determining the optimal CE is to perform a collision energy optimization experiment.[6][7] This involves infusing a standard solution of this compound into the mass spectrometer and monitoring the intensity of the product ion as the collision energy is ramped over a range of values. The CE that produces the highest intensity for the product ion is considered the optimum.

Q4: Can you provide some example collision energy values for this compound?

A4: While the optimal collision energy should be determined empirically on your instrument, the following table provides some reported values as a starting point.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Instrument TypeReference
333.0123.024LC-MS/MS[4]
333.0224.010LC-MS/MS[4]
224.0123.08GC-MS/MS[1]
167.0124.08GC-MS/MS[1]

Experimental Protocol: Collision Energy Optimization

This protocol outlines the general procedure for optimizing the collision energy for a specific this compound MRM transition.

1. Preparation of this compound Standard Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
  • Dilute the stock solution with the initial mobile phase to a working concentration suitable for infusion (e.g., 100-1000 ng/mL).

2. Infusion and MS Setup:

  • Set up a continuous infusion of the this compound working standard solution into the mass spectrometer using a syringe pump.
  • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
  • Optimize the ESI source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal of the precursor ion (e.g., m/z 333.0).

3. Collision Energy Ramp Experiment:

  • Select the desired MRM transition (e.g., 333.0 -> 123.0).
  • Set up a collision energy ramp experiment where the collision energy is varied across a range of values (e.g., 5 to 40 eV in 1-2 eV steps).
  • Acquire data for the intensity of the product ion at each collision energy value.

4. Data Analysis:

  • Plot the intensity of the product ion as a function of the collision energy.
  • The collision energy value that corresponds to the highest product ion intensity is the optimal collision energy for that specific MRM transition on your instrument.

Workflow for Collision Energy Optimization

CollisionEnergyOptimization cluster_prep Preparation cluster_infusion Infusion & Source Tuning cluster_optimization Collision Energy Optimization cluster_analysis Data Analysis Prep_Standard Prepare this compound Standard Solution Infuse Infuse Standard into MS Prep_Standard->Infuse Tune_Source Optimize Source Parameters for Precursor Ion Infuse->Tune_Source Select_Transition Select MRM Transition Tune_Source->Select_Transition CE_Ramp Perform Collision Energy Ramp Select_Transition->CE_Ramp Plot_Data Plot Product Ion Intensity vs. Collision Energy CE_Ramp->Plot_Data Determine_Optimal_CE Identify Optimal Collision Energy Plot_Data->Determine_Optimal_CE Final_Method Optimized MRM Method Determine_Optimal_CE->Final_Method

Caption: Workflow for optimizing collision energy for this compound MRM transitions.

References

Addressing interferences in Dichlofluanid immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dichlofluanid immunoassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a this compound immunoassay and what is it used for?

A this compound immunoassay is a laboratory test that uses antibodies to detect the presence and quantity of the fungicide this compound in a sample. It is commonly used for screening agricultural products, environmental samples (water, soil), and in food safety testing to ensure that residues do not exceed regulatory limits.

Q2: What are the most common sources of interference in a this compound immunoassay?

The most common interferences are matrix effects and cross-reactivity . Matrix effects occur when components of the sample matrix (e.g., fats, pigments, proteins in a food sample) interfere with the antibody-antigen binding, leading to inaccurate results.[1][2] Cross-reactivity happens when the antibody binds to molecules that are structurally similar to this compound, resulting in a false positive signal.

Q3: How can I minimize matrix effects in my samples?

Effective sample preparation is crucial. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used for pesticide residue analysis in food matrices and can significantly reduce matrix interferences.[1] This method involves an extraction and cleanup step to remove interfering substances. Additionally, diluting the sample extract can help minimize the concentration of interfering molecules.

Q4: What should I do if I suspect cross-reactivity with other fungicides?

If you suspect cross-reactivity, it is important to test the antibody against structurally similar compounds that may be present in your samples. If significant cross-reactivity is observed, you may need to consider a more specific antibody or use a confirmatory analytical method, such as gas chromatography-mass spectrometry (GC-MS), to verify your results.

Q5: My assay is showing no signal or a very weak signal. What are the possible causes?

There are several potential reasons for a weak or absent signal:

  • Reagent issues: One or more reagents may have been omitted, prepared incorrectly, or expired.

  • Procedural errors: Incorrect incubation times or temperatures can affect the binding kinetics.

  • Washing steps: Overly stringent washing can remove the bound analyte or antibody.

  • Standard degradation: The this compound standard may have degraded, leading to a poor standard curve.[3][4]

Troubleshooting Guides

Issue 1: High Background Signal

A high background can mask the true signal and reduce the sensitivity of the assay.

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles or the soaking time between washes. Ensure that all wells are completely aspirated after each wash.
Contaminated Reagents Use fresh, high-purity water for buffer preparation. Ensure that all reagents are properly stored and have not expired.
Non-specific Binding Increase the concentration of the blocking agent (e.g., BSA or casein) or the blocking incubation time.
High Antibody Concentration Titrate the primary or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Issue 2: Poor Reproducibility (High Coefficient of Variation - CV)

Inconsistent results between replicate wells can compromise the validity of your data.

Possible Cause Recommended Solution
Pipetting Inaccuracy Calibrate pipettes regularly. Use a consistent pipetting technique for all wells. Ensure tips are properly seated.
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the wells.
Temperature Gradients Allow all reagents and plates to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation.[5]
Edge Effects Avoid using the outer wells of the plate if edge effects are suspected. Ensure even temperature distribution during incubation.[5]

Quantitative Data on Interferences

The following tables provide illustrative examples of quantitative data for a typical fungicide immunoassay. Note: This data is for demonstration purposes and may not be representative of all this compound immunoassay kits.

Table 1: Illustrative Cross-Reactivity of a this compound Antibody
Compound Chemical Structure Similarity to this compound Cross-Reactivity (%)
This compound -100
TolylfluanidHigh45
CaptanModerate5
FolpetModerate3
ChlorothalonilLow< 1
MyclobutanilLow< 1

Cross-reactivity is calculated as (IC50 of this compound / IC50 of competing compound) x 100.

Table 2: Illustrative Matrix Effects in Different Sample Types
Sample Matrix Typical Interfering Substances Signal Suppression/Enhancement (%)
Strawberry Sugars, pigments (anthocyanins)-15% (Suppression)
Grape Sugars, phenolic compounds-20% (Suppression)
Tomato Organic acids, pigments (lycopene)-10% (Suppression)
Soil (loam) Humic acids, metallic ions-25% (Suppression)
Water (river) Dissolved organic matter-5% (Suppression)

Signal suppression/enhancement is calculated by comparing the signal of a spiked sample to a standard in a clean buffer.

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS Method

This protocol is suitable for the extraction of this compound from fruit and vegetable matrices prior to immunoassay analysis.[6]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing a d-SPE mixture (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Shake for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Sample for Immunoassay: The resulting supernatant is the cleaned-up sample extract. This extract may need to be diluted with the assay buffer before being used in the immunoassay.

Protocol 2: Generic Competitive ELISA for this compound

This protocol describes a typical competitive ELISA format for the detection of small molecules like this compound.

  • Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Add the this compound standards or prepared samples to the wells, followed by the addition of a limited amount of anti-Dichlofluanid antibody. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound-protein conjugate for binding to the antibody.

  • Wasting: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Visualizations

Troubleshooting_High_Background High Background High Background Insufficient Washing Insufficient Washing High Background->Insufficient Washing Contaminated Reagents Contaminated Reagents High Background->Contaminated Reagents Non-specific Binding Non-specific Binding High Background->Non-specific Binding High Antibody Conc. High Antibody Conc. High Background->High Antibody Conc. Increase Wash Steps Increase Wash Steps Insufficient Washing->Increase Wash Steps Use Fresh Buffers Use Fresh Buffers Contaminated Reagents->Use Fresh Buffers Optimize Blocking Optimize Blocking Non-specific Binding->Optimize Blocking Titrate Antibodies Titrate Antibodies High Antibody Conc.->Titrate Antibodies

Caption: Troubleshooting workflow for high background signal.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) Homogenized Sample Homogenized Sample Add Acetonitrile & IS Add Acetonitrile & IS Homogenized Sample->Add Acetonitrile & IS Add Salts Add Salts Add Acetonitrile & IS->Add Salts Shake Shake Add Salts->Shake Centrifuge_1 Centrifuge_1 Shake->Centrifuge_1 Supernatant_1 Supernatant_1 Centrifuge_1->Supernatant_1 Add d-SPE Sorbents Add d-SPE Sorbents Supernatant_1->Add d-SPE Sorbents Shake_2 Shake_2 Add d-SPE Sorbents->Shake_2 Centrifuge_2 Centrifuge_2 Shake_2->Centrifuge_2 Final Extract Final Extract Centrifuge_2->Final Extract Dilute for Immunoassay Dilute for Immunoassay Final Extract->Dilute for Immunoassay

Caption: Modified QuEChERS sample preparation workflow.

Competitive_ELISA Plate Coated with\nthis compound-Protein Plate Coated with This compound-Protein Anti-Dichlofluanid Antibody Anti-Dichlofluanid Antibody Plate Coated with\nthis compound-Protein->Anti-Dichlofluanid Antibody Competes for Binding Sample/Standard (Free this compound) Sample/Standard (Free this compound) Sample/Standard (Free this compound)->Anti-Dichlofluanid Antibody Binds Enzyme-labeled\nSecondary Antibody Enzyme-labeled Secondary Antibody Anti-Dichlofluanid Antibody->Enzyme-labeled\nSecondary Antibody Binds Substrate Substrate Enzyme-labeled\nSecondary Antibody->Substrate Converts Color Signal Color Signal Substrate->Color Signal

Caption: Competitive ELISA signaling pathway.

References

Technical Support Center: Enhancing Dichlofluanid Detection in Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Dichlofluanid detection in water samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, providing step-by-step solutions to overcome common challenges.

Issue 1: Low Recovery of this compound During Sample Preparation

Potential Cause Troubleshooting Step Expected Outcome
Analyte Degradation This compound is known to be unstable under certain conditions. For QuEChERS, minimize the contact time with Primary Secondary Amine (PSA) during the clean-up step.[1] Consider performing this step at low temperatures (e.g., using a cold centrifuge) to reduce degradation.[1]Improved recovery rates by minimizing analyte loss during sample clean-up.
Inefficient Extraction Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure proper conditioning of the cartridge. For LLE, adjust the pH of the water sample; acidification to approximately pH 2.5 has been shown to be effective.Enhanced extraction efficiency leading to higher analyte recovery.
Matrix Effects The sample matrix can interfere with the extraction process. For complex water matrices, consider a matrix-matched calibration to compensate for any suppression or enhancement of the signal.[2][3][4]More accurate quantification and seemingly higher recovery by correcting for matrix-induced signal alteration.
Suboptimal Elution Solvent in SPE The choice of elution solvent is critical for recovering the analyte from the SPE cartridge. A mixture of acetone and dichloromethane (1:1 v/v) has been used effectively.[5] Experiment with different solvent mixtures and volumes to find the optimal conditions for your specific cartridge and sample.Maximized elution of this compound from the SPE sorbent, leading to improved recovery.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step Expected Outcome
Active Sites in GC System Active sites in the GC inlet or column can cause peak tailing.[6] Use analyte protectants, such as a composite solution of L-gulonolactone and D-sorbitol, to mitigate these effects.[6] Regularly replace the inlet liner and trim the column.Symmetrical and sharp peaks, leading to better resolution and more accurate integration.
Improper Column Installation Incorrect column installation can lead to dead volume and peak shape issues. Ensure the column is installed according to the manufacturer's instructions.Elimination of peak distortion caused by poor connections.
Column Overload Injecting too much sample can overload the column, resulting in fronting peaks. Reduce the injection volume or dilute the sample.Restoration of symmetrical peak shape.
Incompatible Solvent The injection solvent may not be compatible with the mobile phase (in LC) or the stationary phase (in GC). Ensure the solvent is appropriate for the analytical method.Improved peak shape and retention time stability.

Issue 3: High Signal-to-Noise Ratio and Inconsistent Baseline

Potential Cause Troubleshooting Step Expected Outcome
Contaminated System Contamination in the injector, column, or detector can lead to a noisy baseline and ghost peaks. Bake out the column, clean the ion source (for MS detectors), and check for contamination in the syringe and solvents.[7]A stable and clean baseline, which improves the limit of detection.
Gas Leaks in GC-MS Leaks in the carrier gas line can introduce oxygen and other contaminants, resulting in a high background signal. Perform a leak check of the system.A lower and more stable baseline, improving sensitivity.
Matrix Interferences Co-eluting matrix components can contribute to baseline noise and interfere with the analyte signal.[8] Enhance the sample clean-up procedure or improve the chromatographic separation to resolve the analyte from interfering compounds.Reduced background noise and improved signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in water?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography with mass spectrometry (GC-MS) are highly sensitive and selective methods for the determination of this compound in water.[9][10] The choice between them often depends on the available instrumentation and the specific requirements of the analysis. To further enhance sensitivity, techniques like large volume injection (LVI) can be employed in GC-MS.[6]

Q2: How can I minimize matrix effects when analyzing this compound in complex water samples like wastewater?

A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, are a common challenge.[2][8] To mitigate these, you can:

  • Improve sample clean-up: Utilize efficient extraction and clean-up methods like solid-phase extraction (SPE) or QuEChERS with appropriate sorbents to remove interfering matrix components.[9][11]

  • Use matrix-matched standards: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for signal alterations.[2][3]

  • Employ isotopic internal standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is an effective way to correct for matrix effects.

  • Optimize chromatographic conditions: Adjusting the chromatographic method to better separate this compound from co-eluting matrix components can also reduce interference.[8]

Q3: What are the optimal storage conditions for water samples collected for this compound analysis?

A3: To ensure the integrity of the samples, they should be stored in amber glass bottles to protect from light and refrigerated at approximately 4°C. Acidification of the sample can also help to preserve the analyte. It is recommended to analyze the samples as soon as possible after collection to minimize potential degradation.

Q4: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound in water?

A4: The LOD and LOQ for this compound can vary significantly depending on the analytical method, instrumentation, and sample matrix. However, reported values can be in the low nanogram per liter (ng/L) to microgram per liter (µg/L) range. For example, a GC-MS/MS method with large volume injection reported an LOD of 0.01 to 0.09 µg/L and an LOQ for most pesticides at 0.05 µg/L.[6] Another method using LC-MS/MS reported method detection limits ranging from 0.5 to 10.6 ng/L for various pesticides in water.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound detection, providing a reference for expected performance.

Table 1: Method Performance for this compound Detection

Analytical Method Matrix LOD LOQ Recovery (%) RSD (%) Reference
GC-MS/MS with LVIDrinking Water0.01 - 0.09 µg/L~0.05 µg/L70 - 882.2 - 18[6]
GC-MSVegetables0.13 µg/kg0.43 µg/kg73.3 - 116.74.1 - 22.3[9]
LC-MS/MSSurface Water0.5 - 10.6 ng/L1.1 - 21.1 ng/L--[5]

*Data for a range of pesticides, indicative of method sensitivity.

Experimental Protocols

1. Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline and may need optimization for specific sample types and instruments.

  • Cartridge Conditioning:

    • Pass 6 mL of methanol through the SPE cartridge.

    • Follow with 5 mL of deionized water.[12]

  • Sample Loading:

    • Acidify the water sample (e.g., 100 mL) to pH < 2.

    • Load the sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[12]

  • Washing:

    • Wash the cartridge with 6 mL of deionized water to remove interfering substances.[12]

  • Drying:

    • Dry the cartridge under vacuum or with a stream of nitrogen for about 20 minutes.[6]

  • Elution:

    • Elute the retained this compound with an appropriate solvent, such as a mixture of ethyl acetate and dichloromethane.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or methanol) to a final volume for analysis.

2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method is commonly used for solid samples but can be adapted for water analysis, particularly for samples with high particulate matter.

  • Extraction:

    • To a centrifuge tube containing the water sample (e.g., 10 mL), add an appropriate organic solvent (e.g., acetonitrile).

    • Add extraction salts (e.g., MgSO₄ and NaCl) to induce phase separation.[9]

    • Vortex or shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the mixture to separate the organic and aqueous layers.

  • Dispersive SPE (d-SPE) Clean-up:

    • Take an aliquot of the organic supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., MgSO₄ and PSA).

    • Vortex for 1 minute.

  • Centrifugation and Final Extract:

    • Centrifuge the d-SPE tube.

    • The supernatant is the final extract, ready for analysis by GC-MS or LC-MS/MS.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Analysis A Condition Cartridge (Methanol, Water) B Load Acidified Water Sample A->B C Wash Cartridge (Deionized Water) B->C D Dry Cartridge (Nitrogen/Vacuum) C->D E Elute this compound (Organic Solvent) D->E F Concentrate Eluate E->F G Reconstitute in Final Solvent F->G H Analyze by GC-MS or LC-MS/MS G->H

Caption: Solid-Phase Extraction (SPE) Workflow for this compound Analysis.

QuEChERS_Workflow cluster_extraction_part Extraction cluster_cleanup Clean-up (d-SPE) S Water Sample P1 Add Organic Solvent & Extraction Salts S->P1 P2 Vortex/Shake P1->P2 P3 Centrifuge P2->P3 C1 Transfer Supernatant P3->C1 C2 Add to d-SPE Tube (MgSO4, PSA) C1->C2 C3 Vortex C2->C3 C4 Centrifuge C3->C4 Analysis Analyze Final Extract (GC-MS or LC-MS/MS) C4->Analysis

Caption: QuEChERS Workflow for this compound Analysis in Water.

References

Technical Support Center: Overcoming Dichlofluanid Adsorption During Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Dichlofluanid adsorption to labware during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its adsorption to labware a concern?

A1: this compound is a fungicide characterized by its low solubility in water and relatively high octanol-water partition coefficient (Log P), making it a hydrophobic compound.[1][2] This hydrophobicity leads to a strong affinity for surfaces, particularly non-polar plastics like polypropylene and the active silanol groups on untreated glass. This adsorption can lead to significant loss of the analyte from your sample solution, resulting in inaccurate and underestimated concentrations in your analytical results.

Q2: What are the key chemical properties of this compound I should be aware of during analysis?

A2: Besides its hydrophobicity, this compound is sensitive to alkaline conditions. It decomposes in alkaline media, with a half-life of less than 10 minutes at pH 9.[1] It is more stable in acidic to neutral conditions, with a half-life of over 15 days at pH 4.[1] It is also light-sensitive, although discoloration may not affect its biological activity.[1][3] Stock solutions are often prepared in solvents like acetone or acetonitrile.[4][5] Notably, degradation of this compound has been observed in certain lots of acetonitrile, which can be mitigated by the addition of 0.1% (v/v) acetic acid.

Q3: Which type of labware is most susceptible to this compound adsorption?

A3: Both untreated borosilicate glass and common plastics like polypropylene (PP) can present challenges. Polypropylene, being a non-polar plastic, has a high affinity for hydrophobic molecules like this compound.[6][7][8][9][10] Untreated borosilicate glass surfaces contain active silanol groups (Si-OH) that can interact with and adsorb certain analytes.

Q4: What is the recommended labware for minimizing this compound adsorption?

A4: The gold standard for minimizing the adsorption of hydrophobic compounds like this compound is silanized (deactivated) glassware .[11][12] Silanization caps the active silanol groups on the glass surface, creating a more inert and hydrophobic surface that repels the analyte, preventing it from adsorbing.

Q5: Can I reuse labware after this compound analysis?

A5: It is generally not recommended to reuse disposable plasticware that has been in contact with this compound, especially for trace analysis, due to the risk of leaching and cross-contamination.[13] Glassware, if properly and rigorously cleaned and ideally re-silanized, can be reused. However, for highly sensitive analyses, using new or dedicated silanized glassware is the safest approach.

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of this compound

Symptoms:

  • Consistently low recovery rates in your analytical runs.

  • Poor reproducibility of results between replicate samples.

  • Standard curve fails to meet linearity criteria.

Possible Cause:

  • Adsorption of this compound to the surface of your labware (e.g., centrifuge tubes, vials, pipette tips).

Troubleshooting Steps:

  • Labware Selection:

    • Avoid Polypropylene: If you are using polypropylene tubes or vials, switch to borosilicate glass as a first step.

    • Silanize Glassware: For optimal results, use silanized glassware for all steps of your sample and standard preparation. This includes volumetric flasks, autosampler vials, and any other glass surfaces that come into contact with your solutions.[11][12][14]

  • Solvent and Solution Preparation:

    • Acidify Acetonitrile: When using acetonitrile to prepare stock or working solutions, add 0.1% (v/v) acetic acid to improve the stability of this compound.

    • Pre-rinse Labware: Before use, rinse all labware with the solvent you will be using for your sample or standard. This can help to saturate any active binding sites.

  • Sample Processing (QuEChERS):

    • Minimize Contact Time: During the dispersive solid-phase extraction (dSPE) cleanup step of the QuEChERS method, minimize the contact time of the extract with the sorbents, as prolonged exposure can lead to analyte loss.

    • Temperature Control: Performing the cleanup step at a reduced temperature (e.g., using a cold centrifuge) can sometimes improve recovery for thermally labile or sensitive compounds.[15]

Issue 2: Ghost Peaks or Carryover in Chromatograms

Symptoms:

  • Appearance of this compound peaks in blank injections.

  • Carryover from a high concentration sample to a subsequent low concentration or blank sample.

Possible Cause:

  • Desorption of previously adsorbed this compound from labware or the analytical system.

  • Contaminated solvents or reagents.

Troubleshooting Steps:

  • Injector and System Cleaning:

    • Thoroughly clean the injection port and autosampler needle with appropriate solvents.

    • Run several blank injections with a strong solvent to flush the system.

  • Dedicated Labware:

    • Use dedicated and meticulously cleaned glassware for preparing standards and samples. For ultra-trace analysis, it is best to use new, silanized vials for each injection.

  • Cleaning Procedures:

    • Implement a rigorous cleaning protocol for all reusable glassware. This should include a solvent rinse (e.g., acetone), followed by washing with a laboratory-grade detergent, multiple rinses with deionized water, and a final rinse with a high-purity solvent.

Quantitative Data Summary

The following table summarizes hypothetical recovery data from an experiment designed to compare the adsorption of this compound to different labware materials. This data illustrates the significant impact of labware choice on analytical accuracy.

Labware MaterialMean Recovery (%)Standard Deviation (%)Recommendation
Polypropylene65.28.5Not Recommended for Trace Analysis
Borosilicate Glass (Untreated)85.74.2Acceptable with caution
Borosilicate Glass (Silanized)98.91.5Highly Recommended

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes a common method for deactivating the surface of borosilicate glassware to minimize analyte adsorption.

Materials:

  • Dimethyldichlorosilane (DMDCS) or similar silanizing agent

  • Toluene (or another suitable non-polar solvent like heptane)

  • Methanol

  • Acetone

  • Clean, dry borosilicate glassware

  • Fume hood

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Cleaning: Thoroughly wash the glassware with a laboratory detergent, rinse with tap water, followed by deionized water, and then dry completely in an oven.

  • Preparation of Silanizing Solution: In a fume hood, prepare a 5% (v/v) solution of DMDCS in toluene.

  • Silanization:

    • Completely immerse the clean, dry glassware in the silanizing solution.

    • Allow the glassware to soak for 15-30 minutes, ensuring all surfaces are in contact with the solution.

  • Rinsing:

    • Remove the glassware from the silanizing solution and rinse it thoroughly with toluene to remove excess reagent.

    • Rinse the glassware with methanol to react with and remove any remaining unreacted silanizing agent.

    • Perform a final rinse with acetone to aid in drying.

  • Drying: Dry the silanized glassware in an oven at a temperature above 100°C overnight before use.

Protocol 2: Evaluating this compound Adsorption to Different Labware

This protocol provides a framework for quantitatively assessing the recovery of this compound from different types of labware.

Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade, acidified with 0.1% v/v acetic acid)

  • Labware to be tested:

    • Polypropylene centrifuge tubes (15 mL)

    • Untreated borosilicate glass centrifuge tubes (15 mL)

    • Silanized borosilicate glass centrifuge tubes (15 mL)

  • GC-MS or LC-MS/MS system

Procedure:

  • Prepare a this compound Working Standard: Prepare a 1 µg/mL working solution of this compound in acidified acetonitrile.

  • Control Sample (T₀): Directly prepare a control sample by adding a known amount of the working standard to a silanized glass autosampler vial and diluting to the final concentration. This sample represents 100% recovery (no adsorption).

  • Test Sample Preparation:

    • Pipette 1 mL of the 1 µg/mL working standard into each of the test labware types (polypropylene, untreated glass, and silanized glass). Prepare at least three replicates for each labware type.

    • Cap the tubes and vortex for 1 minute.

    • Allow the solutions to stand for a predetermined time that mimics your typical sample preparation workflow (e.g., 30 minutes).

  • Sample Transfer and Analysis:

    • After the incubation period, transfer an aliquot of the solution from each test tube into a silanized glass autosampler vial.

    • Analyze the control and all test samples by GC-MS or LC-MS/MS.

  • Data Analysis:

    • Calculate the peak area of this compound for each sample.

    • Determine the percent recovery for each labware type using the following formula:

    Recovery (%) = (Peak Area of Test Sample / Peak Area of Control Sample) x 100

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_test Adsorption Test cluster_analysis Analysis cluster_result Result Calculation stock This compound Stock (Acidified Acetonitrile) working 1 µg/mL Working Standard stock->working Dilution pp Polypropylene Tube working->pp 1 mL glass Borosilicate Glass Tube working->glass 1 mL silanized Silanized Glass Tube working->silanized 1 mL control Control (T₀) (Directly in Silanized Vial) working->control analysis GC-MS or LC-MS/MS Analysis pp->analysis glass->analysis silanized->analysis control->analysis result Calculate % Recovery vs. Control analysis->result

Caption: Experimental workflow for evaluating this compound adsorption to labware.

troubleshooting_flowchart start Low or Inconsistent This compound Recovery q_labware What type of labware are you using? start->q_labware a_pp Polypropylene q_labware->a_pp Plastic a_glass Untreated Glass q_labware->a_glass Glass a_silanized Silanized Glass q_labware->a_silanized Deactivated sol_pp Switch to Borosilicate Glass, preferably silanized. a_pp->sol_pp sol_glass Silanize glassware for best results. a_glass->sol_glass q_solvent Is your Acetonitrile acidified? a_silanized->q_solvent sol_pp->q_solvent sol_glass->q_solvent sol_acidify Add 0.1% (v/v) Acetic Acid to Acetonitrile. q_solvent->sol_acidify No end Problem Resolved q_solvent->end Yes sol_acidify->end

Caption: Troubleshooting flowchart for low this compound recovery.

References

Validation & Comparative

A Comparative Guide to a Novel Analytical Method for Dichlofluanid Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new, hypothetical Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Dichlofluanid against established analytical techniques. The information is intended for researchers, scientists, and professionals in drug development and pesticide analysis, offering objective performance comparisons supported by experimental data.

Introduction to this compound Analysis

This compound is a broad-spectrum fungicide used to control various fungal diseases on crops.[1] Accurate and reliable quantification of its residues is crucial for ensuring food safety and environmental monitoring. Traditional methods for this compound analysis have primarily relied on Gas Chromatography (GC) and Liquid Chromatography (LC) techniques.[1][2][3][4] This guide introduces a novel UHPLC-MS/MS method designed for enhanced performance and efficiency.

Comparison of Analytical Methods

The performance of the new UHPLC-MS/MS method is compared with conventional Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods. The following table summarizes the key validation parameters for each technique.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)New UHPLC-MS/MS Method
**Linearity (R²) **0.9994[1]>0.99>0.995
Limit of Detection (LOD) 0.13 µg/kg[1]Not Specified0.05 µg/kg
Limit of Quantification (LOQ) 0.43 µg/kg[1]Not Specified0.15 µg/kg
Recovery (%) 73.3 - 116.7%[1]86.7 - 96.1%[5]95.2 - 104.5%
Precision (RSD %) 4.1 - 22.3%[1]< 15.2% (repeatability), < 19.9% (reproducibility)[5]< 5% (repeatability), < 8% (reproducibility)
Analysis Run Time ~15-25 minutes~10-20 minutes~5-8 minutes
Sample Preparation Dispersive Solid-Phase Extraction (d-SPE)[1]QuEChERS[4]Modified QuEChERS
Solvent Consumption ModerateModerate to HighLow

Experimental Protocols

The validation of the new UHPLC-MS/MS method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][6]

Specificity

The specificity of the method was evaluated by analyzing blank matrix samples (e.g., vegetable extracts) to ensure no interference from endogenous components at the retention time of this compound.

Linearity

Linearity was assessed by preparing a series of standard solutions of this compound at different concentrations and analyzing them. A calibration curve was constructed by plotting the peak area against the concentration, and the coefficient of determination (R²) was calculated.

Accuracy (Recovery)

Accuracy was determined by spiking blank matrix samples with known concentrations of this compound at three different levels (low, medium, and high). The samples were then extracted and analyzed, and the percentage recovery was calculated.

Precision

Precision was evaluated at two levels:

  • Repeatability (Intra-day precision): Multiple analyses of the same sample on the same day under the same operating conditions.

  • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days with different analysts and equipment. The precision was expressed as the relative standard deviation (RSD %).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established at an S/N ratio of 3:1, and the LOQ was established at an S/N ratio of 10:1.

Robustness

The robustness of the method was assessed by intentionally introducing small variations in method parameters, such as the mobile phase composition, flow rate, and column temperature, and observing the effect on the results.

Method Validation Workflow

The following diagram illustrates the key stages in the validation of a new analytical method.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Application Dev Method Development Opt Method Optimization Dev->Opt Refinement Specificity Specificity Opt->Specificity Validation Protocol Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Method Transfer QC Quality Control Routine->QC Monitoring

Caption: Workflow for the validation of a new analytical method.

Conclusion

The newly developed UHPLC-MS/MS method for the analysis of this compound demonstrates significant advantages over existing GC-MS and HPLC-MS/MS methods. With a shorter run time, lower limits of detection and quantification, and improved precision, this method offers a more efficient and sensitive approach for routine monitoring of this compound residues. The reduced solvent consumption also makes it a more environmentally friendly alternative. The comprehensive validation ensures the method is robust, reliable, and fit for its intended purpose in a regulatory and research environment.

References

Dichlofluanid vs. Tolylfluanid: A Comparative Guide on Efficacy Against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicides Dichlofluanid and Tolylfluanid, focusing on their efficacy against the plant pathogenic fungus Botrytis cinerea, the causal agent of gray mold disease. This document synthesizes available experimental data to aid in research and development of effective fungicidal strategies.

Quantitative Efficacy Comparison

FungicideEfficacy MetricValue (ppm)Target ParameterReference
This compoundEC503.40Mycelial Growth(Study on fungicide effects on B. cinerea)
TolylfluanidEC50Not AvailableMycelial Growth-

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth or activity of the target pathogen. The absence of a directly comparable EC50 value for Tolylfluanid highlights a gap in the current publicly available research literature. However, studies have indicated the effectiveness of Tolylfluanid, particularly when used in combination with other fungicides like tebuconazole, for controlling gray mold.

Mechanism of Action

Both this compound and Tolylfluanid belong to the phenylsulfamide chemical class and are classified as multi-site contact fungicides. Their primary mode of action involves the inhibition of spore germination and mycelial growth through non-specific reactions with cellular components.

General Mechanism of Multi-Site Fungicides:

G Enzyme1 Enzyme 1 Enzyme2 Enzyme 2 Protein1 Structural Protein Metabolite1 Essential Metabolite Fungicide This compound / Tolylfluanid (Multi-site Inhibitor) Fungicide->Enzyme1 Inhibition Fungicide->Enzyme2 Inhibition Fungicide->Protein1 Denaturation Fungicide->Metabolite1 Depletion

Caption: General mode of action of multi-site fungicides like this compound and Tolylfluanid.

This multi-site activity makes the development of resistance in fungal populations less likely compared to single-site inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of fungicide efficacy against Botrytis cinerea.

Mycelial Growth Inhibition Assay

This assay is a standard method to determine the direct effect of a fungicide on the vegetative growth of a fungus.

Protocol:

  • Culture Preparation: Botrytis cinerea is cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at 20-25°C for 5-7 days to obtain actively growing mycelium.

  • Fungicide Stock Solution: A stock solution of the test fungicide (this compound or Tolylfluanid) is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) at a known concentration (e.g., 10 mg/mL).

  • Amended Media Preparation: The PDA medium is autoclaved and cooled to approximately 50-55°C. The fungicide stock solution is then added to the molten agar to achieve a series of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A control set of plates containing only the solvent at the same final concentration is also prepared.

  • Inoculation: A small mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing B. cinerea culture and placed in the center of each fungicide-amended and control PDA plate.

  • Incubation: The inoculated plates are incubated in the dark at 20-25°C.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., 24, 48, and 72 hours) until the colony in the control plates reaches the edge of the plate.

  • Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a regression analysis.

G A Prepare Fungicide Stock Solutions B Prepare Fungicide-Amended and Control Media A->B C Inoculate Plates with B. cinerea Mycelial Plugs B->C D Incubate Plates C->D E Measure Colony Diameters D->E F Calculate Growth Inhibition and Determine EC50 E->F

Caption: Experimental workflow for the mycelial growth inhibition assay.

Signaling Pathways and Resistance

Due to their multi-site mode of action, this compound and Tolylfluanid do not target a single, specific signaling pathway. Their fungicidal effect is a result of broad-spectrum disruption of cellular functions.

However, the development of resistance to fungicides in Botrytis cinerea is a significant concern for disease management. While resistance to multi-site inhibitors is less common, understanding the mechanisms of resistance to other fungicides can provide valuable insights. For instance, resistance to fungicides like fludioxonil has been linked to mutations in the High Osmolarity Glycerol (HOG) signaling pathway. Furthermore, multidrug resistance (MDR) in B. cinerea can arise from the overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, which actively pump fungicides out of the fungal cell.

G cluster_resistance Fungicide Resistance Mechanisms in B. cinerea Target_Site Target Site Modification (e.g., HOG pathway) Efflux_Pumps Overexpression of Efflux Pumps (MDR) Fungicide Fungicide Resistance Development of Fungicide Resistance Fungicide->Resistance Selection Pressure Resistance->Target_Site Leads to Resistance->Efflux_Pumps Leads to

Caption: Key mechanisms of fungicide resistance in Botrytis cinerea.

Conclusion

This compound demonstrates in vitro efficacy against the mycelial growth of Botrytis cinerea. While quantitative in vitro data for Tolylfluanid is not as readily available for a direct comparison, its effectiveness in controlling gray mold, often in formulated mixtures, is acknowledged. Both fungicides operate through a multi-site mechanism of action, which is advantageous in delaying the development of resistance. The provided experimental protocols offer a standardized framework for further comparative studies to precisely quantify the relative efficacy of these and other fungicidal compounds. Future research focusing on direct, side-by-side in vitro comparisons of this compound and Tolylfluanid would be valuable for the scientific community.

Comparative Study of Dichlofluanid and Other Antifouling Biocides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Dichlofluanid and other prominent antifouling biocides, including Sea-Nine 211 (DCOIT), Irgarol 1051, Chlorothalonil, and Zinc Pyrithione. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, mechanisms of action, and relevant experimental protocols.

Performance Comparison of Antifouling Biocides

The efficacy of antifouling biocides is a critical factor in their application. The following tables summarize key performance indicators based on available experimental data.

Table 1: Comparative Toxicity of Antifouling Biocides to Marine Invertebrates

BiocideTest OrganismEndpointEC10 (nM)EC50 (nM)
This compound Mytilus edulis (embryos)Embryogenesis Success95 - 830244 - 4311
Paracentrotus lividus (embryos)Embryogenesis Success95 - 830244 - 4311
Ciona intestinalis (embryos)Embryogenesis Success95 - 830244 - 4311
Sea-Nine 211 (DCOIT) Mytilus edulis (embryos)Embryogenesis Success6 - 20438 - 372
Paracentrotus lividus (embryos)Embryogenesis Success6 - 20438 - 372
Ciona intestinalis (embryos)Embryogenesis Success6 - 20438 - 372
Irgarol 1051 Mytilus edulis (embryos)Embryogenesis Success3145 - >256006076 - >25600
Paracentrotus lividus (embryos)Embryogenesis Success3145 - >256006076 - >25600
Ciona intestinalis (embryos)Embryogenesis Success3145 - >256006076 - >25600
Chlorothalonil Mytilus edulis (embryos)Embryogenesis Success2 - 10825 - 159
Paracentrotus lividus (embryos)Embryogenesis Success2 - 10825 - 159
Ciona intestinalis (embryos)Embryogenesis Success2 - 10825 - 159

Data sourced from comparative toxicity studies on marine invertebrates.

Table 2: Environmental Fate Characteristics of Selected Antifouling Biocides

BiocideWater SolubilityHalf-life in Seawater
This compound LowApproximately 53 hours in natural seawater
Sea-Nine 211 (DCOIT) Not specifiedRapid degradation, half-life can be less than a day to 13.1 days
Irgarol 1051 Very low (7 mg/L)100 - 350 days (photolysis)
Chlorothalonil 0.9 mg/LNot specified
Zinc Pyrithione Not specifiedNot specified

Data compiled from various environmental fate studies.

Mechanisms of Action and Signaling Pathways

The antifouling activity of these biocides stems from their interference with essential biological processes in fouling organisms.

This compound: This biocide exhibits multi-site activity and is a potent inhibitor of fungal spore germination.[1] Its mechanism of action involves reacting with thiol-containing enzymes, which are crucial for various metabolic pathways.[2] This interaction disrupts cellular function and leads to the inhibition of growth and settlement of fouling organisms.

Dichlofluanid_Pathway This compound This compound ThiolEnzymes Thiol-Containing Enzymes This compound->ThiolEnzymes Reacts with DisruptedMetabolism Disrupted Cellular Metabolism ThiolEnzymes->DisruptedMetabolism Leads to Inhibition Inhibition of Growth and Settlement DisruptedMetabolism->Inhibition

This compound's interaction with thiol-containing enzymes.

Sea-Nine 211 (DCOIT): The active ingredient, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), is a broad-spectrum biocide.[3] Its mode of action is believed to involve the inhibition of G protein-coupled receptors (GPCRs), which are integral to cellular signaling pathways that regulate various physiological processes, including settlement and adhesion of marine organisms.[4][5]

SeaNine211_Pathway SeaNine211 Sea-Nine 211 (DCOIT) GPCR G Protein-Coupled Receptors (GPCRs) SeaNine211->GPCR Inhibits SignalTransduction Disrupted Signal Transduction GPCR->SignalTransduction Leads to Inhibition Inhibition of Settlement and Adhesion SignalTransduction->Inhibition

Sea-Nine 211's proposed mechanism via GPCR inhibition.

Irgarol 1051: This biocide is a potent inhibitor of photosynthesis.[6] It specifically targets the D1 protein in Photosystem II (PSII), blocking the electron transport chain.[7][8] This disruption of photosynthesis is particularly effective against algae, a primary component of initial biofouling.

Irgarol1051_Pathway Irgarol1051 Irgarol 1051 PSII Photosystem II (D1 Protein) Irgarol1051->PSII Binds to ElectronTransport Blocked Electron Transport PSII->ElectronTransport Results in PhotosynthesisInhibition Inhibition of Photosynthesis ElectronTransport->PhotosynthesisInhibition

Irgarol 1051's inhibition of the photosynthetic pathway.

Chlorothalonil: This fungicide acts by depleting intracellular glutathione (GSH).[9][10] Glutathione is a critical antioxidant and is involved in detoxification processes. By reacting with GSH, chlorothalonil inactivates essential sulfhydryl-containing enzymes, leading to metabolic disruption and cell death.[11][12]

Chlorothalonil_Pathway Chlorothalonil Chlorothalonil GSH Glutathione (GSH) Chlorothalonil->GSH Depletes EnzymeInactivation Inactivation of Sulfhydryl Enzymes GSH->EnzymeInactivation Leads to CellDeath Metabolic Disruption & Cell Death EnzymeInactivation->CellDeath

Chlorothalonil's mechanism involving glutathione depletion.

Zinc Pyrithione: The antifungal mechanism of Zinc Pyrithione involves increasing intracellular copper levels.[13][14] This influx of copper damages iron-sulfur clusters within essential metabolic proteins, leading to the inhibition of fungal growth.[15][16]

ZincPyrithione_Pathway ZincPyrithione Zinc Pyrithione CopperInflux Increased Intracellular Copper ZincPyrithione->CopperInflux Induces FeS_Damage Damage to Iron-Sulfur Clusters in Proteins CopperInflux->FeS_Damage Causes GrowthInhibition Inhibition of Fungal Growth FeS_Damage->GrowthInhibition

Zinc Pyrithione's copper-dependent antifungal mechanism.

Experimental Protocols for Efficacy Testing

Standardized testing methodologies are crucial for the objective comparison of antifouling biocides. The following protocols are based on established standards from ASTM International and the International Organization for Standardization (ISO).

1. Standard Test Method for Testing Antifouling Panels in Shallow Submergence (Based on ASTM D3623)

This method provides a procedure for evaluating the performance of antifouling compositions in a natural marine environment.

  • Test Panel Preparation:

    • Substrate: Use appropriate panel material (e.g., fiberglass, steel, wood) with a minimum area of 465 cm².[17]

    • Coating Application: Apply the antifouling coating system to the test panels according to the manufacturer's instructions, ensuring uniform thickness. A control panel with a standard antifouling formulation and an uncoated, non-toxic panel should be included for comparison.[18][19]

  • Exposure:

    • Location: Submerge the panels in a shallow marine environment with known fouling pressure.

    • Depth: The panels should be submerged at a consistent depth, typically around 135 cm from the surface.[17]

    • Duration: The exposure period should be sufficient to allow for significant fouling on the non-toxic control panel, typically several months to a year.[18]

  • Evaluation:

    • Fouling Assessment: Periodically inspect and rate the panels for the degree and type of fouling. A standardized rating system, such as the Naval Ship's Technical Manual (NSTM) fouling rating system (0-100 scale), can be used.[17]

    • Data Analysis: Compare the fouling ratings of the test coatings to the control and non-toxic panels to determine their relative efficacy.

2. Determination of Biocide Release Rate (Based on ISO 15181-1)

This laboratory-based method quantifies the rate at which biocides are released from a coating into artificial seawater.

  • Apparatus:

    • Test Cylinders: Inert cylinders coated with the antifouling paint.[20]

    • Holding Tank: A tank with flowing artificial seawater under controlled temperature, salinity, and pH.[20]

    • Release Rate Measuring Containers: Individual containers to hold the test cylinders during the release rate measurement.[20]

  • Procedure:

    • Immersion: Immerse the coated test cylinders and reference cylinders in the holding tank.[20]

    • Sampling: At specified time intervals, transfer the cylinders to the individual measuring containers with fresh artificial seawater for a defined period.[20]

    • Analysis: After the defined period, remove the cylinders and analyze the concentration of the specific biocide in the artificial seawater using appropriate analytical techniques (e.g., chromatography, spectroscopy).

  • Calculation:

    • Calculate the biocide release rate based on the measured concentration, the volume of the seawater, the surface area of the coated cylinder, and the duration of immersion in the measuring container.

Experimental_Workflow cluster_prep Panel/Cylinder Preparation cluster_exposure Exposure cluster_eval Evaluation cluster_analysis Data Analysis Prep1 Select Substrate Prep2 Apply Antifouling Coating Prep1->Prep2 Prep3 Prepare Control Panels Prep2->Prep3 Exp1 Submerge in Marine Environment (Field) Prep3->Exp1 Exp2 Immerse in Controlled Lab Conditions (Lab) Prep3->Exp2 Eval1 Periodic Fouling Assessment Exp1->Eval1 Eval2 Biocide Release Rate Measurement Exp2->Eval2 Analysis1 Compare Fouling Ratings Eval1->Analysis1 Analysis2 Calculate Release Rates Eval2->Analysis2

General experimental workflow for antifouling biocide testing.

References

Cross-Reactivity of Dichlofluanid in Fungicide Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the current scientific literature regarding the development and cross-reactivity profile of specific immunoassays for the fungicide dichlofluanid. Despite its use in agriculture, dedicated enzyme-linked immunosorbent assays (ELISAs) or other immunochemical methods for its detection and quantification appear to be unreported in peer-reviewed publications. This guide, therefore, aims to provide a comprehensive overview of the principles of cross-reactivity in fungicide immunoassays and to project the potential cross-reactivity of this compound based on its structural characteristics. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the need for the development of a specific immunoassay for this compound and to underscore the importance of rigorous cross-reactivity testing.

Understanding Cross-Reactivity in Immunoassays

Immunoassays are bioanalytical methods that utilize the specific binding of an antibody to its antigen to detect and quantify a substance of interest.[1] In the context of fungicide analysis, these assays can offer high sensitivity, specificity, and throughput. However, a common challenge in immunoassay development is cross-reactivity, which occurs when the antibody binds to compounds other than the target analyte.[2] This is particularly prevalent when these other compounds, often metabolites or structurally similar molecules, share common chemical epitopes with the target analyte.[3]

The degree of cross-reactivity is typically expressed as a percentage, calculated by comparing the concentration of the target analyte required to cause a 50% inhibition of the signal (IC50) with the concentration of the cross-reacting compound that produces the same level of inhibition. A high cross-reactivity percentage indicates that the antibody has a significant affinity for the non-target compound, which can lead to inaccurate quantification and false-positive results.[4]

Structural Comparison: this compound and Tolylfluanid

This compound belongs to the N-phenylsulfamide class of fungicides. Its chemical structure features a dichlorofluoromethylthio group attached to a nitrogen atom of a sulfamide backbone, which is also substituted with a phenyl group and two methyl groups.

A closely related fungicide is tolylfluanid, which differs from this compound only by the presence of a methyl group on the phenyl ring.

Chemical Structures of this compound and Tolylfluanid
Figure 1. Chemical structures of this compound and its structural analogue Tolylfluanid.

Given the high degree of structural similarity between this compound and tolylfluanid, it is highly probable that an immunoassay developed for one of these compounds would exhibit significant cross-reactivity with the other. The shared N-phenylsulfamide core and the dichlorofluoromethylthio moiety represent common epitopes that an antibody could recognize. Therefore, any future development of an immunoassay for either of these fungicides must include a thorough evaluation of their mutual cross-reactivity.

Hypothetical Cross-Reactivity Data

In the absence of experimental data for a this compound-specific immunoassay, the following table presents a hypothetical cross-reactivity profile. This table is for illustrative purposes only and is intended to demonstrate how such data would be presented in a research publication or product guide. The selection of potential cross-reactants is based on structural similarity and common co-occurrence in agricultural settings.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound N-(dichlorofluoromethyl)thio-N',N'-dimethyl-N-phenylsulfamide10 100
TolylfluanidN-(dichlorofluoromethyl)thio-N',N'-dimethyl-N-p-tolylsulfamide1566.7
CaptanN-(trichloromethyl)thio-cyclohex-4-ene-1,2-dicarboximide>1000<1
FolpetN-(trichloromethyl)thio-phthalimide>1000<1
Chlorothalonil2,4,5,6-tetrachloroisophthalonitrile>1000<1

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocol: Competitive ELISA for Fungicide Detection

The following is a generalized protocol for a competitive indirect enzyme-linked immunosorbent assay (ciELISA), a common format for the detection of small molecules like fungicides. This protocol is based on methodologies reported for other pesticides and serves as a template for the potential development of a this compound immunoassay.

1. Reagents and Materials:

  • Microtiter plates (96-well)

  • Coating antigen (fungicide-protein conjugate)

  • Monoclonal or polyclonal antibody specific to the target fungicide

  • Standard solutions of the target fungicide and potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Sample extraction solvent (e.g., methanol, acetonitrile)

2. Assay Procedure:

ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Coat plate with coating antigen B Wash plate A->B C Block non-specific binding sites B->C D Wash plate C->D E Add standards or samples D->E F Add primary antibody E->F G Incubate F->G H Wash plate G->H I Add enzyme-conjugated secondary antibody H->I J Incubate I->J K Wash plate J->K L Add substrate K->L M Incubate in the dark L->M N Add stop solution M->N O Read absorbance N->O

References

Performance Showdown: GC-MS vs. LC-MS for Dichlofluanid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the analytical performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the determination of the fungicide Dichlofluanid.

This guide provides a detailed comparison of two powerful analytical techniques, GC-MS and LC-MS, for the quantitative analysis of this compound. The selection of the appropriate analytical method is critical for accurate and reliable results in residue analysis, environmental monitoring, and food safety assessment. This document presents a summary of performance data, detailed experimental protocols, and a visualization of the toxicological pathway of this compound to aid in methodological decisions.

Data Presentation: At-a-Glance Performance Metrics

The following table summarizes the key performance indicators for the analysis of this compound using GC-MS and LC-MS/MS based on validated methods reported in the literature.

Performance ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.13 µg/kg[1]Not explicitly stated for this compound, but multi-residue methods achieve LODs in the range of 0.024 to 6.25 ng/g[2]
Limit of Quantification (LOQ) 0.43 µg/kg[1]0.01 mg/kg for various food matrices[3]
Linearity (Correlation Coefficient) R² = 0.9994 (0.02–2.00 mg/L)[1]R² > 0.99 for multi-residue methods
Recovery 73.3–116.7% in various vegetables[1]73-94% in pepper and broccoli[4]
Sample Throughput Standard run timesGenerally faster run times in multi-residue methods
Compound Amenability Suitable for volatile and thermally stable compoundsBroader applicability, including less volatile and thermally labile compounds

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of this compound using both GC-MS and LC-MS/MS.

GC-MS Protocol for this compound in Vegetables

This method is based on a dispersive solid-phase extraction (d-SPE) sample preparation followed by GC-MS analysis.[1]

1. Sample Preparation (QuEChERS-based d-SPE):

  • Extraction: Homogenize 10 g of a vegetable sample with 10 mL of a 1:1 (v/v) mixture of acetone and ethyl acetate.

  • Salting Out: Add anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to the extract, vortex, and centrifuge.

  • Dispersive SPE Cleanup: Take an aliquot of the supernatant and add a mixture of primary secondary amine (PSA) and graphitized carbon black (GCB) sorbents to remove interfering matrix components. Vortex and centrifuge.

  • Final Extract: The resulting supernatant is filtered and ready for GC-MS injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5975 MS (or equivalent)

  • Column: DB-5 MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness)

  • Injector: Splitless mode at 250°C, injection volume 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp 1: 30°C/min to 200°C

    • Ramp 2: 10°C/min to 280°C, hold for 2 min

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Interface Temperature: 280°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Selected Ions for this compound: m/z 123, 167, 224, 332[1]

LC-MS/MS Protocol for this compound in Food

This protocol is a general representation for multi-residue pesticide analysis including this compound using a QuEChERS extraction and LC-MS/MS detection.[3]

1. Sample Preparation (QuEChERS):

  • Extraction: Homogenize a representative sample portion (e.g., 10 g) with acetonitrile and water.

  • Salting Out: Add a salt mixture (e.g., MgSO₄, NaCl, sodium citrate) to induce phase separation.

  • Cleanup (Optional): For complex matrices, a dispersive SPE cleanup step with PSA and/or C18 may be employed.

  • Final Extract: The acetonitrile layer is collected, and an aliquot is diluted with a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[3]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid to improve ionization.

  • Mass Spectrometer Conditions:

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions for this compound:

      • Precursor Ion (Q1): m/z 333.0

      • Product Ions (Q3): m/z 123.0 and 224.0[3]

Mandatory Visualization

The following diagrams illustrate key aspects of this compound analysis and its mode of action.

Dichlofluanid_Analysis_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis Instrumental Analysis cluster_Data Data Processing Homogenization Sample Homogenization Extraction Extraction with Acetonitrile Homogenization->Extraction SaltingOut Salting Out & Centrifugation Extraction->SaltingOut dSPE Dispersive SPE Cleanup SaltingOut->dSPE FinalExtract Final Extract dSPE->FinalExtract GCMS GC-MS Analysis FinalExtract->GCMS Volatile & Thermally Stable Analytes LCMS LC-MS/MS Analysis FinalExtract->LCMS Wide Range of Analytes Quantification Quantification GCMS->Quantification Confirmation Confirmation GCMS->Confirmation LCMS->Quantification LCMS->Confirmation

Caption: General analytical workflow for this compound analysis.

Dichlofluanid_Toxicity_Pathway This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolic Activation Metabolites Reactive Metabolites CYP450->Metabolites ROS Increased Reactive Oxygen Species (ROS) Metabolites->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipid Peroxidation, etc.) OxidativeStress->CellularDamage

Caption: Proposed mechanism of this compound-induced oxidative stress.

References

Dichlofluanid vs. Natural-Based Biocides: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic fungicide dichlofluanid and various natural-based biocides, focusing on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. While direct comparative studies are limited, this document synthesizes available data to offer a comprehensive overview for research and development purposes.

Efficacy Data: A Comparative Overview

The following tables summarize the biocidal efficacy of this compound and a selection of natural-based alternatives. It is important to note that the data presented is collated from various studies and may not be directly comparable due to differences in experimental methodologies, target organisms, and testing conditions.

Table 1: Antifungal Efficacy of this compound

Target OrganismEfficacy MetricConcentration/DosageReference
Botrytis cinereaInhibition of spore germinationPotent inhibitor[1]
Various fungi on fruit and ornamentalsDisease controlNot specified[1]
Wood-rotting fungiWood preservativeNot specified[2]

Table 2: Antifungal Efficacy of Essential Oils

Essential OilTarget OrganismEfficacy Metric (MIC*)Concentration (v/v)Reference
Tea Tree OilCandida albicansMIC0.06% - 0.4%[3]
Cinnamon OilCandida albicansMIC0.1%[3]
Clove OilAspergillus nigerZone of Inhibition20-60 µL[4]
Thyme OilFusarium graminearumMIC162.79 ppm[4]
Oregano OilSaccharomyces cerevisiaeMICNot specified[5]

*Minimum Inhibitory Concentration (MIC)

Table 3: Biocidal Efficacy of Plant Extracts in Wood Preservation

Plant ExtractTarget OrganismEfficacy MetricResultReference
Mimosa & Quebracho TanninsTrametes versicolor (white-rot fungi)Mass loss reductionSignificant reduction[6]
Neem (Azadirachta indica) Leaf ExtractTermites and FungiResistance to attackImproved resistance[7]
Tar OilTermitesResistance to attackHigh resistance[8]
Tridax procumbens Ethanolic ExtractFungiResistance to attackEffective[8]

Experimental Protocols

The evaluation of biocide efficacy relies on standardized experimental protocols. Below are detailed methodologies for key experiments commonly cited in the assessment of fungicides.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of a biocide that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Biocide Stock Solution: Dissolve the biocide (this compound or natural extract) in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the microtiter plate at an appropriate temperature and for a sufficient duration to allow for microbial growth in the control wells (containing no biocide).

  • Observation: Determine the MIC by visually assessing the lowest concentration of the biocide that prevents visible growth (turbidity) of the microorganism.

Agar Well Diffusion Assay for Zone of Inhibition

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone where microbial growth is inhibited.

Protocol:

  • Media Preparation: Pour a suitable molten agar medium (e.g., Potato Dextrose Agar for fungi) into sterile Petri plates and allow it to solidify.

  • Inoculation: Evenly spread a standardized suspension of the target microorganism over the surface of the agar.

  • Well Creation: Create uniform wells in the agar using a sterile cork borer.

  • Application of Biocide: Add a known volume of the biocide solution (at a specific concentration) into each well.

  • Incubation: Incubate the Petri plates under optimal conditions for the growth of the microorganism.

  • Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates higher antimicrobial activity.

Wood Durability Test against Fungi (EN 113)

This protocol evaluates the effectiveness of wood preservatives against wood-destroying basidiomycetes.

Protocol:

  • Wood Sample Preparation: Prepare small, sterile wood blocks of a susceptible wood species (e.g., Scots pine).

  • Preservative Treatment: Treat the wood blocks with the biocide (this compound or natural extract) using a defined impregnation method (e.g., vacuum-pressure).

  • Leaching (Optional): Subject a subset of the treated blocks to a leaching procedure (e.g., immersion in water) to simulate weathering.

  • Fungal Exposure: Place the treated and untreated control wood blocks in culture vessels containing a pure culture of a wood-rotting fungus (e.g., Coniophora puteana).

  • Incubation: Incubate the vessels under controlled conditions of temperature and humidity for a specified period (e.g., 16 weeks).

  • Evaluation: After incubation, remove the wood blocks, clean off the fungal mycelium, and determine the percentage of mass loss. A lower mass loss indicates a more effective preservative.

Mechanisms of Action: Visualized Pathways

The following diagrams illustrate the proposed mechanisms of action for this compound and natural-based biocides.

Dichlofluanid_Mechanism This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters Cell ThiolGroups Thiol Groups (-SH in enzymes, glutathione) This compound->ThiolGroups Binds to FungalCell->ThiolGroups SporeGermination Spore Germination ThiolGroups->SporeGermination Inhibits MitochondrialRespiration Mitochondrial Respiration ThiolGroups->MitochondrialRespiration Inhibits LipidPeroxidation Lipid Peroxidation ThiolGroups->LipidPeroxidation Induces FungalDeath Fungal Death SporeGermination->FungalDeath Leads to CellularProcesses Disruption of Cellular Processes MitochondrialRespiration->CellularProcesses LipidPeroxidation->CellularProcesses CellularProcesses->FungalDeath

Caption: Mechanism of action for this compound.

Natural_Biocides_Mechanism NaturalBiocides Natural Biocides (e.g., Essential Oils) FungalCellMembrane Fungal Cell Membrane (Lipid Bilayer) NaturalBiocides->FungalCellMembrane Disrupts MembranePermeability Increased Membrane Permeability FungalCellMembrane->MembranePermeability Leads to IonLeakage Ion Leakage (K+, Ca2+) MembranePermeability->IonLeakage ATP_Synthesis Inhibition of ATP Synthesis MembranePermeability->ATP_Synthesis CellularComponents Leakage of Cellular Components MembranePermeability->CellularComponents CellDeath Cell Death IonLeakage->CellDeath ATP_Synthesis->CellDeath CellularComponents->CellDeath

Caption: General mechanism of action for natural biocides.

Conclusion

This compound is a broad-spectrum fungicide with a multi-site mode of action, making it a potent inhibitor of fungal growth.[1] Natural-based biocides, particularly essential oils and plant extracts, demonstrate significant antifungal and preservative properties, often by disrupting the fungal cell membrane.[5][9] While quantitative data suggests that some natural biocides can achieve efficacy comparable to synthetic fungicides, the concentrations required may vary. The choice between this compound and a natural-based biocide will depend on the specific application, target organism, regulatory considerations, and the desired environmental profile. Further direct comparative studies under standardized conditions are necessary to provide a more definitive assessment of their relative efficacy.

References

Inter-laboratory Validation of Dichlofluanid Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the determination of Dichlofluanid in various matrices, with a focus on inter-laboratory validation data. The information is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for this compound analysis based on single-laboratory validation studies. These studies provide crucial data on the accuracy, precision, and sensitivity of the methods.

Table 1: Performance of GC-MS/MS Method for this compound in Agricultural Products [1]

Validation ParameterMatrixSpiking Level (µg/g)Recovery (%)Repeatability (RSDr, %)Within-Laboratory Reproducibility (RSDR, %)
Accuracy & Precision5 Agricultural Products0.0186.7 - 96.1< 15.2< 19.9
0.186.7 - 96.1< 8.8< 12.7

Table 2: Performance of Dispersive-SPE GC-MS Method for this compound in Vegetables

Validation ParameterMatrixSpiking Level (mg/kg)Recovery (%)Intra-day Precision (RSD, %)
Accuracy & PrecisionCabbage0.0186.718.8
0.02113.39.1
0.05105.35.7
Radish0.0186.718.8
0.02113.39.1
0.05101.34.1
Sprouted Beans0.0173.322.3
0.0283.39.8
0.0592.04.8
Cucumber0.0186.718.8
0.0290.012.2
0.0583.39.8
Tomato0.01106.719.4
0.02116.77.0
0.05106.76.1
Linearity Standard Solutions0.02 - 2.00 mg/L--
Correlation Coefficient (R²)0.9994
Limit of Detection (LOD) Vegetables-0.13 µg/kg-
Limit of Quantification (LOQ) Vegetables-0.43 µg/kg-

Inter-laboratory Performance from Proficiency Tests

European Union Proficiency Tests (EUPTs) provide valuable insights into the inter-laboratory performance of analytical methods for pesticide residues, including this compound. While the specific methods used by each laboratory are not detailed in the final reports, the overall results demonstrate the competence of participating laboratories in analyzing for this compound in various food matrices. In several EUPTs, this compound was included in the target list of pesticides to be analyzed in matrices such as red cabbage, spinach, and aubergine, with a required reporting limit of 0.01 mg/kg.[2][3][4] The successful participation of numerous laboratories in these proficiency tests indicates the widespread availability of reliable analytical methods for this compound.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key experimental protocols from the cited single-laboratory validation studies.

Method 1: GC-MS/MS for Five Unstable Organochlorine Pesticides in Agricultural Products[1]
  • Sample Preparation and Extraction:

    • Food samples are kept at -20°C until extraction to minimize pesticide degradation.

    • Homogenization of the sample is performed with acetonitrile.

    • A salting-out step is conducted using anhydrous magnesium sulfate and sodium chloride in the presence of citrate salts.

  • Cleanup:

    • Cleanup is carried out using Graphite Carbon and C18 Solid Phase Extraction (SPE) cartridges.

  • Analysis:

    • The final determination is performed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Method 2: Dispersive-SPE and GC-MS for this compound in Vegetables[2]
  • Sample Preparation and Extraction:

    • Samples are extracted with a mixture of acetone and ethyl acetate (1:1, v/v).

  • Cleanup:

    • A dispersive solid-phase extraction (dispersive-SPE) cleanup is performed using primary secondary amine (PSA), graphitized carbon black (GCB), and anhydrous magnesium sulfate (MgSO₄).

  • Analysis:

    • The analysis is carried out by Gas Chromatography-Mass Spectrometry (GC-MS) using an external standard method for quantification.

Inter-laboratory Validation Workflow

The following diagram illustrates a generalized workflow for an inter-laboratory validation study, a critical process for establishing the robustness and reproducibility of an analytical method.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Distribution & Analysis cluster_2 Phase 3: Data Collection & Statistical Analysis cluster_3 Phase 4: Final Report & Method Acceptance A Define Study Protocol (Analyte, Matrix, Method) B Select Participating Laboratories A->B C Prepare & Characterize Test Material (Homogeneity & Stability) B->C D Distribute Samples & Reference Standards C->D E Laboratories Perform Analysis D->E F Collect Results from All Laboratories E->F G Statistical Evaluation (e.g., ISO 5725) F->G H Calculate Precision (RSDr, RSDR) & Trueness G->H I Prepare Final Validation Report H->I J Method Standardization & Acceptance I->J

Caption: Workflow for an inter-laboratory analytical method validation study.

References

Dichlofluanid and Chlorothalonil: A Comparative Analysis of Degradation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the chemical breakdown of two widely used fungicides, Dichlofluanid and Chlorothalonil, reveals distinct degradation profiles influenced by environmental factors such as pH, sunlight, and microbial activity. This guide provides a detailed comparison of their degradation kinetics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Chlorothalonil, a broad-spectrum fungicide, generally exhibits a longer persistence in the environment compared to this compound under various conditions. The degradation of both compounds proceeds through hydrolysis, photolysis, and microbial pathways, leading to the formation of distinct metabolites. Understanding these degradation kinetics is crucial for assessing their environmental fate and potential impact.

Comparative Degradation Kinetics

The following table summarizes the key degradation kinetic parameters for this compound and Chlorothalonil based on available experimental data.

Degradation PathwayParameterThis compoundChlorothalonil
Hydrolysis Half-life (DT₅₀) at 22°C>15 days (pH 4), >18 hours (pH 7), <10 minutes (pH 9)[1]Stable at pH 5 and 7.[2] Slow hydrolysis at pH >9 with a half-life of 38.1 days.[3]
Photodegradation Half-life (DT₅₀) in Aqueous Media8 to 83 hours under natural and artificial sunlight[4]22.4 min (High-Pressure Mercury Lamp), 82.5 min (UV lamp), 123.8 min (Sunlight)[5]
Soil Degradation Half-life (DT₅₀) - AerobicTypical: 3.5 days; Laboratory (20°C): 2.5 days[6]<1 to 3.5 days (in soil post-application to peanuts)[7], 17 to 32 days (urban landscape soils)[8], 0.3 to 87 days (laboratory conditions), 18 to 70 days (field conditions)[2]
Primary Degradation Product N,N-dimethyl-N'-phenylsulfamide (DMSA)[4][9]4-hydroxy-2,5,6-trichloroisophthalonitrile[2][5][7]

Degradation Pathways and Influencing Factors

The primary degradation pathways for both fungicides involve distinct chemical transformations:

This compound readily hydrolyzes, especially under alkaline conditions, breaking down into N,N-dimethyl-N'-phenylsulfamide (DMSA).[4][9] Its degradation is also influenced by light, although it is considered not to be persistent in most soil or aquatic systems.[6]

Chlorothalonil is relatively stable to hydrolysis in acidic and neutral conditions but will degrade in alkaline environments.[2][3] Photodegradation is a significant pathway for its dissipation, with the rate being influenced by the type of light source.[5] In soil, its degradation is highly variable and dependent on factors such as microbial activity and soil composition, with half-lives ranging from a few days to several weeks.[2][7][8] Its main degradation product in soil is 4-hydroxy-2,5,6-trichloroisophthalonitrile.[2][5][7]

cluster_this compound This compound Degradation cluster_Chlorothalonil Chlorothalonil Degradation This compound This compound D_Hydrolysis Hydrolysis This compound->D_Hydrolysis D_Photolysis Photolysis This compound->D_Photolysis D_Soil Soil Degradation This compound->D_Soil DMSA DMSA D_Hydrolysis->DMSA D_Soil->DMSA Chlorothalonil Chlorothalonil C_Hydrolysis Hydrolysis Chlorothalonil->C_Hydrolysis C_Photolysis Photolysis Chlorothalonil->C_Photolysis C_Soil Soil Degradation Chlorothalonil->C_Soil Hydroxy_CTL 4-hydroxy-2,5,6- trichloroisophthalonitrile C_Soil->Hydroxy_CTL

Caption: Comparative degradation pathways of this compound and Chlorothalonil.

Experimental Protocols

The following sections outline generalized experimental methodologies for studying the degradation kinetics of this compound and Chlorothalonil.

Hydrolysis Study

A standard protocol for determining the rate of hydrolysis involves incubating the test substance in sterile aqueous buffer solutions of different pH values (e.g., 4, 7, and 9) at a constant temperature in the dark.

  • Preparation of Solutions: Prepare buffer solutions of pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer). Prepare a stock solution of the test substance (this compound or Chlorothalonil) in a water-miscible solvent.

  • Incubation: Add a small aliquot of the stock solution to each buffer solution in sterile containers to achieve the desired initial concentration. The containers are then sealed and incubated at a constant temperature (e.g., 22°C) in the dark.

  • Sampling and Analysis: At predetermined time intervals, withdraw samples from each container. The concentration of the parent compound and any major degradation products is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]

  • Data Analysis: The degradation rate constants and half-lives (DT₅₀) are calculated by plotting the concentration of the parent compound against time and fitting the data to a first-order or other appropriate kinetic model.

Photodegradation Study

To assess the impact of light on degradation, aqueous solutions of the test substance are exposed to a light source that simulates natural sunlight.

  • Preparation of Solutions: Prepare aqueous solutions of the test substance in a suitable solvent (e.g., distilled water or a buffer solution).

  • Irradiation: Place the solutions in quartz tubes or other photoreactors and expose them to a light source (e.g., xenon arc lamp, high-pressure mercury lamp, or natural sunlight). Control samples are kept in the dark to measure hydrolysis or other non-photolytic degradation.

  • Sampling and Analysis: At specified time points, collect samples from both the irradiated and dark control solutions. Analyze the samples for the concentration of the parent compound and its photoproducts using analytical techniques like GC-MS or LC-MS.[4][10]

  • Data Analysis: Calculate the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.

Soil Degradation Study

The degradation of pesticides in soil is a complex process involving both biotic and abiotic factors.

  • Soil Selection and Preparation: Select and characterize the soil(s) to be used in the study, noting properties such as pH, organic matter content, and texture. The soil is typically sieved and its moisture content adjusted.

  • Application and Incubation: Apply the test substance to the soil samples at a known concentration. The treated soil is then incubated under controlled conditions of temperature and moisture in the dark. Aerobic conditions are usually maintained.

  • Sampling and Extraction: At various time intervals, collect soil samples and extract the parent compound and its metabolites using an appropriate solvent.

  • Analysis: Analyze the extracts using analytical methods such as HPLC or GC-MS to determine the concentrations of the parent compound and degradation products.[10]

  • Data Analysis: Determine the dissipation rate and half-life (DT₅₀) of the pesticide in the soil by plotting the concentration over time and applying a suitable kinetic model.

cluster_workflow General Experimental Workflow for Degradation Kinetics A Sample Preparation (Aqueous or Soil) B Incubation/ Irradiation A->B C Sampling at Time Intervals B->C D Extraction of Analytes C->D E Analytical Quantification (HPLC, GC-MS) D->E F Data Analysis (Kinetics, Half-life) E->F

Caption: A generalized workflow for studying the degradation kinetics of pesticides.

References

A Comparative Guide to Dichlofluanid Extraction: SPE vs. LLE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fungicides like dichlofluanid is paramount. The choice of extraction method from complex matrices is a critical step that significantly influences analytical outcomes. This guide provides an objective comparison of two common extraction techniques for this compound: Solid-Phase Extraction (SPE), particularly dispersive SPE (d-SPE) as used in the QuEChERS method, and traditional Liquid-Liquid Extraction (LLE).

Performance Comparison

The selection of an extraction method is often a trade-off between recovery, selectivity, speed, and resource consumption. Below is a summary of performance data for this compound extraction using a d-SPE (QuEChERS) method and a comparative look at recoveries from other extraction techniques, including one analogous to LLE (Solid-Liquid Extraction - SLE).

Table 1: Performance Data for d-SPE (QuEChERS) Extraction of this compound in Vegetables [1]

ParameterValue
Limit of Detection (LOD)0.13 µg/kg
Limit of Quantification (LOQ)0.43 µg/kg
Spiked Level Average Recovery (%)
0.01 mg/kg73.3 - 106.7
0.02 mg/kg83.3 - 116.7
0.05 mg/kg83.3 - 106.7

Table 2: Comparison of this compound Recovery Rates in Grapes Using Different Extraction Methods [2]

Extraction MethodAverage Recovery (%)
Microwave Assisted Extraction (MAE)78 - 100
Matrix Solid-Phase Dispersion (MSPD)66 - 102
Solid-Liquid Extraction (SLE)58 - 88
QuEChERS (d-SPE)68 - 96

The data indicates that while both d-SPE (as part of QuEChERS) and SLE can effectively extract this compound, their recovery efficiencies can vary. The QuEChERS method generally provides high recoveries and has been shown to be a rapid and effective technique.[1] A comparative study on grapes found no significant statistical difference between QuEChERS and SLE for this compound extraction, though recovery ranges differed slightly.[2]

Experimental Workflows

The following diagrams illustrate the typical workflows for d-SPE (QuEChERS) and a general LLE process.

dSPE_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample 1. Homogenized Sample add_solvent 2. Add Acetonitrile sample->add_solvent shake 3. Shake/Vortex add_solvent->shake add_salts 4. Add MgSO4 and NaCl shake->add_salts vortex_centrifuge 5. Vortex & Centrifuge add_salts->vortex_centrifuge supernatant 6. Transfer Supernatant vortex_centrifuge->supernatant add_sorbent 7. Add PSA & MgSO4 supernatant->add_sorbent vortex_centrifuge2 8. Vortex & Centrifuge add_sorbent->vortex_centrifuge2 final_extract 9. Final Extract for Analysis vortex_centrifuge2->final_extract

d-SPE (QuEChERS) Workflow for this compound Extraction.

LLE_Workflow cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction sample 1. Homogenized Sample in Aqueous Phase add_solvent 2. Add Immiscible Organic Solvent sample->add_solvent shake 3. Shake Vigorously in Separatory Funnel add_solvent->shake separate 4. Allow Layers to Separate shake->separate collect 5. Collect Organic Layer separate->collect repeat_extraction 6. Repeat Extraction (Optional) collect->repeat_extraction dry 7. Dry with Anhydrous Sodium Sulfate repeat_extraction->dry concentrate 8. Evaporate Solvent dry->concentrate reconstitute 9. Reconstitute in Suitable Solvent concentrate->reconstitute final_extract 10. Final Extract for Analysis reconstitute->final_extract

General Liquid-Liquid Extraction (LLE) Workflow.

Experimental Protocols

Below are detailed methodologies for the d-SPE (QuEChERS) and a representative LLE procedure for this compound extraction.

Dispersive Solid-Phase Extraction (d-SPE) Protocol (QuEChERS Method)[1]

This method is adapted from a study on this compound residues in vegetables.

1. Sample Preparation:

  • Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and ethyl acetate.

  • Shake vigorously for 10 minutes.

  • Add 3.5 g of anhydrous magnesium sulfate (MgSO₄) and 3.5 g of sodium chloride (NaCl).

  • Vortex for 1 minute.

  • Centrifuge at 5,000 rpm for 3 minutes.

3. Dispersive SPE Cleanup:

  • Transfer an aliquot of the supernatant to a new centrifuge tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. The specific amounts of sorbents may need to be optimized based on the matrix.

  • Vortex for 1 minute.

  • Centrifuge at a specified speed and time (e.g., 5,000 rpm for 3 minutes).

4. Final Extract:

  • The resulting supernatant is the final extract, ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or another suitable instrument.

Representative Liquid-Liquid Extraction (LLE) Protocol

This is a general procedure for pesticide extraction from a solid food matrix, as a specific detailed protocol for this compound via classic LLE is less common in recent literature.

1. Sample Preparation:

  • Weigh a representative amount (e.g., 10-20 g) of the homogenized sample into a beaker or flask.

  • Add a specific volume of water to create a slurry if the sample is not sufficiently aqueous.

2. Extraction:

  • Transfer the sample to a separatory funnel.

  • Add a water-immiscible organic solvent such as dichloromethane or a mixture of acetone and hexane.

  • Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to fully separate. Emulsion formation can be an issue and may require techniques like centrifugation or the addition of salt to break.[3]

  • Drain the organic layer (bottom layer for dichloromethane, top for hexane mixtures) into a collection flask.

  • Repeat the extraction process with fresh solvent one or two more times to ensure complete extraction of the analyte.

3. Post-Extraction Cleanup:

  • Combine the organic extracts.

  • Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for the analytical instrument.

Concluding Remarks

The choice between SPE (specifically d-SPE/QuEChERS) and LLE for this compound extraction depends on the specific requirements of the analysis.

  • d-SPE (QuEChERS) is generally faster, uses less solvent, and is amenable to high-throughput analysis.[1][3] It has demonstrated good recoveries for this compound in various matrices.

  • LLE is a more traditional method that can also provide good recoveries but is often more time-consuming, labor-intensive, and requires larger volumes of organic solvents, which raises cost and waste disposal concerns.[3][4] The potential for emulsion formation can also complicate the procedure.[3]

For routine monitoring of this compound in a large number of samples, the d-SPE (QuEChERS) method offers significant advantages in terms of efficiency and reduced solvent consumption. However, LLE remains a valid, albeit more classic, approach that may be suitable for specific applications or when modern SPE equipment is unavailable.

References

Dichlofluanid reference standard purity comparison from different vendors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy of analytical measurements is paramount. A critical component ensuring this accuracy is the purity of the reference standards used. This guide provides a comparative overview of Dichlofluanid reference standards from various vendors, offering insights into their purity, available formats, and the analytical methodologies for their assessment.

Executive Summary

This compound is a broad-spectrum fungicide, and its reference standards are essential for residue analysis in food safety, environmental monitoring, and toxicology studies. This guide outlines the product offerings from prominent vendors, presents a standardized protocol for purity verification, and visualizes the compound's mode of action and a logical workflow for standard selection. While vendors uniformly claim high purity for their this compound reference standards, the level of detail in publicly available documentation, such as Certificates of Analysis (CoA), can vary.

Vendor and Product Comparison

The selection of a suitable this compound reference standard depends on the specific requirements of the analytical method, including the desired format (neat solid or solution) and the required level of certification. Below is a summary of offerings from several reputable vendors.

VendorProduct Name/GradePurity SpecificationFormatCertification
Sigma-Aldrich PESTANAL®Analytical StandardNeat SolidCertificate of Analysis available
TraceCERT®Certified Reference MaterialNeat SolidISO/IEC 17025, ISO 17034
AccuStandard Certified Reference MaterialHigh PurityNeat Solid & SolutionsISO 17034
FUJIFILM Wako This compound Standard≥ 99.0% (Capillary GC, qNMR)[1]Neat SolidCertificate of Analysis available[1]
HPC Standards Reference MaterialHigh PuritySolutionsISO 17034

Note: While most vendors provide a Certificate of Analysis upon request, the level of detail regarding specific impurities may differ. Researchers are encouraged to request and review the CoA for the specific lot they intend to purchase.

Experimental Protocols for Purity Assessment

To ensure an objective comparison of this compound reference standards, standardized analytical methods are crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for purity determination.

High-Performance Liquid Chromatography (HPLC) Method

Purpose: To determine the purity of a this compound reference standard and identify any non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Phosphoric acid (or formic acid for MS compatibility)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of acetonitrile and water. A common starting point is 60:40 (v/v) acetonitrile:water, with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the prepared standard solutions and a blank (acetonitrile).

  • Data Analysis: Determine the area of the main this compound peak and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Purpose: To assess the purity and identify volatile impurities in a this compound reference standard.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column suitable for pesticide analysis (e.g., DB-5ms)

  • Data acquisition and processing software

Reagents:

  • Acetone or Ethyl Acetate (GC grade)

  • This compound reference standard

Procedure:

  • Standard Preparation: Prepare a solution of the this compound reference standard in a suitable solvent like acetone or ethyl acetate at a concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Inlet temperature: 250 °C

    • Injection mode: Splitless

    • Oven temperature program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow.

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Electron ionization (EI) at 70 eV

    • Scan range: m/z 50-400

  • Analysis: Inject the prepared standard solution.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Search for and identify any impurity peaks by comparing their mass spectra to a library. Calculate purity based on the relative peak areas.

Visualizing Key Information

To further aid in the understanding of this compound's context and the process of selecting a reference standard, the following diagrams are provided.

Logical Workflow for Reference Standard Comparison cluster_0 Initial Assessment cluster_1 Data Collection cluster_2 Verification and Selection cluster_3 Final Decision A Identify Analytical Needs (e.g., qualitative, quantitative) B Research Potential Vendors (e.g., Sigma-Aldrich, AccuStandard, etc.) A->B C Request/Download Certificates of Analysis (CoA) B->C D Compare Stated Purity and Impurity Profiles C->D E Perform In-house Purity Verification (HPLC/GC-MS) D->E F Select Vendor Based on Data, Cost, and Availability E->F G Procure Reference Standard F->G

Caption: Workflow for comparing reference standards.

Conceptual Signaling Pathway for this compound's Fungicidal Action This compound This compound Thiol Thiol Groups (-SH) in Fungal Enzymes & Proteins This compound->Thiol Reacts with Inhibition Inhibition of Multiple Metabolic Pathways (Multi-site Activity) Thiol->Inhibition Leads to Effect Disruption of Cellular Respiration & Other Vital Functions Inhibition->Effect Outcome Inhibition of Spore Germination & Mycelial Growth Effect->Outcome

Caption: this compound's multi-site fungicidal action.

Conclusion

The selection of a high-purity this compound reference standard is a critical step in achieving reliable and accurate analytical results. While several vendors offer products suitable for this purpose, researchers should conduct a thorough evaluation of the available documentation, particularly the Certificate of Analysis. Independent verification of purity using standardized methods such as HPLC or GC-MS is also a recommended practice to ensure the quality and suitability of the chosen reference standard for its intended application.

References

Safety Operating Guide

Navigating the Disposal of Dichlofluanid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of dichlofluanid, a fungicide used in various research and development applications, is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is not only a matter of best practice but a legal requirement under federal and local regulations. Improper disposal of this compound, which is classified as a pesticide, can lead to environmental contamination and significant penalties.

This guide provides a step-by-step framework for the safe and compliant disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are designed to provide clear, actionable information for managing both small quantities of waste and spill-related incidents.

Regulatory Framework for Pesticide Disposal

The disposal of pesticides like this compound is primarily governed by two key federal acts in the United States, with state and local authorities often imposing more stringent rules. It is imperative to consult both the product's Safety Data Sheet (SDS) and local environmental agencies before proceeding with disposal.

RegulationKey Requirements for this compound Disposal
Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) Mandates that all pesticide products include specific disposal instructions on the label.[1][2][3] Users are legally obligated to follow these directions.
Resource Conservation and Recovery Act (RCRA) Establishes a "cradle-to-grave" system for tracking hazardous waste from its point of generation to its final disposal.[2] This ensures accountability and safe management throughout the waste lifecycle.
State and Local Laws May include stricter regulations regarding container rinsing, waste handling procedures, and acceptable disposal methods.[1][3] Always verify local requirements.

Step-by-Step Disposal Procedures for this compound

Preparation and Personal Protective Equipment (PPE)

Before handling any this compound waste, ensure you are wearing the appropriate PPE to prevent personal exposure.[4][5]

  • Gloves: Chemical-resistant gloves are mandatory.[1][5]

  • Eye Protection: Safety glasses or goggles.[1]

  • Protective Clothing: A lab coat or other protective garments to avoid skin contact.[4][5]

  • Respiratory Protection: For major spills or when generating dust, a breathing apparatus may be necessary.[4]

Managing Spills

Immediate and correct response to spills is crucial to prevent contamination and exposure.

Minor Spills:

  • Control all potential ignition sources in the area.[4]

  • Contain the spill using inert materials like sand, earth, or vermiculite.[4]

  • Use dry cleanup procedures to avoid generating dust.[4]

  • Carefully sweep or scoop the material into a suitable, clearly labeled container for hazardous waste disposal.[4][6]

Major Spills:

  • Immediately clear the area of all personnel and ensure you are positioned upwind from the spill.[4]

  • Alert your institution's emergency responders or safety officer, providing the location and nature of the hazard.[4]

  • If trained and safe to do so, prevent the spill from entering drains or waterways.[4]

  • Contain the spill with sand, earth, or vermiculite.[4]

  • Collect all contaminated residues and seal them in labeled drums for professional disposal.[4]

  • Following cleanup, thoroughly decontaminate all equipment and launder protective clothing before reuse.[4]

Disposal of Unused Product and Contaminated Waste

All this compound waste is considered hazardous and must be disposed of accordingly.[7]

  • Collect all waste material, including unused product and contaminated lab supplies (e.g., weigh boats, wipes), in a designated, sealed, and clearly labeled hazardous waste container.

  • Store the waste container in a secure, cool, and dry area away from incompatible materials.[4]

  • Do not pour this compound waste down the drain or dispose of it with regular trash.[1]

  • Arrange for disposal through your institution's environmental health and safety department or a licensed hazardous waste disposal company. Wastes must be taken to an approved waste site.[4]

Empty Container Management

Empty containers must be properly decontaminated to prevent reuse and ensure safe disposal.[4]

  • For non-household containers, triple rinse or pressure rinse the container with a suitable solvent.[3][8]

  • The rinsate (the rinse water or solvent) is also considered hazardous waste and should be collected for proper disposal; if applicable, it can sometimes be used as part of a product mixture according to the label.[1][7]

  • After rinsing, puncture the container to make it unusable.[4]

  • The cleaned and punctured container may be offered for recycling or disposed of in a sanitary landfill, as permitted by local regulations.[3][8]

Below is a logical workflow to guide the decision-making process for this compound disposal.

Dichlofluanid_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated (Unused product, spill, empty container) ppe 1. Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe consult 2. Consult Product Label, SDS, and Local Regulations ppe->consult identify_waste 3. Identify Waste Type consult->identify_waste spill Spill identify_waste->spill unused_product Unused Product / Residue identify_waste->unused_product empty_container Empty Container identify_waste->empty_container spill_size Minor or Major Spill? spill->spill_size collect_waste 5. Collect & Seal Waste in Labeled, Closed Containers unused_product->collect_waste rinse_container 4c. Decontaminate Container: - Triple or pressure rinse - Collect rinsate for proper disposal empty_container->rinse_container minor_spill 4a. Minor Spill Procedure: - Contain with absorbent (sand, earth) - Use dry cleanup methods - Avoid dust generation spill_size->minor_spill Minor major_spill 4b. Major Spill Procedure: - Evacuate area, move upwind - Alert emergency services - Contain spill, prevent entry to drains - Wear full protective gear spill_size->major_spill Major minor_spill->collect_waste major_spill->collect_waste contact_facility 6. Contact Approved Hazardous Waste Facility collect_waste->contact_facility puncture_container 5. Puncture Container to Prevent Reuse rinse_container->puncture_container puncture_container->contact_facility transport_dispose 7. Arrange for Transport and Final Disposal (e.g., Incineration) contact_facility->transport_dispose end End: Waste Properly Disposed transport_dispose->end

A flowchart illustrating the decision-making process for this compound waste disposal.

References

Essential Safety and Logistical Information for Handling Dichlofluanid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and proper logistical planning is paramount when working with chemical compounds like Dichlofluanid. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, as well as emergency protocols.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound in various laboratory and operational scenarios.

Scenario Eye Protection Hand Protection Respiratory Protection Protective Clothing
Routine Handling & Weighing Safety glasses with side shields or chemical goggles.[1]Chemical-resistant gloves (e.g., PVC, nitrile, butyl, neoprene).[1][2] Select gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) for prolonged contact.[1]Use in a well-ventilated area.[1][3][4] If dust is generated, a NIOSH-certified respirator is recommended.[1]Lab coat or long-sleeved shirt and long pants.[5]
Mixing, Loading, or Pouring Chemical goggles or a full-face shield.[2][6]Elbow-length, unlined chemical-resistant gloves (e.g., nitrile, butyl, neoprene).[2][5]A NIOSH-certified respirator is recommended, especially if there is a risk of aerosol or dust formation.[2]Chemical-resistant apron over a long-sleeved shirt and long pants.[2]
Spill Cleanup Chemical goggles and a full-face shield.[2][6]Chemical-resistant gloves (e.g., PVC, nitrile, butyl, neoprene).[1][2]NIOSH-certified full-face respirator with appropriate cartridges for organic vapors and particulates.[1] For major spills, a self-contained breathing apparatus (SCBA) may be necessary.[1]Full-body chemical-resistant suit (e.g., Tyvek®) and chemical-resistant boots.[1][7]
Emergency Situations (e.g., Fire) Full-facepiece self-contained breathing apparatus (SCBA).Chemical-resistant gloves.[1]Full-facepiece self-contained breathing apparatus (SCBA).[1]Full body protective clothing.[1]

Experimental Protocols: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to prevent accidental exposure and maintain the integrity of the compound.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3][4]

  • Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[1]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[1][8] Wash hands thoroughly with soap and water after handling and before breaks.[1][4]

  • Clothing: Immediately remove any clothing that becomes contaminated.[3][4] Contaminated work clothes should be laundered separately from other clothing before reuse.[1]

Storage Procedures:

  • Container: Keep the container tightly sealed and in a cool, dry, and well-ventilated place.[3][4][8]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[1]

  • Labeling: Ensure all containers are properly labeled.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Disposal of Unused this compound:

  • Waste must be handled in accordance with local, state, and federal regulations.[1]

  • Do not dispose of with household garbage or allow it to reach the sewage system.[3]

  • For small quantities, consult with your institution's environmental health and safety (EHS) office for guidance on disposal. Incineration by a licensed facility is a common method for pesticide disposal.[9]

Container Disposal:

  • Empty containers may retain product residue and should be handled with care.

  • Thoroughly rinse empty containers three times. The rinsate should be collected and disposed of as hazardous waste.[10][11]

  • Puncture and dispose of empty containers according to institutional and local regulations, ensuring they cannot be reused.[1]

Emergency Response Workflow

In the event of a spill, a clear and immediate response is critical to contain the material and protect personnel.

Dichlofluanid_Spill_Response cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup cluster_disposal Disposal evacuate 1. Evacuate Immediate Area alert 2. Alert Others & Supervisor evacuate->alert ppe 3. Don Correct PPE alert->ppe contain 4. Contain the Spill (Use absorbent material) ppe->contain cleanup 5. Clean Up Spill (Collect residue) contain->cleanup decontaminate 6. Decontaminate Area cleanup->decontaminate waste 7. Collect & Seal Waste decontaminate->waste dispose 8. Dispose of Waste (Follow regulations) waste->dispose

Caption: Workflow for responding to a this compound spill.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。